1,3-Dimethylpiperidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDKDVGHUCVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629736 | |
| Record name | 1,3-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30648-81-8, 900642-45-7 | |
| Record name | 1,3-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Chemical structure and properties of 1,3-Dimethylpiperidin-4-amine
An In-depth Technical Guide to 1,3-Dimethylpiperidin-4-amine
Abstract
1,3-Dimethylpiperidin-4-amine is a synthetically derived piperidine compound characterized by methyl groups at the 1 and 3 positions and an amine group at the 4 position of the piperidine ring. This structure, particularly its stereochemistry, gives rise to distinct physicochemical properties that make it a valuable building block in medicinal chemistry and a subject of interest in pharmacological research. This guide provides a comprehensive overview of its chemical structure, stereoisomerism, key physicochemical properties, established synthesis protocols, and known applications, with a focus on its role in the development of novel therapeutic agents.
Molecular Structure and Stereochemistry
The fundamental structure of 1,3-Dimethylpiperidin-4-amine consists of a saturated six-membered heterocyclic piperidine ring. Its unique properties are largely dictated by the spatial arrangement of its substituents.
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IUPAC Name: 1,3-Dimethylpiperidin-4-amine
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CAS Number: 132943-44-9
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Molecular Formula: C₇H₁₆N₂
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Molecular Weight: 128.22 g/mol
The presence of chiral centers at the C3 and C4 positions results in the existence of stereoisomers. The relative orientation of the methyl group at C3 and the amine group at C4 can be either cis or trans. This isomeric relationship is critical as it significantly influences the molecule's three-dimensional shape, receptor binding affinity, and overall pharmacological profile. The cis-isomer, with both substituents on the same side of the ring's plane, and the trans-isomer, with them on opposite sides, will exhibit different physical and biological properties.
Caption: Workflow for synthesis via reductive amination.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dimethylpiperidin-4-one (1 equivalent) in anhydrous methanol. Add ammonium acetate (10 equivalents) to the solution and stir until it is fully dissolved. The large excess of the ammonia source drives the equilibrium towards imine formation.
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Reduction: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise. NaBH₃CN is the reducing agent of choice as it is mild and selectively reduces the iminium ion intermediate over the ketone starting material. Allow the reaction to stir at room temperature for 12-24 hours.
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Work-up: Carefully quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to decompose any remaining reducing agent. Subsequently, basify the solution with 6M sodium hydroxide until the pH is >12 to ensure the product is in its free-base form.
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Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation or column chromatography if necessary.
This self-validating system includes pH checks and extraction steps to ensure the complete isolation of the amine product.
Applications in Drug Discovery and Development
1,3-Dimethylpiperidin-4-amine serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of biological systems.
Modulators of Chemokine Receptors
One of the most significant applications of this compound is in the development of chemokine receptor antagonists. Specifically, derivatives of 1,3-dimethylpiperidin-4-amine have been synthesized and evaluated as modulators of the CCR2 and CCR5 receptors. These receptors are involved in inflammatory and immune responses, and their antagonists have therapeutic potential in conditions such as HIV, inflammatory diseases, and neuropathic pain. The piperidine scaffold acts as a core element, with further functionalization allowing for potent and selective interaction with the receptor binding pocket.
Synthesis of Novel Heterocyclic Compounds
The primary amine group of 1,3-dimethylpiperidin-4-amine provides a reactive handle for a wide array of chemical transformations. It can be readily acylated, alkylated, or used in the construction of more complex heterocyclic systems. This versatility makes it a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
As with any amine-containing compound, 1,3-Dimethylpiperidin-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Inhalation: Avoid breathing vapors or mist.
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Contact: The compound may be corrosive or irritating to the skin and eyes. In case of contact, flush immediately with copious amounts of water.
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Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.
Conclusion
1,3-Dimethylpiperidin-4-amine is a compound of significant interest due to its versatile chemical nature and its demonstrated utility as a scaffold in medicinal chemistry. The stereochemical complexity of the molecule offers opportunities for fine-tuning pharmacological activity, while its straightforward synthesis makes it an accessible building block for research and development. Its established role in the creation of chemokine receptor modulators highlights its potential in the ongoing search for new therapeutics. This guide has provided a technical overview to support its effective use in a research setting.
References
-
Title: 1,3-Dimethylpiperidin-4-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Source: Google Patents (Patent WO2004058743A1)
An In-Depth Technical Guide to 1,3-Dimethylpiperidin-4-amine: Synthesis, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,3-Dimethylpiperidin-4-amine, a substituted piperidine derivative with potential applications in medicinal chemistry and materials science. As this compound is not readily commercially available, this document focuses on its synthesis from its corresponding ketone, 1,3-Dimethylpiperidin-4-one, with a particular emphasis on the stereochemical considerations of the synthetic process.
Introduction: The Significance of the 4-Aminopiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and advanced materials.[1] Its prevalence in drug discovery is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] The 4-aminopiperidine scaffold, in particular, is a privileged structure found in a wide array of biologically active compounds, including potent analgesics, anti-HIV agents, and antagonists for various receptors.[3] The amino group provides a key vector for interaction with biological targets, while substitution on the piperidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.[4]
1,3-Dimethylpiperidin-4-amine, with methyl groups at the 1 and 3 positions, presents a specific substitution pattern that can influence its conformational preference and basicity, making it an interesting building block for the synthesis of novel chemical entities.[1]
Physicochemical Properties
While extensive experimental data for 1,3-Dimethylpiperidin-4-amine is not available due to its limited commercial availability, its fundamental properties can be calculated or inferred from its structure.
| Property | Value | Source |
| CAS Number | Not assigned | - |
| Molecular Formula | C₇H₁₆N₂ | PubChem |
| Molecular Weight | 128.22 g/mol | PubChem |
| Monoisotopic Mass | 128.13135 Da | PubChem |
Synthesis of 1,3-Dimethylpiperidin-4-amine via Reductive Amination
The most direct and widely used method for the synthesis of 4-aminopiperidines is the reductive amination of a 4-piperidone precursor.[2][5] In the case of 1,3-Dimethylpiperidin-4-amine, the logical starting material is the commercially available 1,3-Dimethylpiperidin-4-one (CAS Number: 4629-80-5).
The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the final amine. The choice of reducing agent is critical to selectively reduce the iminium ion without significant reduction of the starting ketone.[2]
Caption: General workflow for the synthesis of 1,3-Dimethylpiperidin-4-amine.
Stereochemical Considerations
The reduction of the iminium ion intermediate can result in the formation of two diastereomers: cis-1,3-Dimethylpiperidin-4-amine and trans-1,3-Dimethylpiperidin-4-amine. The stereochemical outcome is influenced by the steric hindrance around the iminium double bond and the nature of the reducing agent.
The methyl group at the 3-position will likely direct the hydride attack from the less hindered face, leading to a preferential formation of one diastereomer. The axial or equatorial preference of the methyl group in the piperidine ring of the iminium intermediate will play a crucial role in determining the final stereochemistry. It is anticipated that the reaction will favor the formation of the thermodynamically more stable isomer.
Experimental Protocol: Reductive Amination of 1,3-Dimethylpiperidin-4-one
This protocol describes a general procedure for the synthesis of 1,3-Dimethylpiperidin-4-amine. Optimization of reaction conditions may be necessary to improve yield and diastereoselectivity.
Materials:
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1,3-Dimethylpiperidin-4-one
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Ammonium acetate (or another ammonia source)
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Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol (or another suitable solvent)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Dichloromethane (or other suitable extraction solvent)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Caption: Experimental workflow for the synthesis of 1,3-Dimethylpiperidin-4-amine.
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 1,3-Dimethylpiperidin-4-one (1.0 eq) and ammonium acetate (10 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic. Stir for 30 minutes. Concentrate the mixture under reduced pressure to remove the methanol.
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Extraction: To the aqueous residue, add a concentrated solution of NaOH until the pH is >12. Extract the aqueous layer with dichloromethane (3 x volume).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 1,3-Dimethylpiperidin-4-amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Characterization
The synthesized 1,3-Dimethylpiperidin-4-amine should be characterized by standard analytical techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show signals for the two methyl groups, the piperidine ring protons, and the amine protons. The coupling constants between the protons at C-3 and C-4 will be crucial for determining the cis/trans stereochemistry. For the cis isomer, a smaller coupling constant is expected, while the trans isomer would exhibit a larger coupling constant due to the diaxial relationship of the protons.
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¹³C NMR: The spectrum should show seven distinct carbon signals corresponding to the molecular formula. The chemical shifts of the carbons in the piperidine ring will be indicative of the substitution pattern.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group.
Applications in Research and Drug Development
Substituted 4-aminopiperidines are key intermediates in the synthesis of a wide range of pharmaceuticals.[6] The specific substitution pattern of 1,3-Dimethylpiperidin-4-amine could be leveraged to:
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Develop Novel CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system. The methyl groups can influence the lipophilicity and blood-brain barrier penetration of potential drug candidates.
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Synthesize Receptor Ligands: The 4-amino group can be further functionalized to create ligands for various receptors, such as opioid, chemokine, or serotonin receptors.[3]
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Create Molecular Probes: The unique structure of this compound can be used as a scaffold to develop chemical probes for studying biological systems.
Conclusion
This technical guide has outlined the synthesis and potential applications of 1,3-Dimethylpiperidin-4-amine. While not a commercially available compound, its synthesis from 1,3-Dimethylpiperidin-4-one via reductive amination is a feasible and direct approach. The key challenge and point of interest in its synthesis lie in the control and characterization of the stereochemical outcome. The insights provided in this guide are intended to support researchers in the synthesis and utilization of this and other substituted piperidine building blocks for the advancement of medicinal chemistry and drug discovery.
References
- Chen, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3843-3846.
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]
- Al-Ghorbani, M., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-16.
- Kim, N., et al. (2006). Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 16(20), 5445-5450.
- Zhang, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(7), 544-548.
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The Strategic Role of 1,3-Dimethylpiperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Piperidine Scaffold as a Cornerstone of Drug Discovery
The piperidine ring, a saturated six-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and basicity, which are critical for pharmacokinetic profiles including absorption, distribution, metabolism, and excretion (ADME).[2] The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[2] This guide delves into the specific role and potential of a less-explored yet highly promising derivative: 1,3-dimethylpiperidin-4-amine. We will explore its synthetic nuances, its application as a versatile building block, and the structure-activity relationships (SAR) of its derivatives, providing a comprehensive resource for researchers and drug development professionals.
The 1,3-Dimethylpiperidin-4-amine Scaffold: Structural Features and Synthetic Considerations
The 1,3-dimethylpiperidin-4-amine scaffold presents a unique combination of structural features that make it an attractive starting point for library synthesis and lead optimization. The N-methylation provides a tertiary amine, which can influence basicity and interaction with biological targets, while the C3-methyl group introduces a chiral center and steric bulk that can be exploited to enhance selectivity and potency. The C4-amino group serves as a crucial handle for further functionalization, allowing for the introduction of a wide array of pharmacophoric elements.
Stereoselective Synthesis: A Key Challenge and Opportunity
A critical aspect in the synthesis of 1,3-dimethylpiperidin-4-amine is the control of stereochemistry at the C3 and C4 positions. The relative orientation of the methyl and amino groups (cis or trans) can significantly impact the biological activity of the final compound. While a direct, high-yielding stereoselective synthesis for 1,3-dimethylpiperidin-4-amine is not extensively documented in publicly available literature, a facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives offers a valuable starting point.[3] This methodology proceeds via the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate.[3]
A proposed synthetic workflow, adapting this methodology for the target scaffold, is outlined below.
Caption: Proposed synthetic workflow for 1,3-dimethylpiperidin-4-amine.
Experimental Protocol: Synthesis of a cis-3-Methyl-4-aminopiperidine Precursor
The following protocol is adapted from the synthesis of cis-3-methyl-4-aminopiperidine derivatives and serves as a foundational method.[3]
Step 1: Synthesis of N-Benzyl-3-methyl-3,4-epoxi-piperidine
This intermediate can be prepared in two steps from the corresponding N-benzyl-pyridinium salt.[3]
Step 2: Regioselective Ring Opening with Azide
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To a solution of N-benzyl-3-methyl-3,4-epoxi-piperidine in a suitable solvent (e.g., DMF), add sodium azide (NaN3).
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Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide. The azide will preferentially attack the less hindered C4 position, yielding the corresponding trans-4-azido-3-hydroxy-3-methylpiperidine derivative.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
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Purify the crude product by column chromatography.
Step 3: Reduction of the Azide to the Amine
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Dissolve the azido alcohol from the previous step in a suitable solvent (e.g., THF).
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Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until complete conversion of the azide.
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Carefully quench the reaction with water and a basic solution (e.g., NaOH) to precipitate the aluminum salts.
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Filter the mixture and concentrate the filtrate to obtain the crude cis-3-methyl-4-amino-piperidin-1-ol.
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Purify the product by crystallization or chromatography.
Step 4: N-Methylation
The secondary amine on the piperidine ring can be methylated using standard procedures such as the Eschweiler-Clarke reaction (using formic acid and formaldehyde).
Further functionalization of the resulting 4-amino group can then be carried out to introduce desired pharmacophores.
Medicinal Chemistry Applications: A Scaffold for Diverse Biological Targets
While specific examples of drugs containing the 1,3-dimethylpiperidin-4-amine scaffold are not prevalent in the public domain, the broader class of substituted 4-aminopiperidines has demonstrated significant activity across a range of biological targets.[3] This suggests that the 1,3-dimethylated analog holds considerable potential for the development of novel therapeutics.
Central Nervous System (CNS) Disorders
The piperidine scaffold is a common feature in many CNS-active drugs.[4] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable template for designing drugs targeting neurological and psychiatric conditions. Derivatives of 4-aminopiperidine have been investigated as potent cognition enhancers, suggesting a potential application for the 1,3-dimethylated scaffold in the treatment of neurodegenerative diseases like Alzheimer's.[3]
Antimicrobial and Antifungal Agents
Piperidin-4-one derivatives, which are precursors to 4-aminopiperidines, have shown a broad spectrum of antimicrobial and antifungal activities.[5] The introduction of various substituents on the piperidine ring and the 4-amino group can be systematically explored to optimize potency against various pathogens.
Kinase Inhibitors
The piperidine moiety has been successfully incorporated into potent and selective kinase inhibitors. The ability to project substituents in well-defined vectors from the piperidine core allows for precise interactions with the ATP-binding site and surrounding regions of kinases, which are critical targets in oncology and inflammatory diseases.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the 1,3-dimethylpiperidin-4-amine scaffold can provide valuable insights into the SAR for a given biological target. The following diagram illustrates key points for derivatization.
Caption: Key points for SAR studies on the 1,3-dimethylpiperidin-4-amine scaffold.
Quantitative Data from Related Scaffolds
While specific quantitative data for 1,3-dimethylpiperidin-4-amine derivatives is scarce, data from related 4-aminopiperidine analogs can guide future design efforts. The following table provides examples of biological activities for related compounds.
| Compound Class | Target | Activity Metric | Value | Reference |
| 4-Aminopiperidine derivative | Cognition Enhancement (in vivo) | Active Dose | 0.01 mg/kg (i.p.) | [3] |
| Substituted Piperidin-4-one | Antibacterial (S. aureus) | MIC | 12.5 µg/mL | [5] |
| Substituted Piperidin-4-one | Antifungal (C. albicans) | MIC | 25 µg/mL | [5] |
Future Perspectives and Conclusion
The 1,3-dimethylpiperidin-4-amine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its unique structural features offer the potential for developing highly selective and potent modulators of various biological targets. The key to unlocking this potential lies in the development of robust and stereoselective synthetic routes to access both cis and trans isomers.
Future research should focus on:
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Development of Stereoselective Syntheses: Establishing efficient methods to control the stereochemistry at the C3 and C4 positions is paramount for systematic SAR exploration.
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Library Synthesis and Screening: The synthesis of diverse libraries based on the 1,3-dimethylpiperidin-4-amine core and their screening against a wide range of biological targets will likely uncover novel activities.
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Computational Modeling: In silico studies can aid in understanding the conformational preferences of the scaffold and guide the design of derivatives with improved binding affinities.
References
- Mochizuki, A., Naito, H., & Yumi, H. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. HETEROCYCLES, 75(7), 1659.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
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- Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306.
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- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
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- Nikolic, K., Agbaba, D., Stark, H., & Filipic, S. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 339.
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- An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine. (2025). BenchChem.
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Thermodynamic Stability of 1,3-Dimethylpiperidin-4-amine Derivatives: A Technical Guide
Introduction & Scope
The piperidine ring is a ubiquitous nitrogenous heterocycle in medicinal chemistry, serving as a core scaffold for numerous active pharmaceutical ingredients (APIs) targeting GPCRs and kinases. Among its substituted derivatives, 1,3-dimethylpiperidin-4-amine presents a critical case study in stereochemistry and thermodynamic stability. Because the biological activity of piperidine-based drugs is heavily dependent on their three-dimensional spatial arrangement, understanding the thermodynamic equilibrium of these derivatives is paramount for rational drug design and synthesis.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 1,3-dimethylpiperidin-4-amine derivatives, exploring the interplay of steric strain, 1,3-diaxial interactions, and conformational free energy.
Conformational Theory of Piperidine Scaffolds
Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the nitrogen atom introduces unique electronic and steric variables, notably rapid nitrogen inversion and the orientation of the nitrogen lone pair.
The thermodynamic stability of a substituted piperidine is governed by the free energy difference ( ΔG∘ ) between its equatorial and axial conformers. This preference is quantified by the substituent's A-value . A larger A-value indicates a stronger thermodynamic drive for the substituent to occupy the equatorial position to avoid repulsive 1,3-diaxial interactions. Historical calorimetric and spectroscopic data confirm that the1 by approximately 0.6 kcal/mol in the vapor state[1]. Furthermore,2, with N-alkyl groups showing a strong preference for the equatorial plane[2].
Thermodynamic Stability of 1,3-Dimethylpiperidin-4-amine Isomers
1,3-Dimethylpiperidin-4-amine possesses three functional substituents on the piperidine ring: an N-methyl group (at C1), a C-methyl group (at C3), and a primary amine (at C4). The relative stereochemistry between the C3 and C4 substituents defines the cis and trans diastereomers, which exhibit vastly different thermodynamic profiles.
The trans-Isomer (Diequatorial Dominance)
In trans-1,3-dimethylpiperidin-4-amine, the C3-methyl and C4-amine groups are situated on opposite faces of the piperidine ring. In the chair conformation, this relative stereochemistry allows both substituents to simultaneously occupy equatorial positions . Because both the C3-methyl and C4-amine groups avoid severe 1,3-diaxial interactions with the axial protons at C2, C5, and C6, the diequatorial conformer represents the global energy minimum. Consequently, the trans-isomer is highly thermodynamically stable and often the major thermodynamic product in non-stereoselective syntheses.
The cis-Isomer (Axial-Equatorial Competition)
In cis-1,3-dimethylpiperidin-4-amine, the C3-methyl and C4-amine groups are on the same face of the ring. Geometrically, a chair conformation forces one substituent to be axial while the other remains equatorial. The thermodynamic equilibrium is resolved by comparing their respective A-values:
-
C3-Methyl A-value: ~1.70 kcal/mol
-
C4-Amine A-value: ~1.20 - 1.40 kcal/mol
Because the methyl group exerts a higher steric penalty when axial, the lowest-energy conformer of the cis-isomer places the C3-methyl group in the equatorial position and forces the C4-amine into the axial position . Despite this optimization, the cis-isomer retains significant steric strain compared to the trans-isomer, rendering it thermodynamically less stable overall.
Quantitative Conformational Data
The following table summarizes the thermodynamic parameters governing the conformational stability of these derivatives.
| Substituent Position | Functional Group | Approx. A-Value (kcal/mol) | Preferred Orientation | Causality / Steric Impact |
| N1 (Nitrogen) | Methyl ( −CH3 ) | ~2.50 | Equatorial | Avoids severe 1,3-diaxial interactions with C3/C5 axial protons. |
| C3 (Carbon) | Methyl ( −CH3 ) | 1.70 | Equatorial | High steric bulk; strongly drives the ring equilibrium in cis isomers. |
| C4 (Carbon) | Amine ( −NH2 ) | 1.30 | Equatorial | Moderate steric bulk; forced axial in cis-isomers to accommodate C3-Me. |
Experimental Methodologies for Thermodynamic Profiling
To empirically validate the thermodynamic stability and conformational preferences of 1,3-dimethylpiperidin-4-amine derivatives, researchers must employ a self-validating, dual-pronged approach combining empirical NMR spectroscopy and Density Functional Theory (DFT).
Workflow for the thermodynamic and conformational profiling of piperidines.
Protocol 1: NMR-Based Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining solution-state conformations. The causality behind this method relies on the Karplus equation, which correlates vicinal proton-proton coupling constants ( 3JHH ) with the dihedral angle between them.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the purified 1,3-dimethylpiperidin-4-amine isomer in 0.6 mL of deuterated chloroform ( CDCl3 ). Ensure the sample is free of paramagnetic impurities to maintain sharp spectral lines.
-
1D 1H -NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.
-
J-Coupling Analysis (Self-Validation Step): Isolate the signal for the C4 proton (attached to the amine-bearing carbon).
-
Causality Check: If the C4 proton exhibits a large trans-diaxial coupling constant ( 3JHH≈8−12 Hz) with the adjacent C3 and C5 axial protons, the C4 proton must be axial. Consequently, the C4-amine group is equatorial (confirming the highly stable trans-isomer).
-
If the coupling constants are small ( 3JHH≈2−5 Hz), the C4 proton is equatorial, meaning the C4-amine group is axial (confirming the cis-isomer).
-
-
2D NOESY Validation: Run a 2D NOESY experiment with a mixing time of 300-500 ms to observe through-space interactions. A strong NOE cross-peak between the C3-methyl protons and the C5-axial proton definitively proves the C3-methyl is axial. If absent, it is equatorial.
Protocol 2: Computational Thermodynamic Profiling (DFT)
To quantify the exact free energy difference ( ΔG∘ ) between conformers and validate the NMR findings, Density Functional Theory (DFT) is utilized.
Step-by-Step Methodology:
-
Coordinate Generation: Construct 3D models of both the cis and trans isomers in their respective chair conformations using visualization software.
-
Geometry Optimization: Submit the structures for geometry optimization using the B3LYP functional and a 6-311G(d,p) basis set.
-
Causality Check: B3LYP/6-311G(d,p) is selected because it provides a proven, reliable balance between computational cost and the accurate modeling of electron correlation in small organic heterocycles.
-
-
Frequency Calculation (Self-Validation Step): Perform a vibrational frequency calculation at the same level of theory. Ensure the optimized structures are true energy minima by verifying the absence of imaginary frequencies. Extract thermal free energy corrections from this step.
-
Energy Comparison: Calculate the relative thermodynamic stability by subtracting the Gibbs free energy of the trans-isomer from the cis-isomer ( ΔG∘=Gcis−Gtrans ). A positive ΔG∘ mathematically confirms the trans-isomer is the thermodynamically favored product.
Synthesis and Isomer Isolation Strategies
The synthesis of 1,3-dimethylpiperidin-4-amine typically proceeds via the reductive amination of 1,3-dimethylpiperidin-4-one. Because the starting ketone is planar at C4, the incoming hydride can attack from either the axial or equatorial face, resulting in a diastereomeric mixture of cis and trans isomers.
To isolate these isomers for downstream pharmaceutical applications,3[3].
-
Causality in Separation: The cis and trans isomers possess different dipole moments and 3D steric profiles due to their distinct thermodynamic conformations. The trans-isomer (diequatorial) typically exhibits a more streamlined, less polar profile, causing it to elute at a different retention time than the bulkier, more sterically strained cis-isomer on a reverse-phase C18 column. This thermodynamic difference allows for the high-purity isolation required for targeted drug development.
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-
Benchchem - A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.2
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Difference between cis and trans 1,3-Dimethylpiperidin-4-amine
An In-depth Technical Guide to the Stereochemical Differences Between Cis and Trans 1,3-Dimethylpiperidin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the stereochemical, conformational, and physicochemical differences between the cis and trans isomers of 1,3-Dimethylpiperidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical role of stereoisomerism in determining the pharmacological and toxicological profiles of piperidine-based compounds. We will explore synthetic strategies for obtaining these diastereomers, their separation and characterization using advanced analytical techniques, and the conformational dynamics that underpin their distinct biological activities. This guide serves as a foundational resource for the rational design and development of novel therapeutics incorporating the 1,3-dimethylpiperidin-4-amine scaffold.
Introduction: The Significance of Stereoisomerism in Piperidine Scaffolds
The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products, prized for its ability to impart favorable physicochemical properties such as basicity and lipophilicity.[1] The introduction of multiple substituents on the piperidine ring gives rise to stereoisomers, which can exhibit profoundly different biological activities. The spatial arrangement of atoms in these isomers dictates their interaction with chiral biological targets like enzymes and receptors. Therefore, a thorough understanding and control of stereochemistry are paramount in modern drug discovery.[2]
1,3-Dimethylpiperidin-4-amine presents a compelling case study in diastereomerism. The relative orientation of the two methyl groups and the amine functionality significantly influences the molecule's three-dimensional shape, conformational flexibility, and ultimately, its pharmacological profile. The cis and trans isomers of this compound are distinct chemical entities with different physical and chemical properties, necessitating their separation and individual characterization.[3]
Stereochemistry and Conformational Analysis
The core difference between cis- and trans-1,3-Dimethylpiperidin-4-amine lies in the relative orientation of the methyl groups at the C1 and C3 positions and the amine group at the C4 position. In the cis isomer, the substituents at C3 and C4 are on the same side of the piperidine ring, while in the trans isomer, they are on opposite sides.
The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[4] The substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions.[5]
For trans-1,3-Dimethylpiperidin-4-amine: The thermodynamically most stable conformation will have the C3-methyl group and the C4-amine group in equatorial positions to minimize steric hindrance. The N-methyl group can undergo nitrogen inversion, but it will also favor an equatorial position.
For cis-1,3-Dimethylpiperidin-4-amine: One of the substituents at C3 or C4 will be forced into an axial position, leading to greater steric strain compared to the all-equatorial trans isomer. This inherent strain can influence the ring's flexibility and the overall shape of the molecule.
The conformational preferences of these isomers are critical as they determine the spatial presentation of pharmacophoric elements to a biological target.
Synthetic Strategies and Stereoselective Control
The synthesis of 1,3-disubstituted piperidines often yields a mixture of cis and trans diastereomers.[6] Stereoselective synthesis or efficient separation of the isomers is therefore a key challenge. A common approach involves the reduction of a corresponding substituted pyridine precursor.
General Synthetic Approach: Reduction of a Pyridine Precursor
A plausible synthetic route to a mixture of cis and trans 1,3-Dimethylpiperidin-4-amine involves the catalytic hydrogenation of a suitably substituted pyridine. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions.[7]
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis and separation of piperidine isomers.
Stereoselective Synthesis
Achieving a high degree of stereoselectivity in the synthesis of either the cis or trans isomer is a more advanced objective. This can sometimes be accomplished through methods like diastereoselective reduction of an intermediate or by employing chiral auxiliaries. For instance, the treatment of a cis/trans mixture with a strong base can sometimes be used to epimerize the more labile center, enriching one diastereomer.[8]
Separation and Purification of Diastereomers
Given that diastereomers have different physical properties, they can often be separated by standard laboratory techniques.[3]
Chromatographic Separation
Preparative column chromatography is a common method for separating cis and trans isomers of substituted piperidines.[8] The choice of stationary phase and mobile phase is critical for achieving good resolution.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A reversed-phase C18 or a normal-phase silica column can be effective. The choice will depend on the polarity of the isomers.
-
Mobile Phase Optimization:
-
Detection: UV detection may be possible if the molecule contains a chromophore. Otherwise, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or TLC to determine the purity of the separated isomers.
| Parameter | Cis-Isomer | Trans-Isomer |
| Relative Polarity | Typically less polar | Typically more polar |
| Elution Order (Normal Phase) | Elutes first | Elutes second |
| Elution Order (Reversed Phase) | Elutes second | Elutes first |
Note: The relative polarities and elution orders are typical but should be determined empirically for 1,3-Dimethylpiperidin-4-amine.
Spectroscopic Characterization: Differentiating the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between diastereomers.[3] The different spatial arrangement of atoms in the cis and trans isomers leads to distinct chemical shifts and coupling constants in their NMR spectra.[10]
¹H NMR Spectroscopy
Key diagnostic signals in the ¹H NMR spectrum include those of the protons on the piperidine ring, particularly the protons at the stereogenic centers (C3 and C4). The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, which is a direct consequence of the ring's conformation.
-
Trans Isomer: In the preferred diequatorial conformation, the protons at C3 and C4 would likely be axial. The coupling between two axial protons (Jax-ax) is typically large (around 10-13 Hz).
-
Cis Isomer: With one substituent being axial, the coupling patterns will be more complex. An axial-equatorial coupling (Jax-eq) is typically smaller (around 2-5 Hz).
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the piperidine ring will also differ between the two isomers due to the different steric environments. The carbon bearing an axial substituent is typically shielded (shifted to a lower ppm value) compared to one with an equatorial substituent.
Advanced NMR Techniques
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable for unambiguous structural assignment. A NOESY experiment can show through-space correlations between protons that are close to each other, which can help to confirm the relative stereochemistry.[11]
Caption: Analytical workflow for the separation and characterization of isomers.
Potential Applications in Drug Discovery
Substituted piperidines are key components in many classes of pharmaceuticals, including opioids, antipsychotics, and antihistamines.[7] The specific stereochemistry of a piperidine derivative can dramatically alter its binding affinity, efficacy, and selectivity for a particular biological target. For example, in some classes of compounds, the cis isomer has been found to be significantly more active than the trans isomer, or vice versa.[12]
The distinct three-dimensional shapes of cis- and trans-1,3-Dimethylpiperidin-4-amine make them valuable scaffolds for fragment-based drug discovery and lead optimization. By systematically evaluating the biological activity of each isomer, researchers can gain crucial structure-activity relationship (SAR) insights that can guide the design of more potent and selective drug candidates.
Conclusion
The cis and trans isomers of 1,3-Dimethylpiperidin-4-amine are distinct chemical entities with unique three-dimensional structures and conformational preferences. A comprehensive understanding of their stereochemistry is essential for any research or drug development program that utilizes this scaffold. This guide has outlined the key differences between these diastereomers, provided protocols for their synthesis and separation, and detailed the analytical techniques required for their unambiguous characterization. By applying these principles, researchers can effectively harness the stereochemical diversity of substituted piperidines to advance the discovery of novel therapeutics.
References
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Jeannin, O., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Molecules, 25(18), 4246. Available from: [Link]
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Fleck, M., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(7), 896-904. Available from: [Link]
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Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. In Wikipedia. Available from: [Link]
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Chemical Communications (RSC Publishing). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Available from: [Link]
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Abid, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1381. Available from: [Link]
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Hilpert, H., et al. (2012). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 55(6), 2825-2837. Available from: [Link]
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ResearchGate. cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry | Request PDF. Available from: [Link]
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Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available from: [Link]
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Ovid. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Available from: [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1367. Available from: [Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
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Roy, A., & Tambar, U. K. (2012). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. ACS Combinatorial Science, 14(10), 555-560. Available from: [Link]
-
RSC Medicinal Chemistry (RSC Publishing). (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]
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RSC Publishing - The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]
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PubChem - NIH. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391. Available from: [Link]
-
ResearchGate. A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Available from: [Link]
-
ResearchGate. Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available from: [Link]
-
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Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Available from: [Link]
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Engineering Next-Generation CNS-Penetrant JAK Inhibitors: The Strategic Role of 1,3-Dimethylpiperidin-4-amine
Executive Summary
Janus kinase (JAK) inhibitors have fundamentally transformed the management of systemic autoimmune diseases. However, their application in central nervous system (CNS) disorders—such as multiple sclerosis, Parkinson's disease, and traumatic brain injury—has been historically limited by poor blood-brain barrier (BBB) penetration. Recent in vivo studies demonstrate that inhibiting the JAK/STAT pathway can profoundly suppress neuroinflammation and dopaminergic neurodegeneration[1]. Furthermore, JAK inhibitors have shown clinical promise in reversing behavioral abnormalities in fungal postinfectious inflammatory syndromes and other neurocognitive disorders[2].
To optimize these therapies for CNS indications, medicinal chemists are shifting away from traditional polar scaffolds toward highly lipophilic, basic building blocks. This technical guide explores the structural, pharmacological, and synthetic utility of 3[3] as a privileged scaffold for engineering next-generation, CNS-penetrant JAK inhibitors.
Part 1: Structural Rationale & Physicochemical Causality
When designing a kinase inhibitor for neuroinflammation, the choice of the solvent-exposed moiety is as critical as the ATP-hinge binder. Why choose 1,3-dimethylpiperidin-4-amine over the classic 1-acyl-3-methylpiperidin-4-amine found in first-generation drugs like tofacitinib?
Conformational Locking and Binding Thermodynamics
The C3-methyl group on the piperidine ring provides critical steric bulk. By inducing a 1,3-diaxial interaction, it restricts the rotation of the C4-primary amine. This "locks" the attached heteroaryl pharmacophore (the ATP hinge binder) into a bioactive chair conformation. Causality: Pre-organizing the molecule into its binding conformation minimizes the entropic penalty upon binding to the narrow JAK1/2 ATP pocket, thereby driving high-affinity interactions.
Overcoming the Blood-Brain Barrier (BBB)
The BBB strictly filters molecules based on their Polar Surface Area (PSA) and lipophilicity. Traditional JAK inhibitors utilize an N-acyl or N-cyanoacetyl group at the piperidine nitrogen, which acts as a strong hydrogen bond acceptor, increasing PSA and restricting CNS entry.
In contrast, the N1-methyl group in4[4] creates a basic tertiary amine (pKa ~9.5). Causality: At physiological pH, this basic center interacts favorably with the negatively charged phospholipid head groups of the BBB endothelium. Simultaneously, the removal of the carbonyl oxygen dramatically lowers the overall PSA, driving passive transcellular diffusion into the brain parenchyma.
Kinase Isoform Selectivity
The spatial orientation of the N1-methyl group projects directly into the solvent-exposed front pocket of the JAK kinase domain. This subtle steric projection can be leveraged to enhance selectivity for JAK1 over JAK3, reducing broad immunosuppressive liabilities while maintaining targeted anti-neuroinflammatory efficacy[5].
Table 1: Physicochemical Comparison of Piperidine Scaffolds in JAK Inhibitors
| Scaffold Type | Example Drug / Concept | ClogP | TPSA (Ų) | Predicted BBB Permeability | Primary Application |
| 1-Acyl-3-methylpiperidin-4-amine | Tofacitinib | 1.2 | 84.5 | Low | Systemic Autoimmune (RA) |
| 1,3-Dimethylpiperidin-4-amine | Next-Gen CNS Inhibitor | 2.8 | 45.2 | High | Neuroinflammation (MS, PD) |
Part 2: Pathway Visualization
Fig 1. JAK/STAT pathway in neuroinflammation and targeted blockade by JAK inhibitors.
Part 3: Experimental Workflows & Self-Validating Protocols
Robust drug development requires protocols that inherently validate themselves at each step. Below are the field-proven methodologies for synthesizing and validating a 1,3-dimethylpiperidin-4-amine-based JAK inhibitor.
Protocol 1: SNAr Coupling to a Heteroaryl Core
Objective: Covalently link the C4-amine of the building block to a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine hinge-binding core. Causality: We utilize N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity for the C4-amine of the piperidine.
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 eq of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous n-butanol (0.2 M).
-
Reaction: Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.
-
Self-Validation (In-Process QC): Aliquot 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~154) is <5% relative to the product mass.
-
Workup: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO3, extract the organic layer, dry over MgSO4, and purify via preparative HPLC.
Protocol 2: Cell-Free JAK Kinase Assay (LANCE Ultra TR-FRET)
Objective: Quantify the IC50 of the synthesized inhibitor against JAK1 and JAK2. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate background auto-fluorescence generated by the highly lipophilic test compounds.
-
Preparation: Prepare a 384-well OptiPlate. Dilute the inhibitor in DMSO to create a 10-point concentration-response curve (10 µM to 0.5 nM).
-
Enzyme Addition: Add 5 µL of recombinant JAK1 or JAK2 enzyme (0.5 nM final) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Substrate/ATP Addition: Initiate the reaction by adding 5 µL of ULight-labeled JAK-1 (Tyr1023) peptide and ATP (at the Km for each specific isoform). Incubate for 60 minutes at 22°C.
-
Detection: Add 10 µL of Europium-anti-phospho-tyrosine antibody in EDTA-containing stop buffer. Incubate for 60 minutes.
-
Self-Validation: Read the plate on an EnVision multimode reader. Calculate the Z'-factor using DMSO vehicle (high signal) and 1 µM Staurosporine (low signal). The assay is only valid for IC50 determination if Z' > 0.6.
Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay (MDCK-MDR1)
Objective: Assess the CNS penetration potential and P-glycoprotein (P-gp) efflux ratio. Causality: The MDCK cell line transfected with the human MDR1 gene (encoding P-gp) perfectly mimics the restrictive tight junctions and active-efflux environment of the human BBB.
-
Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 5-7 days until tight junctions form.
-
Self-Validation (Integrity Check): Add Lucifer Yellow (LY) to the apical chamber. After 1 hour, measure basal fluorescence. The monolayer is valid for testing only if LY permeability is < 1 x 10^-6 cm/s, confirming tight junction integrity.
-
Dosing: Add the inhibitor (10 µM) to the apical chamber (for A-to-B transport) or the basolateral chamber (for B-to-A transport).
-
Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.
-
Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability (Papp) and Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).
Table 2: Target Pharmacological Profile for CNS-Penetrant JAK Inhibitors
| Assay | Metric | Target Value | Rationale |
| Kinase Selectivity | IC50 (JAK1 vs JAK3) | >50-fold | Minimize broad immunosuppressive side effects. |
| BBB Permeability | Papp (A to B) | >15 x 10^-6 cm/s | Ensure adequate CNS exposure for target engagement. |
| Efflux Ratio | Papp(B-A) / Papp(A-B) | < 2.0 | Avoid P-glycoprotein (P-gp) mediated efflux from the brain. |
Part 4: Workflow Visualization
Fig 2. Experimental workflow for developing CNS-penetrant JAK inhibitors.
Conclusion
The strategic incorporation of 1,3-dimethylpiperidin-4-amine into JAK inhibitor scaffolds represents a paradigm shift in neuropharmacology. By replacing polar N-acyl groups with a conformationally locked, basic N-methyl piperidine, researchers can achieve the delicate balance of high kinase potency and robust blood-brain barrier penetration required to treat devastating neuroinflammatory diseases.
References
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Solubility Profile of 1,3-Dimethylpiperidin-4-amine in Organic Solvents
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 1,3-Dimethylpiperidin-4-amine, a substituted piperidine derivative of interest in medicinal chemistry. Due to the scarcity of publicly available quantitative data for this specific molecule, this document synthesizes theoretical principles, data from analogous structures, and established chemical knowledge to predict its solubility behavior across a range of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate reliable data for their specific applications.
Introduction: The Central Role of Solubility
1,3-Dimethylpiperidin-4-amine belongs to the piperidine class of heterocyclic amines, a structural motif frequently found in pharmaceuticals and biologically active compounds. Understanding the solubility of such building blocks is not merely an academic exercise; it is fundamental to process chemistry, formulation science, and drug discovery.[1] Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
This guide is structured to provide a holistic understanding of the factors governing the solubility of 1,3-Dimethylpiperidin-4-amine, moving from theoretical prediction to practical experimental determination.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful heuristic, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[1] For 1,3-Dimethylpiperidin-4-amine (Molecular Formula: C₇H₁₆N₂, Molecular Weight: 128.22 g/mol ), several structural features are key to its solubility behavior.[3]
-
Piperidine Ring: A six-membered saturated ring that forms the core of the molecule.
-
Primary Amine (-NH₂): Located at the 4-position, this is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to dominate its interaction with protic solvents.
-
Tertiary Amine (N-CH₃): The nitrogen atom within the piperidine ring is methylated, forming a tertiary amine. This site can act as a hydrogen bond acceptor.[4]
-
Methyl Groups: The two methyl groups (at the 1 and 3 positions) contribute to the molecule's nonpolar character.
The interplay between the highly polar amine groups and the more nonpolar aliphatic backbone dictates the molecule's overall solubility profile. The diagram below illustrates these key molecular features.
Caption: Molecular features governing the solubility of 1,3-Dimethylpiperidin-4-amine.
Predicted Qualitative Solubility Profile
Table 1: Predicted Qualitative Solubility of 1,3-Dimethylpiperidin-4-amine in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The primary amine's N-H bonds can act as hydrogen bond donors, and both nitrogen atoms can act as hydrogen bond acceptors, interacting very favorably with the hydroxyl groups of alcohols.[2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The polar nature and hydrogen bond accepting capability of these solvents can effectively solvate the polar amine groups of the molecule.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are effective hydrogen bond acceptors, which allows for favorable interactions with the primary amine group.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents possess a dipole moment that can interact with the polar regions of the molecule. However, some amines can be incompatible with chlorinated solvents like chloroform.[4] |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar character of the aromatic ring interacts favorably with the molecule's hydrocarbon backbone, but these solvents lack the polarity and hydrogen bonding ability to effectively solvate the amine groups. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant polarity and hydrogen bonding capacity of the amine groups lead to poor solute-solvent interactions, which are not overcome by the weak van der Waals forces offered by these solvents.[2] |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
For drug development and process chemistry, precise quantitative data is indispensable. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound.[6] The protocol described below is a self-validating system designed to produce reliable and reproducible results.
Materials and Equipment
-
1,3-Dimethylpiperidin-4-amine (high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (±0.01 mg)
-
Scintillation vials (e.g., 20 mL) with PTFE-lined caps
-
Constant temperature orbital shaker or incubator
-
Calibrated positive displacement pipettes
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
Step-by-Step Methodology
-
Preparation of Stock for Calibration: Accurately prepare a concentrated stock solution of 1,3-Dimethylpiperidin-4-amine in a solvent in which it is freely soluble (e.g., Methanol). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range.
-
Causality: A robust calibration curve is essential for accurately converting the analytical signal (e.g., peak area from HPLC) of the saturated solution into a concentration value.
-
-
Sample Preparation: Add an excess amount of solid 1,3-Dimethylpiperidin-4-amine to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Causality: The presence of excess solid is the defining condition of an equilibrium solubility measurement, ensuring the solvent is fully saturated with the solute.
-
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the test solvent into the vial containing the excess solid.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration no longer increases.
-
Causality: Both temperature and time are critical variables. Temperature directly affects solubility, and sufficient time is required for the dissolution process to reach a state of thermodynamic equilibrium.[7]
-
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis.
-
Causality: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so will lead to an overestimation of the solubility. The filter must be chemically inert to the solvent and not adsorb the solute.
-
-
Dilution and Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the range of the prepared calibration curve. Analyze the diluted sample and the calibration standards using the chosen analytical method (e.g., HPLC).
-
Data Analysis: Construct a calibration curve by plotting the analytical response versus concentration for the standards. Use the regression equation from this curve to calculate the concentration of the diluted sample. Finally, multiply this value by the dilution factor to determine the solubility of 1,3-Dimethylpiperidin-4-amine in the test solvent. Express the final result in units such as mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
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History and discovery of substituted piperidin-4-amines
An In-depth Technical Guide to the History and Discovery of Substituted Piperidin-4-amines
Abstract
The substituted piperidin-4-amine framework is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its prevalence stems from the piperidine ring's ability to confer advantageous physicochemical properties, such as enhanced solubility and metabolic stability, while the strategically placed amino group provides a crucial vector for molecular interactions with biological targets.[1] This technical guide provides a comprehensive exploration of the history, discovery, and development of this vital chemical motif. We will traverse its historical origins, from the initial isolation of piperidine to the development of robust synthetic methodologies that enabled its widespread use. Core synthetic strategies, particularly reductive amination, will be detailed with field-proven experimental protocols. Furthermore, this guide will examine key therapeutic applications, from central nervous system agents to novel antivirals and oncology candidates, supported by an analysis of the critical structure-activity relationships that govern their biological function.
The Piperidine Ring: A Privileged Scaffold in Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous structural motifs in pharmaceutical science.[3][4] Its journey into the annals of chemistry began in 1850 when it was first isolated from black pepper, the source of its name via the alkaloid piperine.[5] Today, this simple heterocycle is a fundamental building block in drug design, present in over twenty classes of pharmaceuticals.[3][4]
The success of the piperidine scaffold is not coincidental. It offers a unique combination of properties that make it highly attractive for drug development:
-
Favorable Physicochemical Properties: The piperidine ring can modulate a molecule's lipophilicity and aqueous solubility, striking a critical balance for optimal pharmacokinetics.[2]
-
Metabolic Stability: As a saturated ring, it is generally more resistant to metabolic degradation compared to aromatic systems.
-
Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with the complex three-dimensional surfaces of biological targets like enzymes and receptors.[2]
These attributes have cemented the piperidine ring's status as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.
Genesis of a Core Moiety: Early History and Synthesis
While piperidine itself was discovered in the 19th century, the widespread use of the substituted piperidin-4-amine core is a more recent story, intrinsically linked to the development of synthetic organic chemistry. The key precursor to this scaffold is the corresponding piperidin-4-one. A foundational method for the synthesis of these ketones is the Mannich condensation, a three-component reaction involving an aldehyde, an amine, and a ketone with an active α-hydrogen.[6][7]
The true explosion in the use of piperidin-4-amines, however, came with the refinement of reductive amination . This highly efficient and versatile one-pot reaction became the cornerstone for creating the C4-N bond, directly converting a piperidin-4-one and an amine into the desired product.[1] This synthetic accessibility allowed chemists to readily generate large libraries of diverse piperidin-4-amines, accelerating the pace of drug discovery.
The general synthetic strategies to access the N-substituted piperidin-4-amine scaffold can be broadly categorized into two primary approaches, as illustrated below.
Caption: Core synthetic approaches to N-substituted piperidin-4-amines.
Core Synthetic Methodologies: A Practical Guide
The synthesis of substituted piperidin-4-amines is dominated by robust and scalable methods. As previously mentioned, these can be divided into two main categories: formation of the C4-N bond on a pre-existing piperidine ring, or derivatization at the N1 position of a piperidin-4-amine precursor.[1]
Reductive Amination: The Workhorse Reaction
Reductive amination is the most direct and widely employed method for synthesizing a vast array of piperidin-4-amines.[1] The reaction proceeds in a single pot by first condensing an N-protected piperidin-4-one with a primary or secondary amine. This forms an intermediate iminium ion, which is then reduced in situ to the final amine product.
The choice of reducing agent is critical. Mild hydride reagents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, are preferred because they selectively reduce the iminium ion without competing with the reduction of the starting ketone.[1]
Caption: General workflow for reductive amination.
Detailed Experimental Protocol: Synthesis of a Fentanyl Precursor Analog
This protocol is adapted from the general synthesis of N-substituted 4-anilinopiperidines, which are key precursors to fentanyl and its analogs.[1]
Objective: To synthesize tert-butyl 4-anilinopiperidine-1-carboxylate via reductive amination.
Materials:
-
N-Boc-4-piperidinone (1.0 eq)
-
Aniline (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Setup: To a solution of N-Boc-4-piperidinone (1.0 eq) in anhydrous 1,2-dichloroethane, add aniline (1.0 eq) followed by a catalytic amount of acetic acid.[1]
-
Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 15-20 minutes. An exothermic reaction may be observed.
-
Monitoring: Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).[1]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
The Piperidin-4-amine Scaffold in Action: Therapeutic Applications
The versatility of the substituted piperidin-4-amine scaffold is evident in the wide range of biological activities its derivatives possess.[2][8] This has made it a focal point for drug discovery programs targeting numerous diseases.
| Therapeutic Area | Biological Target/Activity | Example Application / Compound Class |
| Central Nervous System | Sigma (σ) and Dopamine Receptors | Development of ligands for neurodegenerative diseases and psychiatric disorders.[8] |
| Infectious Diseases | Ergosterol Biosynthesis | Novel antifungal agents that disrupt the fungal cell membrane.[9] |
| HIV Reverse Transcriptase | Potent non-nucleoside inhibitors for the treatment of HIV/AIDS.[10] | |
| Various Bacterial Strains | Broad-spectrum antibacterial agents.[7] | |
| Oncology | Hypoxia-Inducible Factor 1 (HIF-1α) | Activation of HIF-1α pathways to promote tumor cell apoptosis.[11] |
| PARP Inhibition | The core structure is found in drugs like Niraparib.[3] | |
| Metabolic Diseases | Farnesoid X Receptor (FXR) | Partial agonists for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).[12] |
| Pain Management | Opioid Receptors | The 4-anilinopiperidine core is central to potent analgesics like fentanyl.[1][13] |
Case Study: Antifungal Agents
Inspired by existing antifungals like fenpropidin, researchers have developed novel 4-aminopiperidines. A library of these compounds was synthesized via reductive amination and tested against clinically relevant fungal isolates.[9] Promising candidates like 1-benzyl-N-dodecylpiperidin-4-amine showed significant activity against Candida and Aspergillus species. Mechanistic studies suggest these compounds inhibit sterol C14-reductase and sterol C8-isomerase, key enzymes in the fungal ergosterol biosynthesis pathway, thus disrupting cell membrane integrity.[9]
Decoding the Structure-Activity Relationship (SAR)
Understanding how structural modifications impact biological activity is crucial for rational drug design. For the piperidin-4-amine scaffold, several key SAR principles have been established.
-
The 4-Amino Group: This group is often a critical pharmacophoric element, acting as a hydrogen bond donor or a basic center that interacts with acidic residues in a biological target. Its presence is a key feature for high-affinity binding to sigma receptors.[8]
-
N1-Substituent: The group attached to the piperidine ring nitrogen (N1 position) is a primary handle for modulating potency, selectivity, and pharmacokinetic properties. Large or aromatic substituents at this position can influence receptor selectivity and affinity.[8]
-
N4-Substituent: The substituent on the 4-amino group provides another vector for optimization. For example, in antifungal agents, a long alkyl chain (e.g., dodecyl) at this position was found to be crucial for potent activity.[9]
-
Ring Substitution: Introducing substituents onto the piperidine ring itself can have profound effects. For instance, the addition of a fluorine atom can modulate the basicity (pKa) of the ring nitrogen. This can impact binding affinity and, critically, pharmacokinetic properties like P-glycoprotein (P-gp) efflux, as seen in the development of kinesin spindle protein (KSP) inhibitors.[14]
Caption: Key modification points governing SAR in piperidin-4-amines.
Conclusion and Future Directions
The history of substituted piperidin-4-amines is a story of chemical innovation enabling profound biological discovery. From its origins as a derivative of a natural product scaffold to its current status as a pillar of synthetic medicinal chemistry, its journey highlights the power of a versatile and accessible chemical core. The development of robust synthetic routes like reductive amination unlocked its potential, allowing for systematic exploration and optimization across a vast range of therapeutic targets.
The future for this scaffold remains bright. Ongoing research focuses on developing novel, stereoselective synthetic methods to access more complex and precisely functionalized analogs.[15] As our understanding of disease biology deepens, the piperidin-4-amine core will undoubtedly be adapted to create next-generation therapeutics, including targeted protein degraders, covalent inhibitors, and highly selective receptor modulators. Its proven track record and inherent versatility ensure that the substituted piperidin-4-amine will remain an indispensable tool for researchers, scientists, and drug development professionals for years to come.
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Methodological & Application
Application Note: Scalable Synthesis and Diastereomeric Resolution of 1,3-Dimethylpiperidin-4-amine
Strategic Rationale & Pharmacophore Significance
The 1,3-dimethylpiperidin-4-amine scaffold is a highly privileged building block in modern medicinal chemistry. It serves as a critical structural motif in the development of somatostatin receptor 4 (SSTR4) agonists for neurodegenerative diseases [2] and serotonin (5-HT) receptor modulators [1].
A major bottleneck in the scalable synthesis of this pharmacophore is the high degree of stereochemical complexity introduced by the adjacent chiral centers at C3 (methyl) and C4 (amine). Furthermore, direct reductive amination of the commercially available precursor, 1,3-dimethylpiperidin-4-one [4], using ammonia gas or ammonium acetate is notoriously inefficient.
Causality of Route Selection: The direct use of ammonia is actively avoided in this protocol. Ammonia acts as a poor nucleophile in the initial condensation and, once the primary amine is formed, it outcompetes ammonia for the remaining unreacted ketone, leading to the formation of symmetric secondary amine dimers. To circumvent this, our protocol utilizes a two-step benzylamine-mediated reductive amination . Benzylamine forms a highly stable, sterically bulky imine that completely suppresses dimerization. Subsequent hydride reduction and palladium-catalyzed hydrogenolysis yield the pure primary amine with excellent scalability.
Mechanistic Causality & Stereochemical Control
The reduction of the N-benzyl imine intermediate is the stereochemistry-defining step of this synthesis. When sodium borohydride (NaBH₄) is introduced in a protic solvent (methanol), the hydride can attack the planar C=N bond from either the axial or equatorial face.
Because the C3-methyl group and the piperidine ring system create significant steric hindrance on the axial face, the hydride preferentially attacks from the less hindered equatorial face . This pushes the resulting amine group into the axial position, thereby favoring the formation of the cis-diastereomer. Extensive empirical studies demonstrate that this asymmetric hydride reduction typically yields the cis and trans diastereomeric pair in a predictable 3:1 ratio [3].
Stereochemical causality of hydride reduction favoring the cis-diastereomer.
Quantitative Route Comparison
To justify the selection of the benzylamine route for scale-up, the following table summarizes the quantitative performance metrics of three common synthetic strategies evaluated during process development.
| Synthetic Strategy | Reagents Used | Overall Yield | Dimerization Impurity | Diastereomeric Ratio (cis:trans) | Scalability Rating |
| Direct Amination | NH₄OAc, NaBH₃CN, MeOH | 35 – 45% | High (>20%) | ~ 1:1 | Low (Difficult purification) |
| Oxime Route | NH₂OH·HCl, NaBH₄, NiCl₂ | 60 – 70% | Low (<5%) | ~ 2:1 | Medium (Exothermic reduction) |
| Benzylamine Route | BnNH₂, NaBH₄ → Pd/C, H₂ | 75 – 85% | Trace (<2%) | ~ 3:1 | High (Robust, self-validating) |
Experimental Protocols
Protocol A: Synthesis of N-Benzyl-1,3-dimethylpiperidin-4-amine
Objective: Formation of the stable imine and subsequent diastereoselective reduction.
-
Imine Condensation: Charge a clean, dry 2 L round-bottom flask with 1,3-dimethylpiperidin-4-one (100 g, 0.78 mol) [4] and anhydrous methanol (800 mL). Add benzylamine (88 g, 0.82 mol) dropwise over 15 minutes at room temperature.
-
Catalysis: Add titanium(IV) isopropoxide (22 g, 0.078 mol) as a Lewis acid catalyst to drive the condensation. Stir the reaction mixture under a nitrogen atmosphere for 4 hours.
-
Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add sodium borohydride (44 g, 1.17 mol) in small portions over 1 hour to carefully manage the evolution of hydrogen gas and the exothermic profile.
-
Validation Checkpoint: After 2 hours of stirring at room temperature, sample the mixture for LC-MS. The reaction is self-validating and complete when the starting material mass is absent, and the target mass (m/z 219.17 [M+H]⁺) dominates the chromatogram.
-
Workup: Quench the reaction with 1 M NaOH (200 mL) to break the titanium emulsion. Filter through a pad of Celite, extract the filtrate with dichloromethane (3 x 300 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude N-benzyl intermediate as a pale yellow oil.
Protocol B: Catalytic Hydrogenolysis
Objective: Cleavage of the N-benzyl protecting group to yield the primary amine.
-
Setup: Dissolve the crude N-benzyl-1,3-dimethylpiperidin-4-amine (approx. 160 g) in ethanol (1 L) and transfer to a 2 L stainless steel Parr reactor.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 16 g, 50% wet) under a blanket of argon to prevent ignition of the solvent.
-
Hydrogenation: Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi with H₂ and heat to 40 °C with vigorous mechanical stirring.
-
Validation Checkpoint: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 6–8 hours). LC-MS should confirm the complete disappearance of the m/z 219.17 peak and the emergence of the primary amine (m/z 129.13 [M+H]⁺).
-
Isolation: Filter the mixture through a tightly packed Celite bed to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford the crude 1,3-dimethylpiperidin-4-amine as a mixture of cis and trans isomers.
Protocol C: Chromatographic Resolution of Diastereomers
Objective: Separation of the cis and trans isomers based on polarity differences [1].
-
Column Preparation: Pack a large-scale glass column with silica gel (200-300 mesh) slurried in dichloromethane (DCM).
-
Loading: Load the crude amine mixture onto the column.
-
Elution Gradient: Elute using a highly polar, basic mobile phase: 1% to 10% Methanol in DCM, containing 1% aqueous ammonia (28% NH₄OH). Causality: The ammonia prevents the basic piperidine amines from streaking on the acidic silica gel, ensuring sharp, distinct bands.
-
Fraction Collection:
-
The trans-isomer ((3R,4R) / (3S,4S)) is less polar and elutes first.
-
The cis-isomer ((3R,4S) / (3S,4R)) is more polar and elutes second.
-
-
Final Validation: Pool the respective fractions and verify diastereomeric purity via ¹H-NMR (focusing on the coupling constants of the C4-proton) and chiral HPLC.
Workflow for the scalable synthesis and resolution of 1,3-dimethylpiperidin-4-amine.
References
- Compounds, salts thereof and methods for treatment of diseases. US Patent 11345693B2. Google Patents.
- Piperidinyl-3-(aryloxy)propanamides and propanoates. CA Patent Application 3092450A1. Google Patents.
-
Highly Enantioselective Synthesis of 3,3-Disubstituted 4-Piperidones. E. L. Gaidarova et al. ResearchGate. URL:[Link]
Application Notes & Protocols: Reductive Amination Using 1,3-Dimethylpiperidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Reductive Amination
Reductive amination stands as a cornerstone reaction in modern synthetic and medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] Its prominence stems from its reliability, operational simplicity, and the widespread availability of starting materials.[2] The transformation is fundamental in the synthesis of countless pharmaceutical agents and bioactive molecules, where secondary and tertiary amines are prevalent structural motifs.[1]
The reaction proceeds through a two-stage mechanism: the initial condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form a hemiaminal, which then dehydrates to an imine or its protonated form, the iminium ion.[3][4] This intermediate is subsequently reduced in situ to yield the target amine.[5] This one-pot approach is highly valued for its efficiency and atom economy.[5][6]
This document provides a detailed guide to performing reductive amination using 1,3-Dimethylpiperidin-4-amine, a substituted cyclic amine. While specific literature on this exact reactant is sparse, the protocols herein are built upon well-established principles for sterically similar and substituted piperidines, ensuring a robust and scientifically grounded approach for research applications.
Mechanistic Underpinnings: A Self-Validating System
The success of a reductive amination protocol hinges on controlling the equilibrium between the reactants and the iminium ion intermediate, and the selective reduction of this ion in the presence of the starting carbonyl group.
The Critical Role of pH
The formation of the iminium ion is the rate-determining step and is best facilitated under weakly acidic conditions (typically pH 4-6).[4][7] A mildly acidic environment protonates the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (H₂O) and promoting the formation of the C=N double bond.[4] However, excessively acidic conditions are counterproductive, as they will protonate the starting amine, rendering it non-nucleophilic and halting the initial condensation step.[4]
The Choice of Reducing Agent: A Matter of Selectivity
Several hydride reagents can effect the reduction step, but their selectivity varies significantly. While a strong reagent like sodium borohydride (NaBH₄) can reduce the iminium ion, it will also readily reduce the starting aldehyde or ketone, leading to undesired alcohol byproducts.[4]
For this reason, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most modern reductive aminations.[7][8][9][10] Its advantages are threefold:
-
Enhanced Selectivity: The electron-withdrawing effects of the three acetoxy groups temper its hydridic character, making it slow to react with aldehydes and ketones but highly reactive towards protonated imines.[9]
-
Mildness: It is a non-pyrophoric, stable solid that can be handled easily in air. It tolerates a vast array of sensitive functional groups, such as esters, amides, nitro groups, and carbon-carbon multiple bonds.[8][10][11]
-
Convenience: It does not require strict pH control and avoids the high toxicity associated with its predecessor, sodium cyanoborohydride (NaBH₃CN).[7][9]
The general mechanism is depicted below.
Caption: Reductive amination proceeds via hemiaminal and iminium ion intermediates.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes a general one-pot procedure for reacting 1,3-Dimethylpiperidin-4-amine with a representative aldehyde substrate. Aldehydes are generally more reactive than ketones.
Materials:
-
Aldehyde (1.0 eq)
-
1,3-Dimethylpiperidin-4-amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous (to make a 0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add 1,3-Dimethylpiperidin-4-amine (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5 minutes. Note: The reaction can be mildly exothermic.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel as required.
Protocol 2: Reductive Amination with a Ketone
Ketones are sterically more hindered and electronically less reactive than aldehydes.[9] Therefore, these reactions often proceed more slowly and may benefit from the addition of a catalytic amount of acid to facilitate iminium ion formation.[8][10][11]
Additional Materials:
-
Ketone (1.0 eq)
-
Glacial Acetic Acid (AcOH) (1.0-2.0 eq)
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask, add the ketone (1.0 eq), 1,3-Dimethylpiperidin-4-amine (1.1 eq), and glacial acetic acid (1.0 eq).
-
Dissolve the components in anhydrous 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature. Note that reactions with ketones may require longer reaction times (12-24 hours) or gentle heating (40-50 °C) to proceed to completion. Monitor by TLC or LC-MS.
-
Follow the work-up and purification steps (6-9) as described in Protocol 1. The initial quench with NaHCO₃ will also neutralize the acetic acid catalyst.
Caption: Standard workflow for one-pot reductive amination.
Data Summary & Troubleshooting
The following table provides generalized conditions and expectations. Actual results will vary based on the specific substrates used.
| Parameter | Aldehyde Substrates | Ketone Substrates | Rationale & Key Insights |
| Amine Stoichiometry | 1.05 - 1.2 eq | 1.1 - 1.5 eq | A slight excess of the amine drives the imine-forming equilibrium forward.[9] |
| Reducing Agent | NaBH(OAc)₃ (1.4 - 2.0 eq) | NaBH(OAc)₃ (1.5 - 2.5 eq) | Excess reagent ensures complete reduction of the iminium intermediate. |
| Catalyst | Generally not required[8][10] | Acetic Acid (1.0 - 2.0 eq) recommended | Acetic acid catalyzes the dehydration of the hemiaminal, which is slower for ketones.[8][12] |
| Solvent | DCE, THF, Acetonitrile[8][10] | DCE is often preferred | Reactions are typically faster and more efficient in DCE compared to THF.[10][11] |
| Reaction Time | 1 - 12 hours | 6 - 24 hours | Ketones are less electrophilic and more sterically hindered, leading to slower reaction rates.[9] |
| Temperature | Room Temperature | Room Temperature to 50 °C | Gentle heating may be required for unreactive ketones or sterically hindered substrates. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficiently reactive ketone. 2. Steric hindrance from amine or carbonyl.[9] 3. Reagents (especially NaBH(OAc)₃) have degraded due to moisture. | 1. Add catalytic acetic acid. 2. Increase reaction time and/or temperature (40-50 °C). 3. Use freshly opened or properly stored anhydrous reagents and solvents. |
| Alcohol Byproduct Detected | The reducing agent is reducing the carbonyl starting material. | This is uncommon with NaBH(OAc)₃ but could indicate a contaminated reagent. Ensure the correct, selective borohydride is being used. |
| Starting Amine Remains | The carbonyl compound is being consumed by a side reaction or is sterically inaccessible. | Confirm the purity of the carbonyl starting material. For very hindered systems, a two-step procedure (isolate imine, then reduce) may be necessary.[8][10] |
| Difficult Purification | Product and starting material have similar polarities. | Utilize acid-base extraction. Dissolve the crude mixture in EtOAc, extract with 1M HCl. The amine product will move to the aqueous layer. Basify the aqueous layer with NaOH and re-extract with EtOAc to recover the pure amine. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 959-1031. [Link]
-
ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Jiang, B., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. [Link]
-
Gagnon, A., et al. (2021). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Request PDF. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Biotage. (n.d.). Improving Reaction Product Purification with Evaporative Light-scattering Detection. [Link]
-
R Discovery. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
GalChimia. (2014). A New Way to Amines. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
KAUST Repository. (n.d.). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
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- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Methylation of Piperidin-4-amine Derivatives
Abstract
The N-methylation of piperidin-4-amine derivatives is a critical transformation in medicinal chemistry and drug development. The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's physicochemical properties, including its potency, selectivity, metabolic stability, and bioavailability—a phenomenon often referred to as the "magic methyl effect".[1] This guide provides a comprehensive overview of robust and field-proven methodologies for the N-methylation of piperidin-4-amine scaffolds, with a focus on explaining the chemical rationale behind protocol choices. Detailed, step-by-step protocols for the Eschweiler-Clarke reaction and reductive amination using sodium triacetoxyborohydride are presented, alongside essential purification strategies.
Introduction: The Strategic Importance of N-Methylation
The piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceuticals. Modification of this core structure is a cornerstone of drug design, and N-methylation is one of the most impactful and frequently employed modifications. The methylation of a primary or secondary amine within a piperidin-4-amine derivative can:
-
Modulate Basicity (pKa): Altering the pKa affects the ionization state of the molecule at physiological pH, which can influence receptor binding, cell permeability, and solubility.
-
Enhance Metabolic Stability: N-methylation can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Improve Potency and Selectivity: The added steric bulk and altered electronic properties of the methylated amine can lead to more favorable interactions with the target protein.[2]
-
Increase Cell Permeability: In some cases, N-methylation can mask polar N-H bonds, improving a compound's ability to cross cellular membranes.
Given these significant benefits, the selection of an appropriate, high-yielding, and scalable methylation strategy is a key decision in the synthetic workflow. This document will focus on the most reliable and widely adopted methods: reductive amination and, for context, the challenges of direct alkylation.
Synthetic Strategies: A Comparative Overview
The two primary pathways for the N-methylation of piperidin-4-amine derivatives are reductive amination and direct alkylation. The choice between them is dictated by the substrate's complexity, the need for selectivity, and scalability considerations.
Reductive Amination: The Gold Standard
Reductive amination is the most versatile and controlled method for N-methylation.[3] It involves the reaction of the amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-methylated product. This process inherently avoids the common pitfalls of over-alkylation.[4]
This classic, one-pot reaction utilizes an excess of formaldehyde and formic acid to achieve methylation.[4] Formaldehyde serves as the source of the methyl group, while formic acid acts as both the reducing agent (hydride donor) and an acid catalyst.[5]
The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde. A hydride is then transferred from a formate ion to the iminium carbon, yielding the methylated amine and carbon dioxide, which drives the reaction to completion.[4][5] A key advantage of the Eschweiler-Clarke reaction is that it exclusively produces tertiary amines from primary or secondary amines, without the formation of quaternary ammonium salts.[1][4]
Caption: Mechanism of the Eschweiler-Clarke reaction.
Modern variations of reductive amination employ milder and more selective reducing agents. Formaldehyde (or its trimer, paraformaldehyde) is still used as the carbon source, but the reduction is achieved with a borohydride-based reagent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is arguably the most popular reagent for this transformation. It is mild, tolerant of a wide range of functional groups, and does not reduce the starting aldehyde or ketone, which minimizes side reactions.[3] Its steric bulk and moderate reactivity make it highly selective for the reduction of the protonated iminium ion over other carbonyls.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that is stable in weakly acidic conditions (pH 3-4), which are ideal for iminium ion formation.[3][6] However, its high toxicity and the potential to generate hydrogen cyanide gas necessitate careful handling and quenching procedures.
-
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): This method is clean and effective, producing only water as a byproduct.[7] It is particularly well-suited for large-scale synthesis. However, it is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or some aromatic systems.
Caption: Workflow for N-methylation via reductive amination.
Direct Alkylation: A Cautionary Note
Direct alkylation with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate, is conceptually simple but practically challenging. The primary issue is a lack of selectivity. The newly formed N-methylated tertiary amine is often more nucleophilic than the starting secondary amine, leading to a "runaway reaction" or over-alkylation.[8] This process rapidly forms the quaternary ammonium salt, which is typically undesirable and difficult to separate.[8]
While this method can be forced under specific conditions (e.g., a large excess of the starting amine), it is generally avoided in fine chemical synthesis where the piperidine substrate is valuable.[9]
Table 1: Comparison of Common N-Methylation Methods
| Feature | Eschweiler-Clarke | Reductive Amination (NaBH(OAc)₃) | Direct Alkylation (CH₃I) |
| Selectivity | High (stops at tertiary amine)[4] | High (stops at tertiary amine)[3] | Low (risk of quaternization)[8] |
| Reagents | Formaldehyde, Formic Acid | Formaldehyde, NaBH(OAc)₃ | Methyl Iodide, Base |
| Conditions | Typically heated (reflux)[4] | Mild (Room Temperature) | Room Temperature to mild heating |
| Byproducts | CO₂ (gas evolution)[4] | Borate salts, Acetic Acid | Iodide salts, Base-HI salt |
| Key Advantage | Inexpensive, robust, one-pot | High functional group tolerance, mild | Simple reagent set |
| Key Disadvantage | High temperatures, acidic | Reagent cost | Poor selectivity, over-alkylation |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol describes the methylation of a generic secondary amine on a piperidine scaffold.
Materials:
-
Piperidin-4-amine derivative (1.0 eq)
-
Formaldehyde (37% in H₂O, ~3.0 eq)
-
Formic Acid (98%, ~3.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperidin-4-amine derivative (1.0 eq).
-
Add formic acid (3.0 eq), followed by the aqueous formaldehyde solution (3.0 eq). Note: The order of addition can be critical; for some substrates, adding the amine to the pre-mixed reagents is preferable.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Caution: Vigorous gas (CO₂) evolution will occur.[4] The reaction is typically complete within 2-6 hours.
-
Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully basify the reaction mixture by the slow, dropwise addition of 2 M NaOH solution until the pH is >10. Monitor the temperature to prevent an excessive exotherm.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methylated product.
-
Purify the crude product as described in Protocol 3.
Protocol 2: N-Methylation via Reductive Amination with NaBH(OAc)₃
This protocol offers a milder alternative to the Eschweiler-Clarke reaction.
Materials:
-
Piperidin-4-amine derivative (1.0 eq)
-
Formaldehyde (37% in H₂O, 1.5 - 2.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidin-4-amine derivative (1.0 eq) in DCM or DCE in a round-bottom flask equipped with a magnetic stir bar.
-
Add the aqueous formaldehyde solution (1.5 - 2.0 eq) and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: A slight exotherm and gas evolution may be observed.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 3.
Protocol 3: Purification by Column Chromatography
Basic amines like piperidine derivatives often exhibit poor chromatographic behavior (peak tailing) on standard silica gel due to strong interactions with acidic silanol groups.[10] This can be mitigated by using a modified eluent.
Procedure:
-
Prepare the Eluent: Select an appropriate solvent system (e.g., DCM/Methanol or Hexanes/EtOAc). To this system, add 0.5-1.0% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to act as a basic modifier.
-
Slurry Pack the Column: Prepare a slurry of silica gel in the chosen eluent (containing the basic modifier) and pack the column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Elute the column with the modified solvent system, using either isocratic or gradient elution to separate the target compound from impurities.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.
Conclusion
The N-methylation of piperidin-4-amine derivatives is a high-impact transformation that can significantly enhance the pharmacological profile of a molecule. While direct alkylation is fraught with selectivity issues, reductive amination methodologies provide controlled, efficient, and scalable solutions. The Eschweiler-Clarke reaction remains a powerful, cost-effective option, while the use of mild hydride reagents like sodium triacetoxyborohydride offers superior functional group tolerance and gentler reaction conditions. The successful implementation of these protocols, combined with appropriate purification strategies, will enable researchers to reliably access these valuable N-methylated compounds for advancement in their drug discovery programs.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
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Zhou, X., Ni, X., Wu, X., & Yin, L. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3504. Retrieved from [Link]
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ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]
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R Discovery. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Retrieved from [Link]
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PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
ChemRxiv. (2021). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Notes- A Reinvestigation of the Action of Formaldehyde on 1,2- and 1,3-Hydroxyamines in the Pyrrolidine and Piperidine Series. Retrieved from [Link]
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MDPI. (2018). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
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ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc a. Retrieved from [Link]
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DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
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YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
- Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
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ACS Publications. (n.d.). Clarke—Eschweiler Cyclization. Scope and Mechanism1a. The Journal of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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YouTube. (2025). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
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Preparation of 1,3-Dimethylpiperidin-4-amine Dihydrochloride Salt: A Detailed Application Note and Protocol
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis, purification, and characterization of 1,3-Dimethylpiperidin-4-amine dihydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a crucial building block for the development of novel therapeutic agents. The methodology presented herein employs a robust and selective one-pot reductive amination of 1,3-Dimethyl-4-piperidone, followed by conversion to its highly stable and crystalline dihydrochloride salt. This document is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Introduction and Synthetic Strategy
The synthesis of substituted aminopiperidines is a cornerstone of modern pharmaceutical research. These motifs are present in a wide array of biologically active molecules. The target compound, 1,3-Dimethylpiperidin-4-amine, features two basic nitrogen centers, making its isolation and handling as a free base challenging due to its hygroscopic and potentially oily nature. Conversion to the dihydrochloride salt enhances stability, improves handling characteristics, and ensures accurate weighing for subsequent reactions.[1][2]
The chosen synthetic strategy is a direct, one-pot reductive amination.[3] This highly efficient method combines the ketone starting material (1,3-Dimethyl-4-piperidone), an ammonia source (Ammonium Acetate), and a reducing agent in a single reaction vessel. This approach avoids the isolation of the unstable intermediate imine, thereby maximizing yield and operational simplicity.[4]
For this transformation, Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Its use is justified by several key advantages over other hydride reagents like sodium borohydride or the more toxic sodium cyanoborohydride.[4][5] NaBH(OAc)₃ is a mild and selective reagent that reduces the iminium ion intermediate much faster than the starting ketone.[6][7] This selectivity minimizes the formation of the corresponding alcohol byproduct, which can complicate purification. The reaction proceeds efficiently under mildly acidic conditions, which are inherently provided by the ammonium acetate and the acetic acid byproduct of the reducing agent, catalyzing the formation of the key iminium intermediate.[8]
Following the successful amination, the resulting free base is isolated and converted to its dihydrochloride salt by treatment with a solution of hydrochloric acid in an organic solvent. This method provides a controlled precipitation of the final product in high purity.[9]
Overall Reaction Scheme
Quantitative Data and Reagents
A summary of the reagents required for the synthesis is provided below. Calculations are based on using 1,3-Dimethyl-4-piperidone as the limiting reagent.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (g) | Amount (mmol) | Density (g/mL) | Volume (mL) | Notes |
| 1,3-Dimethyl-4-piperidone | 127.18[10] | 1.0 | 10.0 | 78.6 | ~0.93 | ~10.75 | Limiting Reagent |
| Ammonium Acetate (NH₄OAc) | 77.08 | 10.0 | 60.6 | 786 | - | - | Ammonia source & buffer |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 25.0 | 118 | - | - | Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - | - | 1.253 | 300 | Anhydrous Reaction Solvent |
| 2 M HCl in Diethyl Ether | - | >2.0 | - | - | - | As needed | For salt formation |
| Dichloromethane (DCM) | 84.93 | - | - | - | 1.33 | As needed | Extraction Solvent |
| 2 M Sodium Hydroxide (NaOH) | 40.00 | - | - | - | - | As needed | For basification |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | - | - | As needed | Drying Agent |
Detailed Experimental Protocols
Part A: Synthesis of 1,3-Dimethylpiperidin-4-amine (Free Base)
This protocol details the one-pot reductive amination of the starting ketone.
-
Reactor Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,3-Dimethyl-4-piperidone (10.0 g, 78.6 mmol) and ammonium acetate (60.6 g, 786 mmol).
-
Solvent Addition: Add 300 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the resulting suspension at room temperature. The choice of DCE as the solvent is based on its excellent performance in reductive aminations with NaBH(OAc)₃.[8]
-
Addition of Reducing Agent: To the stirred suspension, add sodium triacetoxyborohydride (25.0 g, 118 mmol) portion-wise over 20-30 minutes. A slight exotherm may be observed. The portion-wise addition helps to control the reaction rate and temperature.
-
Reaction: Stir the reaction mixture vigorously under a nitrogen atmosphere at room temperature for 16-24 hours.
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To analyze by TLC, withdraw a small aliquot, quench it with saturated sodium bicarbonate solution, extract with ethyl acetate, and spot the organic layer on a silica plate. A typical eluent system is 10% Methanol in Dichloromethane with 1% triethylamine. The product amine should have a lower Rf value than the starting ketone.
-
Reaction Quench: After completion, carefully quench the reaction by slowly adding 200 mL of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) will occur. Continue stirring for 30 minutes until gas evolution ceases.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. The layers may be difficult to separate; if so, add more dichloromethane (DCM). Separate the organic layer. Extract the aqueous layer twice more with 100 mL portions of DCM.
-
Acidic Extraction (Purification): Combine all organic layers and extract the product into an acidic aqueous phase by adding 150 mL of 1 M HCl.[11] Shake vigorously and separate the layers. The desired amine product will move into the aqueous layer as its hydrochloride salt, leaving neutral organic impurities behind.[12]
-
Basification and Re-extraction: Wash the acidic aqueous layer with 50 mL of DCM to remove any remaining non-basic impurities. Discard the DCM wash. Cool the aqueous layer in an ice bath and basify by the slow addition of 2 M NaOH solution until the pH is >12. Extract the liberated free amine with three 100 mL portions of DCM.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 1,3-Dimethylpiperidin-4-amine as a free base, which may be a pale yellow oil or low-melting solid.
Part B: Preparation of 1,3-Dimethylpiperidin-4-amine Dihydrochloride
This protocol details the conversion of the free amine to its stable dihydrochloride salt.
-
Dissolution: Dissolve the crude free base obtained from Part A in 100 mL of anhydrous diethyl ether or isopropanol. A minimal amount of methanol can be added to aid dissolution if necessary.
-
Precipitation: While stirring the solution at 0 °C (ice bath), slowly add a 2.0 M solution of HCl in diethyl ether dropwise. The dihydrochloride salt will immediately begin to precipitate as a white solid.[9]
-
Completion and Isolation: Continue adding the HCl solution until no further precipitation is observed. The pH of the solution can be checked with moist litmus paper to ensure it is acidic.
-
Filtration and Washing: Stir the resulting slurry for an additional 30 minutes at 0 °C to maximize crystal formation. Collect the white solid by vacuum filtration using a Büchner funnel.[13] Wash the filter cake with two 50 mL portions of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified white solid under high vacuum for several hours to remove all residual solvent. This yields the final product, 1,3-Dimethylpiperidin-4-amine dihydrochloride.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
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Application Note & Protocols: Strategic Use of 1,3-Dimethylpiperidin-4-amine in Sterically Demanding Peptide Coupling Reactions
Abstract
The synthesis of peptides and peptidomimetics containing sterically hindered amine building blocks is a persistent challenge in medicinal chemistry and drug development. Such modifications can impart crucial pharmacological properties, including enhanced metabolic stability and constrained conformations. This document provides a detailed technical guide on the strategic use of 1,3-Dimethylpiperidin-4-amine, a sterically hindered secondary amine, in peptide coupling reactions. We will explore the chemical rationale for reagent selection, provide detailed solution-phase protocols using modern coupling agents, and discuss troubleshooting strategies for overcoming the challenges associated with low reactivity. This guide is intended for researchers, chemists, and drug development professionals engaged in advanced peptide synthesis.
Introduction: The Challenge of Steric Hindrance
Amide bond formation is the cornerstone of peptide synthesis. While the coupling of proteinogenic amino acids is well-established, the incorporation of structurally complex or sterically encumbered fragments presents significant hurdles.[1][2] Sterically hindered amines, such as those with α,α-disubstitution or cyclic scaffolds with adjacent substituents, exhibit dramatically reduced nucleophilicity.[3] This low reactivity can lead to slow reaction rates, low yields, and an increased propensity for side reactions, including epimerization of the activated amino acid.[1][4]
Traditional coupling methods, such as those employing carbodiimides like DCC, are often ineffective for these demanding reactions.[1] Overcoming this barrier requires the use of highly potent activating reagents, often referred to as third-generation uronium or phosphonium salts, which can generate a sufficiently reactive acylating species to be intercepted by the poorly nucleophilic amine.[5]
1,3-Dimethylpiperidin-4-amine serves as an excellent model compound for exploring these challenges. Its rigid cyclic structure, combined with methyl substitution adjacent to the reacting amine, provides a significant steric shield, demanding a carefully optimized approach to achieve successful amide bond formation.
Physicochemical Properties and Stereochemical Considerations
1,3-Dimethylpiperidin-4-amine possesses a molecular weight of 128.22 g/mol and the molecular formula C₇H₁₆N₂.[6][7] The structure contains two stereocenters (at C3 and C4), leading to the existence of diastereomers. The relative orientation of the C3-methyl group and the C4-amine group (cis vs. trans) is of paramount importance as it dictates the steric environment around the nucleophilic nitrogen atom.
-
cis-isomer: The C3-methyl group and the C4-amine group are on the same face of the piperidine ring. In an equatorial chair conformation, this places the methyl group in an axial or equatorial position relative to the amine, creating significant steric hindrance.
-
trans-isomer: The C3-methyl group and the C4-amine group are on opposite faces of the ring. This configuration generally presents a less sterically crowded environment for the amine, potentially leading to higher reactivity compared to the cis-isomer.
Crucial Experimental Note: For any synthetic application, it is essential to use a stereochemically pure isomer of 1,3-Dimethylpiperidin-4-amine. The presence of diastereomeric mixtures will complicate purification and may lead to inseparable product isomers. The protocols described herein assume the use of a single, purified diastereomer.
Mechanism of Action: Overcoming Steric Barriers with HATU
To drive the coupling of a hindered amine, a highly reactive acylating intermediate must be generated. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a superior uronium salt-based coupling reagent for this purpose due to its high efficiency and ability to suppress racemization.[8][9]
The reaction proceeds via a well-defined cascade, typically in a polar aprotic solvent like DMF and in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[8]
-
Carboxylate Formation: The base (DIPEA) deprotonates the carboxylic acid (R-COOH) to form a more nucleophilic carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU.
-
Active Ester Formation: This leads to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, generating a key OAt-active ester.[5][8] This ester is significantly more reactive than the parent carboxylic acid.
-
Nucleophilic Attack: The sterically hindered amine (1,3-Dimethylpiperidin-4-amine) attacks the carbonyl carbon of the OAt-active ester, displacing HOAt and forming the desired, stable amide bond.
Experimental Protocols
The following protocol details a solution-phase coupling reaction. Due to the expected low reactivity of 1,3-Dimethylpiperidin-4-amine, extended reaction times and careful monitoring are essential.
Protocol: Solution-Phase Coupling of an N-Protected Amino Acid
This protocol describes the coupling of Fmoc-Alanine to 1,3-Dimethylpiperidin-4-amine as a representative example.
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Fmoc-L-Alanine | 311.34 | 1.0 | 311 mg |
| 1,3-Dimethylpiperidin-4-amine (single isomer) | 128.22 | 1.05 | 135 mg |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA | 129.24 | 2.5 | 433 µL (d=0.742) |
| Anhydrous Dimethylformamide (DMF) | - | - | 10 mL |
| Round-bottom flask, magnetic stirrer, N₂ atmosphere | - | - | - |
| TLC plates, LC-MS for monitoring | - | - | - |
Step-by-Step Methodology
-
Preparation (Pre-activation):
-
In a clean, dry round-bottom flask under an inert nitrogen atmosphere, dissolve Fmoc-L-Alanine (1.0 eq) and HATU (1.1 eq) in 5 mL of anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the OAt-active ester prior to introducing the hindered amine.[8]
-
-
Coupling Reaction:
-
In a separate vial, dissolve 1,3-Dimethylpiperidin-4-amine (1.05 eq) in the remaining 5 mL of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress every 1-2 hours using an appropriate technique (e.g., TLC or LC-MS). The reaction may be sluggish, potentially requiring 4 to 24 hours for completion.
-
Rationale: Steric hindrance can dramatically slow the rate of nucleophilic attack. Failure to monitor the reaction may result in either incomplete conversion or degradation over excessively long periods.[1]
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with 20 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography (silica gel) with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Fmoc-protected dipeptide product.
-
Troubleshooting Common Issues
Coupling reactions with hindered amines are prone to specific challenges. The table below outlines common problems and solutions.
Table 2: Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficient activation. 2. Extreme steric hindrance preventing amine attack. 3. Poor quality of reagents (e.g., wet solvent). | 1. Increase pre-activation time to 30 minutes. 2. Gently heat the reaction to 40-50°C, monitoring carefully for epimerization. 3. Consider an even more potent coupling reagent like COMU. 4. Ensure all reagents and solvents are anhydrous. |
| Epimerization of Product | 1. Excess base or prolonged exposure to basic conditions. 2. Elevated reaction temperature. | 1. Reduce the amount of DIPEA to 2.0 equivalents. Use a base like 2,4,6-collidine, which is less prone to causing epimerization. 2. Maintain the reaction at room temperature or below if possible. |
| Guanidinylation Side Product | The free amine attacks the guanidinium carbon of excess HATU, capping the amine. This is more common with slow couplings.[8] | 1. Use a slight excess of the carboxylic acid component (1.1 eq) relative to the amine (1.0 eq) and HATU (1.05 eq). 2. Ensure efficient pre-activation so that HATU is consumed before the amine is added. |
| Difficult Purification | Byproducts from the coupling reagent (e.g., tetramethylurea) co-elute with the product. | 1. Perform an acidic wash (e.g., dilute HCl) during workup to remove basic impurities like DIPEA. 2. Use a phosphonium-based reagent (e.g., PyBOP), as the phosphine oxide byproduct can sometimes be easier to separate. |
Concluding Remarks
The successful incorporation of 1,3-Dimethylpiperidin-4-amine into a peptide sequence is a challenging but achievable synthetic goal that requires a departure from standard protocols. The core strategy revolves around using a high-potency uronium salt reagent like HATU to generate a highly reactive acylating agent capable of overcoming the significant steric shield of the amine. Careful control of stoichiometry, pre-activation of the acid component, and diligent reaction monitoring are paramount to maximizing yield and minimizing side reactions. While inherently difficult, the use of such hindered building blocks provides a valuable avenue for creating novel peptidomimetics with unique structural and pharmacological properties.
References
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BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Link[8]
-
ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent. Link[5]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Link
-
MedchemExpress. (n.d.). HATU | Peptide Coupling Reagent. Link[9]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Link[4]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Link[1]
-
BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Link
-
ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids. Link[2]
-
Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Link[3]
-
Thieme. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Link[10]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 417391, N,N-Dimethylpiperidin-4-amine. Link[6]
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PubChemLite. (n.d.). 1,3-dimethylpiperidin-4-amine (C7H16N2). Link[7]
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Catalytic Hydrogenation Methods for Synthesizing Aminopiperidines: Application Notes and Protocols
Abstract
Piperidine and its derivatives are cornerstone structural motifs in a multitude of pharmaceuticals, agrochemicals, and natural products.[1] The piperidine ring is a key component in numerous FDA-approved drugs, underscoring its significance in medicinal chemistry.[1][2] The most direct and atom-economical route to these valuable scaffolds is the catalytic hydrogenation of their corresponding pyridine precursors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation methods for synthesizing aminopiperidines. It delves into the mechanistic underpinnings, catalyst selection, detailed experimental protocols, and safety considerations essential for the successful execution of these transformations.
Introduction: The Significance of Aminopiperidines
The aminopiperidine moiety is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a key pharmacophore for interacting with biological targets. The synthesis of aminopiperidines, therefore, is a critical task in medicinal chemistry and process development. Catalytic hydrogenation of readily available aminopyridines represents a highly efficient and scalable method for their production.
Mechanistic Overview of Pyridine Hydrogenation
The catalytic hydrogenation of a pyridine ring to a piperidine ring is a six-electron reduction that requires the addition of three molecules of hydrogen.[1] The reaction is typically carried out in the presence of a metal catalyst and a hydrogen source. The aromaticity of the pyridine ring necessitates the use of active catalysts and often requires elevated temperatures and pressures.[1][2]
The generally accepted mechanism involves the following key steps:
-
Adsorption: The pyridine molecule adsorbs onto the surface of the catalyst.
-
Hydrogen Activation: Molecular hydrogen is dissociatively adsorbed onto the catalyst surface, forming active metal-hydride species.
-
Stepwise Hydrogenation: The adsorbed pyridine undergoes a stepwise addition of hydrogen atoms to the aromatic ring, proceeding through partially hydrogenated intermediates such as di- and tetrahydropyridines.
-
Desorption: The final piperidine product desorbs from the catalyst surface, regenerating the active catalytic sites.
The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can coordinate to the metal catalyst, potentially leading to catalyst inhibition or poisoning.[1] This challenge is often addressed by performing the reaction under acidic conditions, which protonates the nitrogen and reduces its coordinating ability.[1]
Sources
Application Notes & Protocols: Strategic Functionalization of the C4-Amine on the 1,3-Dimethylpiperidine Scaffold
An in-depth guide for researchers, scientists, and drug development professionals.
The 1,3-dimethylpiperidine framework is a privileged scaffold in modern medicinal chemistry, appearing in numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The C4-amino group, in particular, serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).
This guide provides detailed application notes and validated protocols for the most common and effective methods of functionalizing the C4-primary amine of 1,3-dimethylpiperidine. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale behind procedural choices, and troubleshooting insights to ensure reproducible and high-yielding results.
Chapter 1: Acylation for Amide Synthesis
Amide bond formation is one of the most fundamental and frequently performed transformations in drug discovery. The resulting amide is a stable, planar group capable of acting as both a hydrogen bond donor and acceptor, making it a critical pharmacophore.
Principle and Rationale
Direct condensation of a carboxylic acid and an amine requires prohibitively high temperatures. Therefore, the carboxylic acid must first be activated. This is typically achieved in one of two ways: conversion to a more reactive species like an acyl chloride or using a "coupling reagent" to form a highly reactive ester intermediate in situ.[1]
-
Acyl Chlorides: Highly reactive and cost-effective. The primary drawback is their sensitivity to moisture and the generation of stoichiometric HCl, which must be scavenged by a base to prevent protonation of the starting amine.
-
Coupling Reagents: A milder and often more efficient alternative, especially for complex or sensitive substrates. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides (e.g., EDC) in combination with additives (e.g., HOBt) generate active esters that readily react with the amine.[2][3] This approach minimizes side reactions and often proceeds under gentle, room-temperature conditions.
Diagram: General Acylation Pathways
Caption: Two primary pathways for amide bond formation at the C4-amine.
Protocol 1.1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency, mild conditions, and low rate of side reactions.
Materials:
-
1,3-Dimethylpiperidin-4-amine
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.
-
Amine Addition: In a separate vial, dissolve 1,3-dimethylpiperidin-4-amine (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the pure amide product.
Scientist's Note: DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to scavenge any protons, driving the reaction to completion without competing in the reaction itself. Using a slight excess of the amine can help consume all the activated acid, simplifying purification.
| Coupling Reagent | Additive | Base | Key Advantages |
| HATU | None needed | DIPEA | Fast, high-yielding, low epimerization risk. |
| EDC | HOBt or HOAt | DIPEA, NMM | Cost-effective, common, water-soluble byproducts. |
| DCC | HOBt | DIPEA | Inexpensive, but byproduct (DCU) can be difficult to remove.[1] |
| T3P | None needed | Pyridine, Et₃N | Powerful, byproducts are water-soluble. |
Chapter 2: Sulfonylation for Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anticonvulsant drugs. It is a stable, tetrahedral moiety that acts as a potent hydrogen bond donor.
Principle and Rationale
Sulfonamides are readily synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.[4] The base is critical for neutralizing the HCl generated during the reaction. A non-nucleophilic base like triethylamine or pyridine is typically chosen to avoid competing with the C4-amine for the electrophilic sulfonyl chloride.
Diagram: General Sulfonylation Reaction
Caption: Synthesis of a C4-sulfonamide from a sulfonyl chloride.
Protocol 2.1: General Sulfonamide Formation
Materials:
-
1,3-Dimethylpiperidin-4-amine
-
Sulfonyl chloride of interest (e.g., tosyl chloride, mesyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve 1,3-dimethylpiperidin-4-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography.
Scientist's Note: Running the reaction at 0 °C initially helps to control the exothermicity of the reaction and minimize potential side reactions. If the starting amine is precious, using a slight excess of the sulfonyl chloride can drive the reaction to completion, but may complicate purification.
Chapter 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly controlled method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[5] It is vastly superior to direct alkylation with alkyl halides, which often suffers from poor selectivity and over-alkylation.[6]
Principle and Rationale
The reaction proceeds in two main steps, which can be performed in a single pot:
-
Imine Formation: The C4-amine condenses with an aldehyde or ketone under weakly acidic conditions to form an imine (or iminium ion) intermediate.
-
Reduction: A mild, selective reducing agent is used to reduce the imine to the corresponding amine.
The key to a successful one-pot reaction is a reducing agent that is powerful enough to reduce the imine intermediate but not so reactive that it reduces the starting carbonyl compound.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and selectivity.[6]
Diagram: Reductive Amination Workflow
Caption: A typical one-pot experimental workflow for reductive amination.
Protocol 3.1: One-Pot Reductive Amination
Materials:
-
1,3-Dimethylpiperidin-4-amine
-
Aldehyde or Ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (catalytic)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Setup: To a flask, add 1,3-dimethylpiperidin-4-amine (1.0 eq), the aldehyde or ketone (1.1 eq), and anhydrous DCE (to 0.2 M).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC or LC-MS, typically 2-24 hours).
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the N-alkylated product.
| Reducing Agent | Typical Solvent | pH Condition | Notes |
| NaBH(OAc)₃ | DCE, DCM, THF | Weakly Acidic | Recommended. Mild, selective for imines over carbonyls.[6] |
| NaBH₃CN | MeOH | Weakly Acidic | Effective, but highly toxic (cyanide source). Use with caution.[6][7] |
| H₂/Pd-C | MeOH, EtOH | Neutral | "Green" option, but requires hydrogenation equipment and may reduce other functional groups. |
Chapter 4: Synthesis of Ureas
Urea linkages are prevalent in pharmaceuticals due to their ability to engage in multiple hydrogen bonding interactions. They are often used as bioisosteres for amides or carbamates.
Principle and Rationale
The most direct method for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate.[8][9] This reaction is typically fast, high-yielding, and requires no catalyst. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.
Diagram: Urea Synthesis Scheme
Caption: Facile synthesis of a C4-urea via addition to an isocyanate.
Protocol 4.1: Urea Formation from an Isocyanate
Materials:
-
1,3-Dimethylpiperidin-4-amine
-
Isocyanate of interest (e.g., phenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or DCM
Procedure:
-
Setup: Dissolve 1,3-dimethylpiperidin-4-amine (1.0 eq) in anhydrous THF in a round-bottom flask at room temperature.
-
Reagent Addition: Add the isocyanate (1.05 eq) dropwise to the stirred amine solution. An exotherm may be observed. If the isocyanate is a solid, dissolve it in a minimal amount of THF before addition.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-3 hours. In many cases, the product will precipitate from the solution.
-
Isolation: If a precipitate forms, collect the product by filtration, wash with cold THF or diethyl ether, and dry under vacuum.
-
Workup (if no precipitate): If the product is soluble, monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure. The crude product is often pure enough for use, but can be further purified by recrystallization or chromatography if necessary.
Scientist's Note: Isocyanates are sensitive to moisture and can be toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment. Using a slight excess of the isocyanate ensures full conversion of the starting amine.
References
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- Vertex AI Search. (2026). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance.
- Vertex AI Search. (2026).
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
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Organic Chemistry Portal. (2020). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
- Vertex AI Search. (2026). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini, Francesca Clemente, Franc - DOI*.
- Vertex AI Search. (2026).
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MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. [Link]
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ChemRxiv. (2026). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]
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MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]
-
RSC Publishing. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
- Vertex AI Search. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - PMC.
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Organic Chemistry Portal. (2024). Piperidine synthesis. [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
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AIR Unimi. (2026). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]
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Application Notes & Protocols: A Detailed Guide to the Step-by-Step Synthesis of Tofacitinib Intermediates
Introduction
Tofacitinib (marketed as Xeljanz®) is a potent inhibitor of the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK3, with some activity against JAK2.[1][2] This inhibition blocks the JAK-STAT signaling pathway, which is crucial for the transduction of signals from numerous cytokines and growth factors involved in inflammation and immune responses.[2][3] Consequently, Tofacitinib has been approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1][3][4]
The synthesis of Tofacitinib is a significant topic in medicinal and process chemistry due to the presence of two stereocenters in its 3,4-disubstituted piperidine ring. The desired biological activity is almost exclusively associated with the (3R,4R) stereoisomer.[5] This guide provides a detailed, step-by-step protocol for the synthesis of key intermediates of Tofacitinib, offering insights into the chemical principles and experimental considerations that underpin these processes.
Retrosynthetic Analysis of Tofacitinib
A common retrosynthetic approach for Tofacitinib (I) identifies two primary building blocks: the chiral piperidine derivative (II) and the heterocyclic core (III). The piperidine moiety contains the crucial stereocenters, making its asymmetric synthesis a key challenge. The pyrrolo[2,3-d]pyrimidine core provides the scaffold for kinase interaction.
Caption: Retrosynthetic disconnection of Tofacitinib.
Part 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate III)
This intermediate, often referred to as 7-deazapurine, is a crucial heterocyclic core. An efficient synthesis starting from 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is outlined below.
Protocol 1.1: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Reaction Setup: In a suitable reaction vessel, suspend 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol in water.
-
Acidification: Acidify the mixture by adding aqueous hydrochloric acid (e.g., 32 wt-%).[6]
-
Cyclization: Heat the reaction mixture to approximately 45°C and maintain this temperature until the cyclization is complete, as monitored by High-Performance Liquid Chromatography (HPLC).[6] This step involves the acid-catalyzed hydrolysis of the dimethoxy acetal to an aldehyde, which then undergoes intramolecular cyclization.
-
pH Adjustment & Isolation: Cool the reaction mixture to room temperature. Adjust the pH to a range of 3 to 5 by carefully adding a concentrated sodium hydroxide solution. This facilitates the precipitation of the product.[6]
-
Filtration and Drying: Isolate the product by filtration, wash the filter cake with water, and dry it under vacuum at a temperature not exceeding 100°C.[6]
Protocol 1.2: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The conversion of the hydroxyl group to a chlorine atom is a critical activation step for the subsequent nucleophilic substitution.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge 7H-pyrrolo[2,3-d]pyrimidin-4-ol, toluene, and phosphoryl chloride (POCl₃).[6] It is crucial to use fresh or distilled POCl₃ to ensure high reactivity.
-
Base Addition: Warm the mixture to 50°C. Add N,N-diisopropylethylamine (DIPEA) in portions while maintaining the temperature at 50°C.[6] DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Monitor the reaction for completion using a suitable analytical method like HPLC or TLC.
-
Quenching: Carefully pour the reaction mixture onto water, ensuring the temperature of the quench does not exceed 35°C.[6]
-
Workup: Make the mixture alkaline (pH 8-9) by adding a concentrated solution of sodium hydroxide or potassium hydroxide.[6]
-
Isolation and Drying: Age the resulting slurry at 40°C for at least one hour. Collect the product by centrifugation or filtration, wash with water, and dry under vacuum at a temperature below 80°C.[6]
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Cyclization | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, HCl | Water | 45°C | ~68% | [7] |
| Chlorination | 7H-pyrrolo[2,3-d]pyrimidin-4-ol, POCl₃, DIPEA | Toluene | 50°C | ~90% | [8] |
Part 2: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Intermediate II)
The synthesis of this chiral piperidine is a cornerstone of the Tofacitinib manufacturing process. Various routes have been developed, often starting from materials like 3-amino-4-methylpyridine or 4-methylpyridine.[1][9] An asymmetric hydrogenation approach is highlighted here for its efficiency in establishing the desired stereochemistry.
Caption: Workflow for the synthesis of the chiral piperidine intermediate.
Protocol 2.1: Asymmetric Synthesis of the Chiral Piperidine
This protocol is a conceptual representation based on established strategies.[9][10]
-
Carbamate Formation: React 3-amino-4-methylpyridine with a suitable chloroformate (e.g., methyl chloroformate) to protect the amino group as a carbamate.[9]
-
Quaternization: Treat the resulting (4-methyl-pyridin-3-yl)-carbamic acid methyl ester with benzyl bromide in a suitable solvent like toluene. Heat the reaction to form the corresponding N-benzyl pyridinium bromide salt.[10]
-
Asymmetric Hydrogenation: The key stereochemistry-defining step involves the asymmetric hydrogenation of the pyridinium salt. This is typically carried out in a solvent like methanol under a hydrogen atmosphere using a chiral rhodium catalyst. This step yields the desired (3R,4R)-cis-piperidine derivative with high enantiomeric excess.[9][10]
-
Carbamate Reduction: Reduce the carbamate group to a methylamino group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF.
-
Workup and Isolation: After complete reaction, carefully quench the excess LiAlH₄ with water and a base. Extract the product into an organic solvent, dry, and concentrate to obtain the desired (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. This intermediate can be further purified via salt formation, for example, as the dihydrochloride salt.[9]
Part 3: Final Assembly of Tofacitinib
The final stage of the synthesis involves coupling the two key intermediates, followed by deprotection and acylation.
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate III) and (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Intermediate II) in a suitable solvent such as water or an alcohol.
-
Base Addition: Add an inorganic base like potassium carbonate to the mixture.[10] The base acts as an acid scavenger.
-
Heating: Heat the reaction mixture to reflux (e.g., 95-105°C) for several hours until the reaction is complete (monitored by HPLC).[10]
-
Isolation: Cool the reaction mixture to room temperature, which should cause the product, N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, to precipitate. Isolate the solid by filtration.
Protocol 3.2: Debenzylation and Acylation
-
Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation. Dissolve the product from the previous step in a suitable solvent like methanol or ethanol. Add a palladium catalyst, such as 20% palladium hydroxide on carbon (Pd(OH)₂/C).[11][12] Pressurize the reaction vessel with hydrogen gas and stir until the debenzylation is complete.
-
Filtration: Filter the reaction mixture to remove the palladium catalyst. The resulting solution contains the debenzylated intermediate, N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[13]
-
Acylation: To the solution containing the debenzylated intermediate, add a suitable base (e.g., pyridine) followed by an acylating agent like cyanoacetyl chloride or ethyl cyanoacetate.[11][12] Stir the mixture at room temperature until the acylation is complete.
-
Final Isolation and Purification: Work up the reaction mixture by partitioning between an organic solvent and a saturated sodium bicarbonate solution.[11] The organic phase is then dried and concentrated. The crude Tofacitinib can be purified by crystallization, often as a citrate salt, to yield the final active pharmaceutical ingredient.[14]
| Step | Key Reagents | Solvent | Key Transformation | Typical Yield | Reference |
| Coupling (SNAr) | Intermediates II & III, K₂CO₃ | Water | C-N bond formation | High | [10] |
| Debenzylation | Pd(OH)₂/C, H₂ | Methanol | Removal of N-benzyl group | Quantitative | [11][12] |
| Acylation | Cyanoacetyl Chloride | Dichloromethane/Pyridine | Formation of propanenitrile side chain | ~76% | [11] |
Conclusion
The synthesis of Tofacitinib intermediates is a well-refined process that hinges on the successful execution of key chemical transformations. The primary challenges lie in the stereoselective synthesis of the (3R,4R)-disubstituted piperidine ring and the efficient coupling with the heterocyclic core. The protocols outlined in this guide, derived from established literature, provide a robust framework for researchers and scientists in the field of drug development. Careful control of reaction conditions, particularly in the chlorination and asymmetric hydrogenation steps, is paramount to achieving high yields and purity.
References
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- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.
- Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
- Google Patents. (n.d.). CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
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- University of Nebraska - Lincoln. (n.d.). Tofacitinib synthesis.
- Benchchem. (n.d.). Application Notes: Synthesis and Evaluation of Tofacitinib, a Janus Kinase (JAK) Inhibitor.
- Der Pharma Chemica. (2026). An Efficient and Alternative Method for Synthesis of Tofacitinib.
- Google Patents. (n.d.). CN103819474A - Preparation method of tofacitinib.
- Eureka. (2020). Preparation methods of tofacitinib citrate intermediate and tofacitinib citrate.
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- Google Patents. (n.d.). EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof.
- European Patent Office. (2007). PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES; THEIR INTERMEDIATES AND SYNTHESIS.
- European Patent Office. (2016). EFFICIENT METHOD FOR THE PREPARATION OF TOFACITINIB CITRATE.
- Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
- Google Patents. (n.d.). CN105884781B - Preparation method of tofacitinib citrate.
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- Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
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Advanced Microwave-Assisted Protocols for the Derivatization of 1,3-Dimethylpiperidin-4-amine
Scientific Rationale and Medicinal Chemistry Context
1,3-Dimethylpiperidin-4-amine is a highly versatile, bifunctional building block prevalent in modern medicinal chemistry. Featuring both a basic tertiary amine within the piperidine ring and a primary amine at the 4-position, this scaffold is frequently utilized in the development of Somatostatin receptor 4 (SSTR4) agonists for Alzheimer's disease[1], dipeptidyl peptidase IV inhibitors[2], and various central nervous system (CNS) modulators.
However, the derivatization of the primary amine at the C4 position presents a significant synthetic challenge. The adjacent methyl group at the C3 position creates substantial steric hindrance, which drastically reduces the reaction kinetics of nucleophilic attacks (such as amidation and nucleophilic aromatic substitution, SNAr) under conventional convective heating[3].
To overcome this activation energy barrier, Microwave-Assisted Organic Synthesis (MAOS) is employed. Unlike conventional heating, which relies on thermal conductivity and convection, microwave irradiation at 2.45 GHz directly couples with the permanent dipoles of polar molecules[4]. This dielectric heating mechanism provides rapid, uniform, and volumetric energy transfer. By selecting solvents with high loss tangents ( tanδ )—such as N,N-Dimethylformamide (DMF, tanδ=0.161 ) or N-Methyl-2-pyrrolidone (NMP, tanδ=0.275 )—the microwave energy is efficiently converted into thermal energy, accelerating sluggish reactions from days to mere minutes while suppressing thermal degradation byproducts[5].
Mechanistic Workflow
The two most common derivatization pathways for 1,3-dimethylpiperidin-4-amine are amide coupling to form targeted pharmacophores and SNAr to generate N-aryl piperidine derivatives. The diagram below illustrates the divergent synthetic pathways, highlighting the specific solvent and reagent choices dictated by the microwave dielectric heating mechanism.
Workflow for microwave-assisted amidation and SNAr of 1,3-dimethylpiperidin-4-amine.
Quantitative Data: Conventional vs. Microwave Heating
The empirical advantages of MAOS over conventional convective heating for sterically hindered piperidines are profound. The table below summarizes the kinetic and yield improvements based on established medicinal chemistry parameters[3][4][6][7].
| Reaction Type | Heating Method | Solvent | Temp (°C) | Reaction Time | Isolated Yield (%) | Crude Purity (%) |
| Amidation | Conventional | DMF | 80 | 12 hours | 65 | 80 |
| Amidation | Microwave | DMF | 80 | 15 minutes | 92 | >95 |
| SNAr | Conventional | NMP | 190 | 72 hours | 45 | 68 |
| SNAr | Microwave | NMP | 200 | 30 minutes | 88 | >95 |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate specific mechanistic choices and in-process controls (IPCs) to ensure experimental integrity and reproducibility.
Protocol A: Microwave-Assisted Amide Coupling
Causality & Design: HATU is selected over traditional EDC/HOBt coupling reagents because it forms a highly reactive 7-aza-HOAt active ester. This enhanced electrophilicity is mandatory to overcome the steric shielding of the C4-amine by the C3-methyl group. DMF is chosen due to its optimal dielectric properties for microwave absorption at 80°C[5].
Step-by-Step Methodology:
-
Activation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.1 equiv, 0.55 mmol) in anhydrous DMF (3.0 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Crucial Step: Stir at room temperature for exactly 2 minutes. This pre-activation allows the formation of the active ester before the introduction of the sterically hindered amine, preventing unwanted side reactions.
-
Amine Addition: Add 1,3-dimethylpiperidin-4-amine (1.2 equiv, 0.6 mmol) to the activated mixture. Seal the vial with a crimp cap.
-
Microwave Irradiation: Irradiate the vial in a dedicated microwave synthesizer at 80°C for 15 minutes (dynamic power mode, max 150 W, with high-speed magnetic stirring).
-
In-Process Validation (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the mass signal for the starting amine ( m/z 129.1) is entirely depleted, and the target product mass dominates the chromatogram.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to completely remove residual DMF. Dry over anhydrous Na2SO4 and concentrate in vacuo.
Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Causality & Design: SNAr reactions with deactivated or sterically hindered amines conventionally require days of reflux[3]. By utilizing NMP (a solvent with an exceptionally high loss tangent and boiling point) and irradiating at 200°C, the reaction is forced to completion in 30 minutes[6]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a non-nucleophilic base to efficiently scavenge the generated hydrohalic acid without competing for the electrophile[4].
Step-by-Step Methodology:
-
Preparation: In a 10 mL heavy-walled microwave vial, combine the heteroaryl halide (e.g., 2-chloroquinoline derivative) (1.0 equiv, 0.5 mmol), 1,3-dimethylpiperidin-4-amine (1.5 equiv, 0.75 mmol), and DBU (2.0 equiv, 1.0 mmol) in anhydrous NMP (4.0 mL).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 200°C for 30 minutes. Note: Ensure the microwave synthesizer's pressure limit is set to at least 20 bar, as the vapor pressure of NMP at 200°C will cause a significant internal pressure spike[6].
-
Cooling & IPC: Allow the system to cool to <40°C via compressed air before decapping. Perform TLC (DCM:MeOH 9:1 with 1% NH4OH ) to validate the consumption of the aryl halide.
-
Self-Validating Workup: Transfer the dark brown solution to a separatory funnel. Add 1 M aqueous NaOH (10 mL) and extract with Ethyl Acetate ( 3×15 mL). Validation: The strongly basic aqueous phase ensures that any unreacted 1,3-dimethylpiperidin-4-amine remains deprotonated and partitions into the aqueous layer (due to its high water solubility), while the highly lipophilic N-aryl piperidine product selectively partitions into the organic layer.
-
Purification: Pass the combined organic phases through a hydrophobic phase separator to remove residual water, concentrate, and purify via automated flash chromatography (NH-functionalized silica, 0-10% MeOH in DCM gradient) to yield the pure trans/cis stereoisomers[3].
References
- WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)
- CA3092450A1 - Piperidinyl-3-(aryloxy)
- US11345693B2 - Compounds, salts thereof and methods for treatment of diseases - Google Patents Source: Google Patents URL
-
4-Amino-1-methylpiperidine (41838-46-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents Source: Chemchart URL:[Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: PubMed Central (PMC) URL:[Link]
-
Microwave-Assisted and Traceless Synthesis of Imidazoquinoxalinones Source: National Yang Ming Chiao Tung University (NYCU) URL:[Link]
Sources
- 1. WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives - Google Patents [patents.google.com]
- 2. 4-Amino-1-methylpiperidine (41838-46-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. US11345693B2 - Compounds, salts thereof and methods for treatment of diseases - Google Patents [patents.google.com]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Troubleshooting & Optimization
Technical Support Center: Separating Cis and Trans Isomers of 1,3-Dimethylpiperidin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of cis and trans isomers of 1,3-Dimethylpiperidin-4-amine. As a substituted piperidine, the stereochemical orientation of the methyl groups relative to the amine functionality significantly impacts its physicochemical properties and biological activity.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate efficient and successful isomer separation.
Understanding the Challenge: Cis vs. Trans Isomers
The core of the separation challenge lies in the subtle structural differences between the cis and trans diastereomers of 1,3-Dimethylpiperidin-4-amine. In the cis isomer, the two methyl groups are on the same side of the piperidine ring, while in the trans isomer, they are on opposite sides. These distinct spatial arrangements lead to differences in their physical and chemical properties, such as polarity, boiling point, and crystal lattice energy, which can be exploited for separation.[3]
Troubleshooting Guide
This section addresses common issues encountered during the separation of 1,3-Dimethylpiperidin-4-amine isomers.
Chromatographic Separation Issues
Q1: I'm observing poor or no resolution between the cis and trans isomer peaks on my HPLC/GC column. What should I do?
A1: Poor resolution is typically a problem of insufficient selectivity between the two isomers under the current chromatographic conditions.[4][5] Here’s a systematic approach to troubleshoot this:
For High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase Optimization: This is the most critical and often the easiest parameter to adjust.[4]
-
Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A good starting point is to run a gradient elution to determine the approximate solvent composition required to elute the isomers, then switch to an isocratic method for fine-tuning.[5]
-
Mobile Phase Additives: For basic compounds like your amine, peak tailing due to interactions with residual silanols on the stationary phase can obscure separation.[4] Adding a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to the mobile phase can significantly improve peak shape and resolution.[4]
-
pH Adjustment: The ionization state of the amine can be manipulated by adjusting the mobile phase pH. Buffering the mobile phase at a pH 2-3 units below the pKa of the piperidine nitrogen can improve peak shape and potentially enhance selectivity.
-
-
Stationary Phase Selection: If mobile phase optimization is insufficient, consider changing the column.
-
Column Chemistry: While a standard C18 column might work, other stationary phases can offer different selectivities. Consider a phenyl-hexyl or a polar-embedded phase column.
-
Chiral Stationary Phases (CSPs): Although you are separating diastereomers, a chiral column can sometimes provide excellent resolution where achiral columns fail.[5][6] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are versatile and worth evaluating.[7]
-
For Gas Chromatography (GC):
-
Derivatization: Primary and secondary amines often exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites in the system.[8] Derivatization is a common and effective solution.[8][9]
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) react with the amine to form a less polar, more volatile amide derivative.[8]
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to create more volatile derivatives.[8]
-
Derivatization can improve peak shape, enhance volatility, and potentially increase the separation factor between the isomers.[8][9]
-
-
Column Selection:
-
Polarity: A mid-polarity column (e.g., a 50% phenyl-methylpolysiloxane) may provide better selectivity for these isomers than a non-polar column.
-
Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase efficiency and improve resolution.
-
Q2: My peaks are broad and tailing, making accurate quantification difficult.
A2: Peak tailing for amines is a common issue, often caused by secondary interactions with the stationary phase.[4]
-
HPLC Solutions:
-
Mobile Phase Additives: As mentioned in Q1, adding a competing base like TEA is highly effective.[4]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which are the primary cause of tailing for basic compounds.[4]
-
Increase Temperature: Raising the column temperature can sometimes improve peak shape and efficiency.[5]
-
-
GC Solutions:
-
Derivatization: This is the most effective way to eliminate the interactions causing peak tailing.[8]
-
Inlet Liner: Ensure you are using a deactivated inlet liner to minimize active sites.
-
dot graph TD { A[Poor Peak Resolution] --> B{Initial Assessment}; B --> C[HPLC]; B --> D[GC]; C --> E{Optimize Mobile Phase}; E --> F[Adjust Solvent Strength]; E --> G[Add Competing Base e.g., TEA]; E --> H[Adjust pH]; C --> I{Change Stationary Phase}; I --> J[Different Achiral Phase e.g., Phenyl-Hexyl]; I --> K[Chiral Stationary Phase]; D --> L{Derivatization}; L --> M[Acylation with TFAA]; L --> N[Silylation with BSTFA]; D --> O{Optimize GC Column}; O --> P[Increase Column Polarity]; O --> Q[Increase Column Length]; } caption: "Troubleshooting Workflow for Poor Peak Resolution"
Crystallization-Based Separation Issues
Q3: I'm trying fractional crystallization to separate the isomers, but I'm getting low purity or yield.
A3: Fractional crystallization relies on the difference in solubility between the cis and trans isomers in a particular solvent. Success is highly dependent on solvent selection and crystallization conditions.
-
Solvent Screening: This is the most critical step. You need to find a solvent (or solvent system) in which one isomer is significantly less soluble than the other at a given temperature.
-
Screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, isopropanol).
-
Consider solvent mixtures to fine-tune the solubility.
-
-
Diastereomeric Salt Formation: A powerful technique for resolving amines is to convert them into diastereomeric salts using a chiral acid.[10][11]
-
Principle: Reacting your racemic amine mixture with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-camphoric acid) forms a pair of diastereomeric salts.[10] These salts have different physical properties, including solubility, making them separable by fractional crystallization.[10]
-
Liberation of the Amine: After separating the diastereomeric salts, the desired amine isomer can be recovered by treatment with a base to neutralize the acid.[10][12]
-
-
Controlling Crystallization Conditions:
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the desired pure isomer can induce crystallization.
-
dot graph TD { A[Start: Mixture of Cis/Trans Isomers] --> B{React with Chiral Acid e.g., (+)-Tartaric Acid}; B --> C[Formation of Diastereomeric Salts: (cis-Amine)-(+)-Tartrate) & (trans-Amine)-(+)-Tartrate)]; C --> D{Exploit Solubility Difference}; D --> E[Fractional Crystallization]; E --> F[Isolate Less Soluble Diastereomeric Salt (Crystals)]; E --> G[More Soluble Diastereomeric Salt (Remains in Solution)]; F --> H{Liberate Free Amine}; H --> I[Add Base e.g., NaOH]; I --> J[Pure cis or trans Isomer]; } caption: "Workflow for Diastereomeric Salt Resolution"
Frequently Asked Questions (FAQs)
Q4: What are the expected differences in the physical properties of the cis and trans isomers?
A4: Generally, trans isomers of cyclic compounds are more stable and have higher melting points and lower boiling points than their cis counterparts due to better packing in the crystal lattice and lower dipole moments. However, these are general trends, and the specific properties of 1,3-Dimethylpiperidin-4-amine isomers should be determined experimentally.
| Property | Expected Trend | Rationale |
| Melting Point | trans > cis | More symmetrical trans isomer packs more efficiently into a crystal lattice. |
| Boiling Point | cis > trans | cis isomer often has a larger net dipole moment, leading to stronger intermolecular forces. |
| Polarity/Rf | cis > trans | The cis isomer is typically more polar. In normal-phase chromatography, the trans isomer will elute first (higher Rf). In reversed-phase, the cis isomer will elute first. |
Q5: How can I confirm the stereochemistry of my separated isomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this.[13]
-
¹H NMR Coupling Constants: The key is to analyze the coupling constants (J-values) of the protons on the piperidine ring, particularly the proton at the C4 position (attached to the amine). The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[13]
-
Axial vs. Equatorial Protons: In a chair conformation, the coupling constant between two axial protons (³J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax-eq) or two equatorial protons (³J_eq-eq) is smaller (2-5 Hz).
-
By carefully analyzing the multiplicity and coupling constants of the ring protons, you can deduce the relative stereochemistry of the substituents. For example, a large coupling constant for the C4 proton might suggest it is axial and coupled to an adjacent axial proton.[14][15]
-
Q6: Are there any other analytical techniques that can aid in separation method development?
A6: Yes, Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems for both column chromatography and as a starting point for developing an HPLC mobile phase. It provides a rapid visual indication of the separation potential of a given solvent mixture.
Experimental Protocols
Protocol 1: Derivatization of 1,3-Dimethylpiperidin-4-amine for GC Analysis (Acylation)
This protocol is a general guideline for acylation using trifluoroacetic anhydride (TFAA).[8]
Materials:
-
1,3-Dimethylpiperidin-4-amine isomer mixture
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place a known amount (e.g., 1 mg) of the amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.
Protocol 2: Diastereomeric Salt Resolution
This is a generalized protocol based on methods for resolving similar cyclic amines and will likely require optimization.[12]
Materials:
-
Mixture of cis and trans-1,3-Dimethylpiperidin-4-amine
-
Enantiomerically pure (+)-Tartaric acid
-
Methanol (or another suitable solvent determined by screening)
-
2 M Sodium Hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Preparation of the Diastereomeric Salt:
-
Dissolve 10.0 g of the racemic amine mixture in 100 mL of methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals. This is your first crop of salt, enriched in one diastereomer.
-
-
Liberation of the Enriched Amine:
-
Dissolve the collected crystals in deionized water.
-
Make the solution basic (pH > 12) by the slow addition of 2 M NaOH.
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Analyze the purity of the obtained isomer using HPLC, GC, or NMR.
-
References
- Płotka-Wasylka, J., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Critical Reviews in Analytical Chemistry, 46(2), 163-176.
- Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
-
Unknown. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Retrieved from [Link]
- Gomm, A., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3349-3360.
-
LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
- Azov, V. A. (n.d.). Resolution of Chiral Amines. In Science of Synthesis.
-
Science Learning Center. (n.d.). Experiment: Resolution of a Racemic Mixture. Retrieved from [Link]
- Gomm, A., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3349–3360.
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(10), 2963-2977.
- Unknown. (2025, August 6). Catalytic Kinetic Resolution of Cyclic Secondary Amines.
- Gomm, A., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3349-3360.
- Unknown. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
-
Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025, July 14). ACS Publications. Retrieved from [Link]
- Unknown. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylpiperidin-4-amine. PubChem. Retrieved from [Link]
-
YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
Reddit. (2024, December 9). Help with separation of diastereomers. r/CHROMATOGRAPHY. Retrieved from [Link]
- PubMed. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase.
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]
- Unknown. (n.d.). HPLC Troubleshooting Guide.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Chemsrc. (2025, August 26). N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]
- Mochizuki, A., et al. (2008). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. HETEROCYCLES, 75(7), 1659-1669.
- TSI Journals. (n.d.). resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191.
- Shao, Y., et al. (2004). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(2), 379-384.
-
ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Retrieved from [Link]
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 15. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 1,3-Dimethylpiperidin-4-amine
Welcome to the technical support center for the synthesis of 1,3-Dimethylpiperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable piperidine intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure your success in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing 1,3-Dimethylpiperidin-4-amine?
A1: The most prevalent and industrially favored method is the reductive amination of the precursor ketone, 1,3-Dimethyl-4-piperidone.[1][2] This one-pot or two-step process involves reacting the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.[3] This approach is generally high-yielding and avoids the harsh conditions or difficult-to-handle reagents associated with some alternative routes.
Q2: Which factors are most critical for maximizing the yield in this reductive amination?
A2: Success hinges on carefully controlling several key parameters:
-
Imine Formation Efficiency: The initial condensation of the ketone with ammonia to form the imine is an equilibrium-driven process. The removal of the water byproduct is the single most important factor in driving the reaction toward completion.[1][2]
-
Choice of Reducing Agent: The selectivity of the reducing agent is paramount. It must efficiently reduce the C=N bond of the imine without significantly reducing the C=O bond of the starting ketone.[3][4]
-
Reaction Conditions: Anhydrous conditions, appropriate solvent selection, and controlled temperature are crucial for minimizing side reactions and ensuring a high conversion rate.[2]
-
Purity of Starting Materials: Impurities in the 1,3-Dimethyl-4-piperidone or solvents can interfere with the reaction, potentially poisoning catalysts or leading to unwanted byproducts.
Q3: What are the recommended methods for purifying the final product, 1,3-Dimethylpiperidin-4-amine?
A3: As a liquid amine, the product can be purified using several techniques depending on the scale and required purity:
-
Formation of Hydrochloride Salt: The crude free base can be dissolved in a suitable organic solvent (e.g., ethanol, isopropanol) and treated with a solution of hydrogen chloride.[1] The resulting 1,3-Dimethylpiperidin-4-amine hydrochloride is typically a solid that precipitates and can be easily isolated and purified by filtration and washing. The pure free base can be regenerated by treating the salt with a strong base.[1]
-
Vacuum Distillation: For larger quantities where high purity is required, fractional distillation under reduced pressure is an effective method.
-
Flash Column Chromatography: On a laboratory scale, silica gel chromatography can be used to separate the product from non-basic impurities or byproducts with different polarities.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My reaction yield is consistently low (<60%). What are the likely causes and how can I fix it?
This is the most common issue, often stemming from two key stages of the reaction: imine formation and reduction.
-
Possible Cause A: Incomplete Imine Formation
-
Why it happens: The condensation reaction between 1,3-dimethyl-4-piperidone and ammonia is reversible. The presence of water, a byproduct of this reaction, can push the equilibrium back towards the starting materials, preventing complete conversion to the imine intermediate before the reduction step.[2]
-
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous methanol or ethanol) and flush the reaction vessel with an inert gas like nitrogen or argon.
-
Use a Dehydrating Agent: The addition of 4Å molecular sieves to the reaction mixture before the reducing agent is introduced can effectively sequester the water byproduct, driving the imine formation to completion.[6]
-
Sufficient Reaction Time: Allow adequate time for the ketone and ammonia source to react before adding the reducing agent. This can be monitored by TLC or GC-MS if a stable imine is formed.
-
-
-
Possible Cause B: Inefficient Reduction or Side Reactions
-
Why it happens: The choice of reducing agent and the timing of its addition are critical. A non-selective reducing agent can attack the starting ketone, while a weak one may not fully reduce the imine.
-
Solutions:
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation. It is a mild and selective reagent that readily reduces imines but is slow to react with ketones, minimizing the formation of the alcohol byproduct.[2][4]
-
Optimize Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the reducing agent to ensure the complete reduction of the imine intermediate.
-
Staged Addition: If using a less selective reagent like sodium borohydride (NaBH₄), ensure the imine formation step has proceeded as far as possible before slowly adding the borohydride at a reduced temperature (e.g., 0 °C) to favor imine reduction over ketone reduction.[7]
-
-
Comparative Overview of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for imines; mild conditions; commercially available.[3][4] | Higher cost compared to NaBH₄. | 1.2-1.5 eq, DCM or DCE, Room Temp.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and widely used; tolerant of protic solvents.[6] | Highly toxic cyanide byproducts require careful quenching and disposal.[4] | 1.1-1.5 eq, MeOH, pH 5-6, Room Temp.[6] |
| Catalytic Hydrogenation (H₂, Pd/C or Ra-Ni) | Cost-effective for large scale; high purity product; no salt byproducts.[1][4] | Requires specialized high-pressure hydrogenation equipment; catalyst can be pyrophoric and sensitive to poisoning.[2][4] | 5-10% w/w catalyst, H₂ (1-5 atm), MeOH or EtOH.[4] |
Problem 2: I am observing a significant amount of 1,3-Dimethylpiperidin-4-ol in my crude product. How do I prevent this?
-
Cause: This byproduct forms when the reducing agent reduces the carbonyl group (C=O) of the starting 1,3-Dimethyl-4-piperidone instead of the imine (C=N) intermediate.[1] This is a classic sign of non-selective reduction.
-
Solutions:
-
Prioritize Imine Formation: As detailed in Problem 1, give the condensation reaction sufficient time to complete before introducing the reducing agent.
-
Switch to a Selective Reductant: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃), which has a strong kinetic preference for reducing protonated imines over ketones.[2][3]
-
Problem 3: I am losing a significant portion of my product during the aqueous workup and extraction.
-
Cause: The target molecule is a primary amine, which is basic. In a neutral or acidic aqueous solution, it will exist as the protonated ammonium salt (R-NH₃⁺). This salt is highly water-soluble and will not partition efficiently into common organic extraction solvents like dichloromethane or ethyl acetate.
-
Solutions:
-
Basify the Aqueous Layer: Before extraction, it is critical to make the aqueous layer strongly basic by adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Adjust the pH to >12, preferably pH 13-14, to ensure the amine is fully deprotonated to its free base form (R-NH₂).[1]
-
Use Brine: After basifying, wash the combined organic extracts with a saturated sodium chloride solution (brine). This helps to remove dissolved water and can break up emulsions, improving phase separation.
-
Visualized Workflows
General Synthetic Workflow
Caption: Reductive amination pathway for 1,3-Dimethylpiperidin-4-amine.
Troubleshooting Decision Tree for Low Yield
Caption: Decision-making process for addressing low reaction yields.
Validated Experimental Protocol
Method: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is optimized for selectivity and is suitable for a laboratory setting.
Materials:
-
1,3-Dimethyl-4-piperidone (1.0 eq)
-
Ammonium acetate (2.5-3.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Methanol (or 1,2-Dichloroethane)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) for extraction
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1,3-Dimethyl-4-piperidone (1.0 eq) and ammonium acetate (2.5 eq).
-
Dissolve the solids in anhydrous methanol (approx. 0.2-0.5 M concentration relative to the ketone).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For challenging substrates, the addition of 4Å molecular sieves is recommended at this stage.[6]
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material and imine intermediate are consumed.[4]
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and basify the aqueous solution to pH > 12 with 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,3-Dimethylpiperidin-4-amine as an oil.
-
For higher purity, the crude product can be purified via vacuum distillation or by forming the HCl salt as described in the FAQ section.[1]
References
- Stereochemical aspects of the synthesis of 4-benzoyl-1,3-dimethyl-4-phenylpiperidine from 1,3-dimethyl-4-piperidone. Canadian Science Publishing.
- Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. Benchchem.
- 1,3-DIMETHYLPIPERIDONE-4.
- Scale-up considerations for the synthesis of 1-(3-Methoxypropyl)-4-piperidinamine. Benchchem.
- Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. Benchchem.
- File:1,3-Dimethyl-4-Piperidone synthesis.svg. Wikimedia Commons.
- Reductive amination and amide synthesis.
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Remove Sticky Reagents. University of Rochester.
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 8. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Purification of 1,3-Dimethylpiperidin-4-amine via Recrystallization
Welcome to the technical support center for the purification of 1,3-Dimethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this important synthetic building block. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the successful purification of your compound.
Introduction
1,3-Dimethylpiperidin-4-amine is a substituted piperidine that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Achieving high purity of this compound is critical for downstream applications, and recrystallization is a powerful technique for this purpose.[1] This guide will address specific issues you may encounter and provide a logical framework for troubleshooting and optimizing your recrystallization protocols.
Core Principles of Recrystallization
Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[1][2] Upon cooling, the solution becomes supersaturated with the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor.[1]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 1,3-Dimethylpiperidin-4-amine in a question-and-answer format.
Question 1: My 1,3-Dimethylpiperidin-4-amine is an oil and will not crystallize. What should I do?
Answer:
"Oiling out," where the compound separates as a liquid instead of a solid, is a frequent issue, especially with amines.[3][4] This typically occurs when the boiling point of the solvent is higher than the melting point of the solute.[4] Here are several strategies to address this:
-
Convert to a Salt: The freebase form of 1,3-Dimethylpiperidin-4-amine may have a low melting point. Converting it to a salt, such as a hydrochloride or acetate salt, can significantly increase its melting point and promote crystallization.[5] This is achieved by dissolving the crude amine in a suitable solvent and adding an acid like hydrochloric acid or acetic acid.[5]
-
Adjust the Solvent System:
-
Lower the Boiling Point: Switch to a solvent with a lower boiling point.[5]
-
Use a Solvent Mixture: A mixture of solvents can be effective. Start by dissolving the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.[5][6]
-
-
Slow Cooling: Rapid cooling can favor oiling out.[5] Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
-
Seeding: Introduce a seed crystal of pure 1,3-Dimethylpiperidin-4-amine to the cooled, supersaturated solution to induce crystallization.[3][5]
Question 2: No crystals are forming even after the solution has cooled. What is the problem?
Answer:
The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.[5] Here are the likely causes and solutions:
-
Too Much Solvent: You may have used an excessive amount of solvent, preventing the solution from reaching saturation upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
-
-
Compound is Too Soluble: The chosen solvent may be too effective at dissolving the compound, even at low temperatures.
Question 3: The recrystallization yield is very low. How can I improve it?
Answer:
A low yield can be frustrating, but several factors can be optimized:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Any excess solvent will retain more of your product in the mother liquor upon cooling.
-
Ensure Complete Precipitation: Cool the solution thoroughly in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out.
-
Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
-
Re-work the Mother Liquor: The mother liquor contains dissolved product. Concentrating the mother liquor and cooling it again may yield a second crop of crystals. Note that this second crop may be less pure than the first.
Question 4: The purified product is still colored. How can I remove colored impurities?
Answer:
Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure:
-
After dissolving your crude product in the hot solvent, allow the solution to cool slightly to prevent boiling over.
-
Add a small amount of activated charcoal (about 1-2% of the weight of your crude product).
-
Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtered solution to cool and crystallize as usual.
-
Frequently Asked Questions (FAQs)
What are the best solvents for recrystallizing 1,3-Dimethylpiperidin-4-amine?
The principle of "like dissolves like" is a good starting point.[7] As an amine, 1,3-Dimethylpiperidin-4-amine has polar characteristics.[8] Therefore, polar solvents are often a good choice. However, empirical testing is crucial.
Solvent Selection Table
| Solvent Class | Examples | Predicted Solubility of 1,3-Dimethylpiperidin-4-amine | Rationale |
| Protic Polar | Ethanol, Methanol, Isopropanol | High to Miscible | The nitrogen atom can act as a hydrogen bond acceptor.[7] |
| Aprotic Polar | Acetone, Ethyl Acetate | Moderate to High | Good general-purpose solvents for moderately polar compounds. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The alkyl groups may provide some solubility in less polar solvents.[7] |
| Chlorinated | Dichloromethane, Chloroform | High | Piperidine derivatives often show high solubility in these solvents.[7] |
A systematic approach to solvent screening is recommended. Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot.[9]
What are the likely impurities in my crude 1,3-Dimethylpiperidin-4-amine?
Impurities can arise from the synthetic route used. Common synthetic methods for substituted piperidines include reductive amination.[10][11] Potential impurities could include:
-
Unreacted Starting Materials: Such as the precursor piperidone.
-
Side-Reaction Products: From incomplete reactions or alternative reaction pathways.
-
Reagents and Catalysts: From the synthetic steps.[12]
-
Isomers: Depending on the substitution pattern, cis/trans isomers may be present.[13][14]
How can I separate cis/trans isomers if they are present?
Fractional crystallization can be an effective method for separating diastereomers.[13] This technique relies on the subtle differences in solubility between the isomers in a particular solvent system. A systematic screening of solvents is necessary to find one where one isomer is significantly less soluble than the other.[13]
Experimental Protocol: Recrystallization of 1,3-Dimethylpiperidin-4-amine
This protocol provides a general guideline. The specific solvent and volumes will need to be optimized based on your experimental findings.
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent mixture.
-
Dissolution: Place the crude 1,3-Dimethylpiperidin-4-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.[15]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizing the Recrystallization Workflow
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. N,N-Dimethylpiperidin-4-amine | High-Purity Amine Building Block [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US20040254380A1 - Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer - Google Patents [patents.google.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Navigating the Challenges of Sterically Hindered Piperidines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering the common yet formidable challenge of low reactivity in sterically hindered piperidines. This guide is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered piperidine failing to react in a standard N-alkylation or N-acylation reaction?
The primary reason for low reactivity is steric hindrance.[1][2] Bulky substituents on the piperidine ring, particularly at the 2 and 6 positions (e.g., in 2,2,6,6-tetramethylpiperidine), physically obstruct the nitrogen's lone pair of electrons from attacking the electrophile (the alkylating or acylating agent).[3][4] This significantly increases the activation energy of the reaction, leading to slow or non-existent product formation under standard conditions.[5]
Q2: What are the immediate signs of a failed reaction with a hindered piperidine?
Common indicators of a problematic reaction include:
-
Low or no product yield: This is the most direct sign of a failed reaction.[5]
-
Recovery of starting materials: Analysis of your crude reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted piperidine and/or electrophile.[5]
-
Formation of multiple unidentified products: This can suggest that the harsh conditions required to force the reaction are causing side reactions or degradation of your starting materials or product.[5]
-
Stalled reaction: Monitoring the reaction progress shows it has stopped before the starting materials are fully consumed.
Q3: Are there any "go-to" solutions for improving yields in these difficult reactions?
Yes, several general strategies can be employed:
-
Increase Reaction Temperature: Elevating the temperature provides the necessary energy to overcome the steric barrier.[1][5] However, be mindful of potential side reactions or racemization if chiral centers are present.[5]
-
Extend Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time, sometimes to 24 hours or longer, may be necessary for the reaction to proceed to completion.[5]
-
Use a More Reactive Electrophile: For N-alkylations, switching from an alkyl chloride to a more reactive alkyl bromide, iodide, or tosylate can significantly improve yields.[1][6] For N-acylations, using a more potent activating agent is often required.[2]
In-Depth Troubleshooting Guides
Scenario 1: Failed N-Acylation of a Hindered Piperidine
The N-acylation of a sterically hindered piperidine often fails when using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] These reagents may not be potent enough to activate the carboxylic acid sufficiently to overcome the steric shield of the piperidine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed N-acylation.
Detailed Steps & Explanations:
-
Evaluate and Change Your Coupling Reagent: For sterically demanding acylations, phosphonium or aminium/uronium salt-based reagents are highly recommended.[5] These reagents are more effective at activating the carboxylic acid, leading to a more reactive intermediate that can overcome the steric hindrance of the piperidine.[7][8]
| Coupling Reagent Class | Examples | Key Advantages | Potential Drawbacks |
| Phosphonium Salts | PyAOP, PyBOP | Highly effective for hindered couplings, low racemization.[5] | Higher cost, can generate carcinogenic byproducts (e.g., HMPA from BOP). |
| Aminium/Uronium Salts | HATU, HBTU, COMU | High reactivity, suppresses racemization.[5][7] | Can cause guanidinylation of the amine if used in excess.[5] |
| Phosphonic Anhydride | T3P | Effective for difficult couplings, water-soluble byproducts.[5] | May require elevated temperatures.[5] |
-
Optimize Reaction Conditions:
-
Solvent: Ensure your reactants are fully dissolved. Common choices for these reactions include DMF, NMP, and DCM.[5]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[5]
-
Pre-activation: Activating the carboxylic acid with the coupling reagent before adding the hindered piperidine can sometimes improve yields.[5]
-
-
Consider Alternative Acylating Agents: In some cases, using more reactive acylating agents like acid chlorides or anhydrides can be effective, though they may require more careful control of reaction conditions to avoid side reactions.[2]
Scenario 2: Unsuccessful N-Alkylation of a Hindered Piperidine
N-alkylation of sterically hindered piperidines often requires more forcing conditions than for less hindered amines. The choice of alkylating agent and reaction conditions is critical for success.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed N-alkylation.
Detailed Steps & Explanations:
-
Enhance the Reactivity of the Alkylating Agent: If using an alkyl chloride, switching to the more reactive alkyl bromide or iodide can significantly improve the reaction rate.[1] For even more challenging alkylations, using an alkyl tosylate is a highly effective strategy.[6]
-
Optimize the Reaction Environment:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile (MeCN) are generally preferred for N-alkylation reactions as they can help to stabilize the transition state.[1][9]
-
Base: A suitable base is often required to neutralize the acid formed during the reaction. For less hindered piperidines, K2CO3 in DMF is a common choice.[9] For more hindered systems, a stronger base like sodium hydride (NaH) in DMF may be necessary to deprotonate the piperidine and increase its nucleophilicity.[9] Alternatively, a hindered non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine can be used.[6]
-
-
Consider Catalytic Approaches: For certain types of alkylations, such as allylic aminations, specialized catalytic systems have been developed to overcome the low reactivity of hindered amines. For example, heterobimetallic palladium-titanium (Pd-Ti) complexes have been shown to be highly effective catalysts for the allylic amination of hindered secondary amines at room temperature.[10]
Scenario 3: Challenges in C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
C-N cross-coupling reactions involving sterically hindered piperidines can be challenging due to the difficulty of the reductive elimination step from the palladium catalyst.
Troubleshooting & Optimization Strategies:
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of these reactions.[11] Bulky, electron-rich ligands are often required to promote the reductive elimination step. Ligands like BrettPhos have been developed specifically for the arylation of hindered primary amines.[12]
-
Catalyst System: Using a pre-formed palladium catalyst can sometimes give better results than generating the catalyst in situ.
-
Base and Solvent: The choice of base (e.g., NaOtBu, K3PO4) and solvent (e.g., toluene, dioxane) can have a significant impact on the reaction outcome and should be optimized for each specific substrate combination.
-
Temperature: These reactions often require elevated temperatures (90-135 °C) to proceed efficiently.[12]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Hindered Piperidine using HATU
-
Preparation: To a dry, argon-flushed flask, add the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base such as DIPEA (2.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the sterically hindered piperidine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, consider gently heating the mixture (e.g., to 40-50 °C).
-
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Alkylation of a Hindered Piperidine using an Alkyl Tosylate
-
Preparation: In a round-bottom flask fitted with a reflux condenser, combine the sterically hindered piperidine (1.0 mmol), the alkyl tosylate (1.0 equiv.), and a hindered non-nucleophilic base such as 1,2,2,6,6-pentamethylpiperidine (1.0 equiv.) in anhydrous toluene (1 mL).[6]
-
Reaction: Heat the mixture to reflux under an argon atmosphere for 2-7 days, monitoring the reaction progress by TLC or LC-MS.[6]
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether and filter to remove any solids.[6]
-
Purification: Evaporate the filtrate to yield the crude N-alkylated piperidine, which can be further purified by flash column chromatography if necessary.[6]
References
-
Walker, W. K., Anderson, D. L., Stokes, R. W., Smith, S. J., & Michaelis, D. J. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Letters, 17(4), 752–755. [Link]
-
Zhang, W., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 794. [Link]
-
Socha, P., Prus, B., Dobrzycki, Ł., Boese, R., & Cyrański, M. K. (n.d.). Influence of steric hindrance on the hydrates formation. The case of 2,2,6,6-tetramethylpiperidine and 3,3,5,5-tetramethylmorpholine. IUCr Journals. [Link]
-
Kawabata, T., et al. (2007). Alkylation, Aldol, and Related Reactions of O-Alkanoyl- and 2-AlkenoylTEMPOs (2,2,6,6-Tetramethylpiperidine-N-oxyl): Insight into the Reactivity of Their Anionic Species in Comparison with Esters and Amides. The Journal of Organic Chemistry, 72(4), 1472–1475. [Link]
-
PubMed. (2007). Alkylation, aldol, and related reactions of O-alkanoyl- and 2-alkenoylTEMPOs (2,2,6,6-tetramethylpiperidine-N-oxyl): insight into the reactivity of their anionic species in comparison with esters and amides. Journal of Organic Chemistry, 72(4), 1472-5. [Link]
-
ResearchGate. (n.d.). Recyclable cooperative catalyst for accelerated hydroaminomethylation of hindered amines in a continuous segmented flow reactor. Retrieved from [Link]
-
American Chemical Society. (2007). Alkylation, Aldol, and Related Reactions of O-Alkanoyl- and 2-AlkenoylTEMPOs (2,2,6,6-Tetramethylpiperidine-N-oxyl): Insight into the Reactivity of Their Anionic Species in Comparison with Esters and Amides. The Journal of Organic Chemistry. [Link]
-
PMC. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. [Link]
-
American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Sustainability Directory. (2026). What Is the Chemical Mechanism of Hindered Amine Light Stabilizers in Recycled Polyolefins? [Link]
-
R Discovery. (1990). Hindered Amine Mechanisms: Part III—Investigations using isotopic labelling. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2025). New Breakthroughs in Hindered Amine Light Stabilizer Performance. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanism of Polymer Stabilization by Hindered-Amine Light Stabilizers (HALS). Model Investigations of the Interaction of Peroxy Radicals with HALS Amines and Amino Ethers. Macromolecules. [Link]
-
American Chemical Society. (2011). Highly Diastereoselective Arylations of Substituted Piperidines. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H.... Retrieved from [Link]
-
PMC. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at.... Retrieved from [Link]
-
ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
American Chemical Society. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]
-
ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES.
-
American Chemical Society. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
PubMed. (2020). Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. [Link]
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Technical Support Center: Catalyst-Free 1,3-Dimethylpiperidin-4-amine
A Guide to Removing Metal Catalyst Residues for Researchers, Scientists, and Drug Development Professionals
The presence of residual metal catalysts, particularly palladium, in active pharmaceutical ingredients (APIs) and their intermediates is a critical concern in drug development.[1][2] These impurities can interfere with downstream reactions, compromise the stability of the final compound, and pose a significant risk to patient safety.[1] Regulatory bodies such as the FDA and EMA have established strict limits on the permissible levels of metal impurities in drug products, making their removal an essential step in process chemistry.[3][4][5]
This technical support guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of metal catalyst residues from 1,3-Dimethylpiperidin-4-amine and structurally similar heterocyclic amines.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium residues from 1,3-Dimethylpiperidin-4-amine?
A1: The primary challenge stems from the inherent chemical nature of 1,3-Dimethylpiperidin-4-amine. The nitrogen atoms within the piperidine ring and the primary amine group can act as strong ligands, forming stable complexes with palladium.[6] This chelation effect can keep the palladium species solubilized in the reaction mixture, making it difficult to remove by simple filtration.[6]
Q2: What are the primary methods for removing metal catalyst residues from amine-containing compounds?
A2: Several methods are commonly employed, each with its own advantages and limitations. The most prevalent techniques include:
-
Adsorption onto Scavengers: Utilizing solid-supported materials with high affinity for the target metal.[3][7]
-
Activated Carbon Treatment: A cost-effective method for adsorbing metal impurities.[8][9]
-
Crystallization/Recrystallization: A powerful purification technique that can leave metal impurities behind in the mother liquor.[1][10]
-
Filtration: Effective for removing heterogeneous catalysts or precipitated metal species.[11]
The choice of method often depends on the specific metal, its oxidation state, the nature of the product, and the solvent system.[12]
Q3: How do I choose the right metal scavenger for my application?
A3: Selecting the appropriate scavenger is crucial for efficient metal removal. Key factors to consider include:
-
The nature of the metal: Different scavengers have varying affinities for different metals. For palladium, thiol-based scavengers are often very effective.[3]
-
The solvent system: The scavenger should be compatible with the reaction solvent.
-
Potential for product loss: The scavenger should ideally not adsorb the desired product.
-
Cost and scalability: For larger-scale applications, the cost and ease of use of the scavenger are important considerations.
Commonly used scavengers for palladium include silica- and polymer-bound materials functionalized with thiols, triamines, or trimercaptotriazine (TMT).[3]
Q4: Can activated carbon treatment lead to product loss?
A4: Yes, one of the potential drawbacks of using activated carbon is its non-specific adsorptive nature, which can sometimes result in the loss of the desired product along with the metal impurity.[6] It is therefore crucial to optimize the amount of activated carbon used and the treatment time to maximize metal removal while minimizing product loss.
Q5: When is crystallization a suitable method for removing metal residues?
A5: Crystallization is a highly effective purification method when there is a significant difference in solubility between the desired compound and the metal impurities in the chosen solvent system.[1][10] By carefully selecting the solvent and controlling the cooling rate, it is often possible to induce the crystallization of the pure product, leaving the metal residues dissolved in the mother liquor.[10] However, in some cases, crystallization can concentrate the metal within the crystal lattice, making this method less effective.[13]
Troubleshooting Guide
Issue 1: High levels of residual palladium detected after initial purification attempts.
-
Possible Cause: Strong chelation of palladium by the amine product.[6]
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Switch to a scavenger specifically designed for palladium removal, such as those with thiol or TMT functional groups.[3]
-
Optimize Scavenger Conditions: Increase the amount of scavenger, extend the treatment time, or perform the scavenging at a slightly elevated temperature to improve kinetics.
-
Sequential Treatment: Consider a multi-step approach, for example, an initial treatment with activated carbon followed by a polishing step with a high-affinity scavenger.
-
Issue 2: Significant product loss during activated carbon treatment.
-
Possible Cause: Non-specific adsorption of the product onto the activated carbon.[6]
-
Suggested Solutions:
-
Reduce the Amount of Carbon: Perform small-scale trials to determine the minimum amount of activated carbon required for effective metal removal.
-
Decrease Treatment Time: Shorter exposure to activated carbon may be sufficient to remove the metal without significant product loss.
-
Change the Solvent: The polarity of the solvent can influence the adsorption of both the product and the metal. Experiment with different solvents to find a system that favors metal adsorption.
-
Issue 3: Co-precipitation of palladium with the product during crystallization.
-
Possible Cause: The metal impurity is being incorporated into the crystal lattice of the product.[13]
-
Suggested Solutions:
-
Solvent Screening: Experiment with a variety of crystallization solvents to identify one where the palladium species remains highly soluble while the product's solubility decreases upon cooling.
-
Pre-treatment Before Crystallization: Use a scavenger or activated carbon to reduce the bulk of the palladium contamination before initiating the crystallization process.
-
Anti-Solvent Crystallization: Dissolve the crude product in a good solvent and then add an anti-solvent in which the product is insoluble but the impurity remains in solution.
-
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger
-
Dissolve the Crude Product: Dissolve the crude 1,3-Dimethylpiperidin-4-amine containing palladium residues in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Add the Scavenger: Add the thiol-functionalized silica or polymer scavenger (typically 5-10 weight equivalents relative to the estimated amount of residual palladium) to the solution.
-
Stir the Mixture: Stir the suspension at room temperature for 4-24 hours. The optimal time should be determined empirically.
-
Filter the Scavenger: Remove the solid-supported scavenger by filtration through a pad of celite.
-
Wash the Scavenger: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6]
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[6]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[6]
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[6]
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.[6]
Data Presentation
Table 1: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Metal Scavengers | High selectivity for specific metals, high efficiency.[3][7] | Higher cost compared to activated carbon, may require optimization of conditions.[3] | Can reduce Pd levels to <10 ppm.[7] |
| Activated Carbon | Cost-effective, readily available, effective for a range of metals.[8][9] | Can be non-specific, leading to product loss; fine particles can be difficult to filter.[6] | Can significantly reduce Pd levels, but may require a polishing step. |
| Crystallization | Can provide very high purity product in a single step, scalable.[1][10] | Not always effective if the metal co-precipitates, requires solvent screening.[13] | Highly variable, dependent on the specific system. |
Visualization of Experimental Workflows
Caption: Decision workflow for selecting a suitable metal catalyst removal method.
References
-
CatSci. (2024, April 3). Metal Control Strategy in Drug Development: The Importance of Getting It Right. Retrieved from CatSci website: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Retrieved from Osaka Gas Chemicals Co., Ltd. website: [Link]
-
Biotage. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from Sopachem website: [Link]
-
Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from Johnson Matthey Technology Review website: [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from Biotage website: [Link]
-
Alex, T. C., et al. (2017, November 16). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Retrieved from MDPI website: [Link]
-
Organic Process Research & Development. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from ACS Publications website: [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from ResearchGate website: [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Retrieved from Osaka Gas Chemicals Co., Ltd. website: [Link]
-
Platinum Metals Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from ResearchGate website: [Link]
-
MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Retrieved from MDPI website: [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from Biotage website: [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from Beilstein Journals website: [Link]
-
ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from ResearchGate website: [Link]
- SOP: CRYSTALLIZATION.
-
PubMed. (2021, August 19). Metal-Based Catalytic Drug Development for Next-Generation Cancer Therapy. Retrieved from PubMed website: [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from Reddit website: [Link]
-
European Medicines Agency. (2008, February 21). Guideline on Limits Residues Metal Catalysts. Retrieved from EMA website: [Link]
-
European Pharmaceutical Review. (2019, January 11). Diversifying drug development with a metal catalyst. Retrieved from European Pharmaceutical Review website: [Link]
-
GEA. PURIFICATION OF ORGANIC CHEMICALS. Retrieved from GEA website: [Link]
-
secrets of science. Analysis of residual catalysts in pharmaceuticals. Retrieved from secrets of science website: [Link]
Sources
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- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. sopachem.com [sopachem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
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- 7. biotage.com [biotage.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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Technical Support Center: Optimizing Enantiomeric Excess in Chiral Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the stereoselective synthesis of chiral piperidines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this guide to not only offer solutions but also to explain the underlying principles that govern enantioselectivity in these critical reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems that can lead to suboptimal enantiomeric excess (ee) and provides actionable solutions based on established chemical principles.
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Symptoms: Your reaction produces the desired chiral piperidine, but the enantiomeric excess is significantly lower than expected or reported for the methodology.
Systematic Troubleshooting Approach:
A logical and systematic investigation is crucial to pinpointing the source of poor enantioselectivity.[1][2] Start by verifying the foundational aspects of your experimental setup before moving to more complex variables.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Possible Causes & Detailed Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature is a critical factor influencing the energy difference between diastereomeric transition states.[1] Generally, lower temperatures enhance enantioselectivity.
-
Solution: Screen a range of temperatures, starting from the reported optimal temperature and systematically decreasing it. Be mindful that very low temperatures may significantly slow down the reaction rate.
-
-
Solvent: The solvent can impact the conformation of the catalyst-substrate complex and the transition state energies.[1]
-
Solution: Conduct a solvent screen with a variety of solvents of differing polarities and coordinating abilities. A switch from a non-coordinating solvent like toluene to a coordinating one like THF can sometimes have a profound effect.
-
-
Concentration: Substrate concentration can affect catalyst aggregation or the formation of off-cycle species, which can alter the enantioselectivity.[1]
-
Solution: Investigate the effect of varying the substrate concentration. More dilute conditions can sometimes favor the desired catalytic pathway.
-
-
-
Catalyst-Related Issues:
-
Catalyst Purity and Integrity: The purity and structural integrity of the chiral catalyst or ligand are paramount.
-
Catalyst Poisoning: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons, deactivating the catalyst or altering its selectivity.[2][3] Nitrogen-containing compounds like piperidines can themselves inhibit certain metal catalysts.
-
-
Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring concurrently with the desired asymmetric transformation, thus eroding the overall enantiomeric excess.[3]
-
Solution: Lowering the reaction temperature can often suppress the racemic background reaction more than the catalyzed one.[3] In some cases, a lower catalyst loading might also be beneficial.
-
Issue 2: Racemization During Subsequent Synthetic Steps
Symptoms: You have confirmed high enantiomeric excess for your chiral piperidine intermediate, but the ee of the final product is significantly diminished after a subsequent reaction, such as N-deprotection or an amide coupling.
Possible Causes & Detailed Solutions:
-
Harsh N-Protecting Group Cleavage Conditions: Strongly acidic or basic conditions, especially at elevated temperatures, can cause racemization at a stereocenter adjacent to the nitrogen or another acidic proton.[4]
-
Solution:
-
Milder Conditions: Opt for milder deprotection conditions. For example, when removing a Boc group, using 4M HCl in dioxane at 0 °C is preferable to stronger acids or higher temperatures.[4]
-
Alternative Protecting Groups: Consider a protecting group that can be removed under neutral or very mild conditions.
-
-
-
Racemization During Carboxylic Acid Activation and Coupling: The activation of N-acyl piperidine acids for amide bond formation can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and prone to abstraction by a base, leading to rapid racemization.[4]
-
Solution:
-
Coupling Reagents: Use coupling reagents known to suppress racemization, such as COMU or HATU, in combination with an additive like HOAt.[4]
-
Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.[4]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and add it slowly to the reaction mixture.
-
-
Table 1: Effect of Temperature on Enantiomeric Excess (Hypothetical Asymmetric Hydrogenation)
| Temperature (°C) | Enantiomeric Excess (ee %) |
| 40 | 75 |
| 25 (Room Temp) | 88 |
| 0 | 95 |
| -20 | 98 |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral catalyst or ligand for my piperidine synthesis?
A1: The selection of the optimal catalyst or ligand is highly dependent on the specific reaction and substrate. Several classes of reactions are commonly used for chiral piperidine synthesis, each with its preferred catalyst systems:
-
Asymmetric Hydrogenation of Pyridinium Salts: Iridium catalysts with P,N ligands like MeO-BoQPhos have shown high efficiency and enantioselectivity for the hydrogenation of α-substituted pyridinium salts.[5][6]
-
[4+2] Cycloadditions (Aza-Diels-Alder): This is a powerful method for constructing the piperidine ring with multiple stereocenters.[7] Chiral Lewis acids or organocatalysts are often employed.
-
Enzymatic Resolutions/Reductive Aminations: ω-transaminases are increasingly used for the asymmetric synthesis of chiral amines, including 3-aminopiperidines, from prochiral ketones.[8] This biocatalytic approach offers high enantioselectivity and mild reaction conditions.
A thorough literature search for similar transformations is the best starting point. If a direct precedent is unavailable, screening a small library of catalysts or ligands from different families is a practical approach.[2]
Q2: My starting materials are expensive. How can I optimize the reaction on a small scale before scaling up?
A2: Small-scale reaction optimization is a crucial and cost-effective strategy. High-throughput screening (HTS) techniques using 96-well plates can be employed to rapidly evaluate a wide range of catalysts, solvents, and temperatures. Analysis of these small-scale reactions can be performed using chiral GC or SFC, which require very small sample sizes.[9]
Q3: What are the most reliable methods for determining the enantiomeric excess of my chiral piperidine?
A3: Accurate determination of ee is critical. The most common and reliable methods are chromatographic.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. Enantiomers are separated on a chiral stationary phase (CSP).[10][11]
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster separations and is considered a "greener" technique.[10]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable piperidine derivatives.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents can allow for the determination of ee without chromatographic separation.[10][11]
Method validation is essential to ensure accuracy and precision.[12]
Q4: Can racemization occur during purification?
A4: Yes, although less common, racemization can occur during purification if conditions are not carefully controlled.[4] For example, using a highly acidic or basic mobile phase in chromatography could potentially cause epimerization of a sensitive compound. It is advisable to use neutral or buffered mobile phases whenever possible and to minimize the exposure time to the chromatographic system.[4]
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Optimization
This protocol outlines a general workflow for screening reaction conditions in parallel.
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of the substrate, catalyst/ligand, and any additives in the appropriate anhydrous solvent.
-
Reaction Setup: In an array of small reaction vials (e.g., 2 mL vials in an aluminum block), add the desired amount of the substrate stock solution.
-
Initiation: To each vial, add the appropriate catalyst/ligand and additive solutions according to the screening plan. Seal the vials and place the reaction block on a magnetic stirring plate at the desired temperature.
-
Monitoring: After the specified reaction time, take a small aliquot from each vial for analysis.
-
Analysis: Dilute the aliquot and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess.
Protocol 2: Mild N-Boc Deprotection
This protocol is designed to minimize racemization during the removal of a Boc protecting group from a chiral piperidine.[4]
-
Dissolution: Dissolve the N-Boc protected chiral piperidine (1 equivalent) in anhydrous 1,4-dioxane (e.g., at a concentration of 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of 4M HCl in dioxane (2-3 equivalents) dropwise.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully remove the solvent under reduced pressure at low temperature to avoid prolonged exposure to acidic conditions. Immediately proceed to the next step or neutralize the resulting hydrochloride salt.[4]
References
- BenchChem. (2025). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. BenchChem.
- BenchChem. (2025). Avoiding racemization during the synthesis of chiral piperidine acids. BenchChem.
- Kharitonov, Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines. BenchChem.
- Wang, D., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. PMC.
- Schmalz, H.-G. (2018). Modern Catalytic Enantioselective Approaches to Piperidines. ResearchGate.
- BenchChem. (n.d.). A Comparative Review of Synthetic Methods for Piperidine Rings. BenchChem.
- Wang, C., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Thomson, R. J., & Ellman, J. A. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
- BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis. BenchChem.
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.
- Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 65-72.
- Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC.
- BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. BenchChem.
- University of Glasgow. (n.d.). Determination of enantiomeric excess.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues of 1,3-Dimethylpiperidin-4-amine Salts
Welcome to the technical support center for 1,3-Dimethylpiperidin-4-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. By understanding the underlying chemical principles and employing systematic troubleshooting, you can optimize the dissolution of this valuable compound for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is my 1,3-Dimethylpiperidin-4-amine salt poorly soluble in my chosen solvent?
A2: The solubility of 1,3-Dimethylpiperidin-4-amine salts is governed by a combination of factors related to both the amine itself and the chosen salt form and solvent. Poor solubility often arises from:
-
High Crystal Lattice Energy: The strong ionic interactions within the crystal structure of the salt require significant energy to overcome for dissolution to occur.
-
Solvent Mismatch: The polarity of the solvent may not be optimal to effectively solvate both the cationic 1,3-Dimethylpiperidin-4-ammonium ion and the counter-ion. A general principle is that "like dissolves like," meaning polar salts tend to dissolve in polar solvents.[1]
-
pH of the Solution: For amine salts, the pH of the medium is a critical determinant of solubility.[2][3] The protonated amine exists in equilibrium with its free base form. If the pH of the solution is high (basic), the equilibrium will shift towards the less soluble free base, potentially causing precipitation.[2]
-
Common Ion Effect: If the solvent system already contains an ion that is common to the salt (e.g., trying to dissolve the chloride salt in a solvent containing chloride ions), it can suppress the dissolution of the salt.[4]
Q2: I'm observing inconsistent solubility results. What could be the cause?
A2: Inconsistent solubility can be frustrating and can stem from several experimental variables:
-
Polymorphism: Different crystalline forms (polymorphs) of the same salt can exhibit different solubilities. Ensure you are using a consistent solid form of your material.
-
Hydration State: The presence of water molecules in the crystal lattice (hydrates) can affect solubility.
-
Temperature Fluctuations: Solubility is often temperature-dependent. Ensure your experiments are conducted at a consistent and controlled temperature.
-
Equilibration Time: Achieving true thermodynamic solubility can be a slow process. Insufficient equilibration time may lead to an underestimation of the actual solubility. The shake-flask method, a common technique for determining thermodynamic solubility, often requires agitation for 24-72 hours to reach equilibrium.[5]
Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic workflow to diagnose and resolve solubility issues with 1,3-Dimethylpiperidin-4-amine salts.
Problem 1: The 1,3-Dimethylpiperidin-4-amine salt fails to dissolve in the initial solvent choice.
Caption: Initial troubleshooting workflow for solubility issues.
Detailed Steps & Explanations:
-
Re-evaluate Solvent Choice: 1,3-Dimethylpiperidin-4-amine salts are ionic and therefore polar. If you are using a non-polar or weakly polar solvent (e.g., hexane, toluene, diethyl ether), solubility will likely be very low.
-
Apply Thermal Energy (Heating): The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.
-
Action: Gently heat the solvent while stirring to increase the kinetic energy of the solvent molecules, which can help break down the crystal lattice of the salt. Always be mindful of the boiling point of your solvent and the thermal stability of your compound.
-
-
Utilize Mechanical Energy (Sonication): Sonication can provide the energy needed to break apart solid agglomerates and increase the surface area available for solvation.
-
Action: Place your sample in an ultrasonic bath. This can often accelerate the dissolution process, especially for kinetically limited solubilities.
-
Problem 2: Solubility remains poor even after initial troubleshooting.
This scenario suggests that more fundamental factors are at play. The following advanced strategies can be employed.
Caption: Advanced troubleshooting for persistent solubility issues.
Detailed Steps & Explanations:
-
pH Adjustment: The solubility of amine salts is highly dependent on pH.[8] By lowering the pH (making the solution more acidic), you can shift the equilibrium towards the protonated (cationic) form of the amine, which is generally more soluble in polar solvents.
-
Action: Add a small amount of a suitable acid (e.g., HCl, H₂SO₄) to your solvent system. This will increase the concentration of H⁺ ions, which, by Le Châtelier's principle, will drive the equilibrium towards the more soluble ammonium salt form.
-
Protocol 1: pH Adjustment for Enhanced Solubility
-
Prepare a suspension of the 1,3-Dimethylpiperidin-4-amine salt in the desired polar solvent.
-
While stirring, add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise.
-
Monitor the solution for the dissolution of the solid.
-
Continue adding acid until the solid is fully dissolved. Be mindful not to add a large excess of acid, as this could potentially affect your downstream application.
-
-
-
Salt Form Selection (Counter-ion Modification): Not all salt forms are created equal in terms of solubility. The choice of the counter-ion can significantly impact the crystal lattice energy and, consequently, the solubility.[9] For basic drugs, common counter-ions include hydrochloride, sulfate, mesylate, and acetate.[9]
-
Action: If you have the synthetic capability, consider preparing different salt forms of 1,3-Dimethylpiperidin-4-amine. For example, if the hydrochloride salt is proving problematic, the acetate or sulfate salt may exhibit different and potentially more favorable solubility characteristics. Organic counter-ions can sometimes offer improved solubility in certain solvent systems.[10]
-
Table 1: Common Counter-ions and Their Potential Impact on Solubility
Counter-ion Typical Properties Potential Impact on Solubility Chloride (Cl⁻) Small, inorganic Often provides good aqueous solubility.[11] Sulfate (SO₄²⁻) Divalent, inorganic Can sometimes improve solubility over the chloride salt.[12] Acetate (CH₃COO⁻) Organic, carboxylate May enhance solubility in less polar organic solvents.[10] | Mesylate (CH₃SO₃⁻) | Organic, sulfonate | Often used to improve solubility and stability.[9] |
-
-
Employ a Co-Solvent System: Sometimes, a single solvent does not have the ideal properties to dissolve a salt effectively. A mixture of solvents, or a co-solvent system, can provide a more suitable environment.
-
Action: Try adding a small amount of a miscible co-solvent to your primary solvent. For example, if your salt is poorly soluble in ethanol, adding a small percentage of water can significantly increase the polarity of the solvent system and improve solubility. Conversely, for a very polar salt that is insoluble in a moderately polar solvent like isopropanol, adding a small amount of a more polar solvent like DMSO might be effective.[13]
-
Experimental Protocols
Protocol 2: Systematic Solvent Screening for Solubility Determination
This protocol outlines a method for systematically testing the solubility of a 1,3-Dimethylpiperidin-4-amine salt in a range of solvents.
Materials:
-
1,3-Dimethylpiperidin-4-amine salt
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, DMSO, DMF)
-
Small vials (e.g., 2 mL) with screw caps
-
Microbalance
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Accurately weigh a small amount of the salt (e.g., 2-5 mg) into each vial.
-
Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Cap the vial tightly and vortex for 1-2 minutes at room temperature.
-
Visually inspect the vial for any undissolved solid.
-
If the solid has dissolved, the solubility is greater than the current concentration (e.g., >20-50 mg/mL).
-
If the solid has not dissolved, add an additional measured volume of the solvent (e.g., 900 µL for a total of 1 mL).
-
Vortex again for 1-2 minutes.
-
If the solid has now dissolved, the solubility is in the range between the previous and current concentrations.
-
If the solid remains, gently heat the vial (e.g., to 40-50 °C) for 10-15 minutes, with intermittent vortexing. Note if heating improves solubility.
-
Record your observations for each solvent.
Data Interpretation:
This method provides a semi-quantitative assessment of solubility. For more precise measurements, analytical techniques such as HPLC-UV or HPLC-MS can be used to determine the concentration of the dissolved compound in a saturated solution.[14]
References
- Anderson, N. G. (2001). Practical Process Research & Development. Academic Press.
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in a 96-Well Plate Format. Analytical Chemistry, 72(8), 1781–1787.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
- Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929–939.
- Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201–217.
- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857.
- Streng, W. H. (1983). The effect of pH on the solubility of a new oral cephalosporin. International Journal of Pharmaceutics, 15(3), 335-343.
- Kawakami, K. (2007). The use of co-solvents to improve the solubility of poorly soluble drugs. Journal of Pharmacy and Pharmacology, 59(11), 1475-1487.
- Yalkowsky, S. H. (Ed.). (2014). Solubility and Solubilization in the Pharmaceutical Field. CRC press.
- Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
- Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict oral absorption. ADMET & DMPK, 2(1), 11-19.
- Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-and lipid-based dosage forms. International Journal of Pharmaceutics, 543(1-2), 1-11.
- Jouyban, A. (2008).
- Thomas, V. H., & Al-Ghabeish, M. (2013). Strategies for the formulation of poorly soluble drugs. Pharmaceutical development and technology, 18(4), 779-787.
- Elder, D. P., & Holm, R. (2013). Use of pKa and physicochemical properties to select the optimal salt form. American Pharmaceutical Review, 16(5), 10-19.
- Myrdal, P. B., & Yalkowsky, S. H. (2007). Solubilization of drugs. In Developing solid oral dosage forms (pp. 231-253). Academic Press.
- Bastin, R. J., Bowker, M. J., & Slater, M. J. (2000). Salt selection and optimisation procedure for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
- Li, P., & Zhao, L. (2007). Developing solid oral dosage forms: pharmaceutical theory and practice. CRC Press.
- Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection. Journal of medicinal chemistry, 50(26), 6665-6672.
- Hildebrand, J. H., & Scott, R. L. (1950). The solubility of nonelectrolytes. Reinhold.
- Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.
- Marcus, Y. (2012). The properties of solvents. John Wiley & Sons.
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of analytical chemistry. Cengage learning.
- Atkins, P., & de Paula, J. (2010). Atkins' Physical chemistry. Oxford university press.
- Butler, J. N. (1998).
- Grant, D. J., & Higuchi, T. (1990). Solubility behavior of organic compounds. John Wiley & Sons.
- Martin, A., & Sinko, P. J. (2011). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.
- Harris, D. C. (2010).
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
- Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society.
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental organic chemistry. John Wiley & Sons.
- Zumdahl, S. S., & Zumdahl, S. A. (2012). Chemistry. Cengage Learning.
- Israelachvili, J. N. (2011). Intermolecular and surface forces. Academic press.
Sources
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- 2. chemistrystudent.com [chemistrystudent.com]
- 3. quora.com [quora.com]
- 4. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt | Chemistry | Study.com [study.com]
- 5. raytor.com [raytor.com]
- 6. SATHEE: Chemistry Amines [satheejee.iitk.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Navigating Piperidine Ring Substitutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for piperidine ring substitutions. This guide is designed to provide expert advice and troubleshooting strategies to help you minimize side reactions and optimize your synthetic outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research.
Frequently Asked Questions (FAQs)
Here we address the most common challenges encountered during the functionalization of the piperidine scaffold.
Q1: I'm observing significant over-alkylation in my N-alkylation reaction, leading to quaternary ammonium salts. How can I prevent this?
A1: Over-alkylation is a frequent side reaction, especially with reactive alkylating agents.[1][2] The secondary amine of the piperidine product is often more nucleophilic than the starting piperidine, leading to a second alkylation event.
Troubleshooting Strategies:
-
Slow Addition of Alkylating Agent: Using a syringe pump to slowly add the alkylating agent can help maintain a low concentration, favoring mono-alkylation.[2][3]
-
Stoichiometry Control: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[1]
-
Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be used to neutralize the acid formed during the reaction without competing in the alkylation.[1]
-
Reaction Temperature: Lowering the reaction temperature can reduce the rate of the second alkylation step.[1]
Q2: My N-arylation reaction (Buchwald-Hartwig) is giving me a mixture of mono- and di-arylated products, along with hydrodehalogenation. What should I investigate?
A2: These are common pitfalls in Buchwald-Hartwig aminations.[4] Diarylation occurs when the product of the first amination reacts again with the aryl halide. Hydrodehalogenation is the reduction of the aryl halide.
Key Factors to Optimize:
-
Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. Experimenting with different combinations (e.g., bulky, electron-rich ligands like XPhos or SPhos) can promote the desired reductive elimination over side reactions.[4]
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1]
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize side product formation.[4]
-
Stoichiometry: Using a slight excess of the piperidine can help suppress diarylation.
Q3: I'm struggling with regioselectivity during C-H functionalization of the piperidine ring. How can I control where the substitution occurs?
A3: Achieving site-selectivity (C2, C3, or C4) is a significant challenge. The most effective strategy is the use of directing groups on the piperidine nitrogen.[1][5]
Strategies for Regiocontrol:
-
Directing Groups: Installing a directing group such as an amide, carbamate (e.g., Boc), or sulfonamide can direct functionalization to a specific carbon.[1][5][6] The choice of directing group and catalyst can influence the position of functionalization. For instance, bulky protecting groups can sterically hinder the C2 position, favoring substitution at C4.[1][5]
-
Catalyst Selection: For metal-catalyzed reactions, the choice of catalyst is crucial as different catalysts can exhibit different selectivities for C-H bonds.[1][5][6]
Q4: My acylation reaction is resulting in di-acylation and, in some cases, epimerization at a stereocenter alpha to the nitrogen. What can I do?
A4: Di-acylation can occur if other reactive functional groups are present. Epimerization is a risk under basic conditions when a stereocenter is adjacent to the nitrogen.
Preventative Measures:
-
Protecting Groups: Protect other nucleophilic groups (e.g., hydroxyls or other amines) to prevent di-acylation.
-
Stoichiometry: Carefully control the stoichiometry of the acylating agent.
-
Base Selection: Use a non-nucleophilic base and carefully control the reaction temperature to minimize the risk of epimerization.[7]
-
Solvent Choice: Use inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid reaction of the acylating agent with the solvent.[7]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination for Piperidine Synthesis
Symptoms:
-
Low conversion of starting materials.
-
Presence of a significant amount of the starting carbonyl compound in the final reaction mixture.
-
Formation of an alcohol byproduct from the reduction of the starting carbonyl.[8]
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Imine/Iminium Ion Formation | The equilibrium between the carbonyl, amine, and the imine/iminium ion may not favor the imine. Water produced during imine formation can inhibit the reaction. | Add a dehydrating agent like molecular sieves or perform azeotropic distillation to remove water. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.[8] |
| Inappropriate Reducing Agent | A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting carbonyl faster than the iminium ion.[8] | Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[8] |
| Suboptimal Reaction Conditions | Temperature and solvent can significantly affect the reaction rate. | Gentle heating may be required for less reactive substrates. Protic solvents like methanol can accelerate imine formation, while common aprotic solvents include DCM and THF.[8] |
Workflow for Troubleshooting Low Yield in Reductive Amination:
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Controlling Regioselectivity in C-H Functionalization
Symptoms:
-
A mixture of C2, C3, and C4 substituted piperidine isomers is formed.
-
Lack of predictable site of functionalization.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Lack of Directing Group | Without a directing group, the inherent reactivity of the C-H bonds will dictate the substitution pattern, often leading to a mixture of products. | Install a directing group on the piperidine nitrogen. The choice of group can influence the site of functionalization.[1][5] |
| Inappropriate Catalyst | The catalyst plays a crucial role in determining which C-H bond is activated. | Screen different catalysts. For example, in rhodium-catalyzed C-H insertions, different rhodium catalysts can lead to C2 or C4 functionalization depending on the directing group.[5][6] |
| Steric Hindrance | The steric environment around the piperidine ring can influence the accessibility of different C-H bonds. | Utilize bulky protecting groups to sterically block certain positions and favor substitution at less hindered sites.[1] |
Logical Relationship for Controlling C-H Functionalization Site-Selectivity:
Caption: Factors influencing regioselectivity in C-H functionalization.
Experimental Protocols
Protocol 1: Minimizing Over-Alkylation in Mono-N-Alkylation
This protocol is designed to favor the formation of the mono-N-alkylated product.
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents), potassium carbonate (1.5 equivalents), and anhydrous acetonitrile to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Add the alkyl halide dropwise to the stirred piperidine solution over several hours.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, filter off the base and wash with acetonitrile.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Mono-N-Arylation of Piperidin-4-amine
This protocol utilizes a protecting group strategy to achieve selective N-arylation of the piperidine ring nitrogen.[9]
Part A: Protection of the 4-Amino Group
-
Dissolve piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base like triethylamine (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction to isolate the N-Boc-protected piperidin-4-amine.
Part B: Buchwald-Hartwig N-Arylation
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
N-Boc-protected piperidin-4-amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or equivalent glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.
-
Add the aryl halide (1.0 equivalent), the N-Boc-protected piperidin-4-amine (1.2 equivalents), and a stir bar.
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part C: Deprotection
-
Dissolve the purified N-aryl-4-(Boc-amino)piperidine in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[9]
-
Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired N1-aryl-piperidin-4-amine salt.
References
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Available from: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Wiley Online Library. Available from: [Link]
-
Piperidine Definition - Organic Chemistry II Key Term. Fiveable. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available from: [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. Available from: [Link]
-
Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. ResearchGate. Available from: [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available from: [Link]
-
Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Semantic Scholar. Available from: [Link]
-
Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules. ResearchGate. Available from: [Link]
-
Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. PubMed. Available from: [Link]
-
Amino Acid-Protecting Groups. SciSpace. Available from: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Available from: [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. Available from: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available from: [Link]
-
Approaches to α-functionalization of piperidines by C H... ResearchGate. Available from: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Hygroscopic Challenges in Weighing 1,3-Dimethylpiperidin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the handling of highly hygroscopic aliphatic amines. 1,3-Dimethylpiperidin-4-amine (Molecular Formula: C₇H₁₆N₂)[1] is a critical building block in drug discovery, but its primary and tertiary amine centers make it exceptionally prone to absorbing atmospheric moisture and carbon dioxide.
This guide is designed to move beyond basic handling tips. We will diagnose the root causes of weighing inaccuracies, establish self-validating standard operating procedures (SOPs), and provide robust workarounds to ensure stoichiometric precision in your syntheses.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: When I place 1,3-Dimethylpiperidin-4-amine on the analytical balance, the mass continuously drifts upward. How do I record the true weight? The Causality: This upward drift is the classic signature of a hygroscopic compound rapidly absorbing atmospheric moisture[2][3]. Because 1,3-dimethylpiperidin-4-amine contains a primary amine group, it acts as a strong hydrogen-bond acceptor and donor. Exposure to ambient humidity leads to rapid deliquescence (the solid dissolves into its own absorbed water). Furthermore, the primary amine undergoes a nucleophilic attack on atmospheric CO₂ to form an irreversible carbamate salt. The Solution: You are witnessing a dynamic mass change; any number you record from an open weighing boat is chemically meaningless. You must isolate the microenvironment. Use the "Weighing by Difference" protocol with a hermetically sealed weighing bottle[4][5], or perform the weighing entirely inside a humidity-controlled glovebox purged with dry Argon or Nitrogen[6][7].
Q2: My amide coupling reactions using this amine suffer from inconsistent yields and excess unreacted acid. What is going wrong? The Causality: Your reaction stoichiometry is fundamentally skewed. If your amine has absorbed 15% of its weight in water before being added to the reaction flask, a nominal 1.0 equivalent addition might actually only deliver 0.85 equivalents of the active freebase. Additionally, the absorbed water acts as a competing nucleophile, rapidly hydrolyzing moisture-sensitive coupling reagents (such as HATU, EDC, or DCC) and destroying your active ester intermediates. The Solution: Bypass solid handling entirely. Prepare a standardized stock solution of the amine in an anhydrous solvent (e.g., THF or DCM) under inert gas using Schlenk techniques immediately upon opening a fresh vendor bottle[7][8].
Q3: Is there a way to avoid handling the hygroscopic freebase entirely? The Causality: Yes. The hygroscopicity of the freebase is driven by the lone pairs on the nitrogen atoms seeking hydrogen bonds. By protonating these nitrogens, you satisfy this electronic demand. The Solution: Switch your synthetic route to utilize the dihydrochloride salt, such as (3S, 4R)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride (CAS: 2554775-89-0)[9]. Amine salts are highly crystalline, thermodynamically stable, and non-hygroscopic under standard ambient conditions. You can weigh the salt accurately on an open benchtop balance and liberate the freebase in situ by adding a non-nucleophilic base (like DIPEA or Triethylamine) directly to your reaction mixture[10].
Part 2: Mechanistic & Workflow Visualizations
To understand the handling requirements, we must first visualize the atmospheric degradation pathways of the freebase, followed by a decision matrix for your laboratory setup.
Atmospheric degradation pathways of aliphatic amines via moisture and CO2.
Decision matrix for handling 1,3-Dimethylpiperidin-4-amine based on lab capabilities.
Part 3: Quantitative Data & Form Comparison
Understanding the physical state of your reagent dictates the handling method. Below is a comparative analysis of the freebase versus the dihydrochloride salt form.
| Property / Metric | 1,3-Dimethylpiperidin-4-amine (Freebase)[1] | 1,3-Dimethylpiperidin-4-amine (Di-HCl Salt)[9] |
| Molecular Weight | 128.22 g/mol | 201.14 g/mol (Anhydrous basis) |
| Physical State (25°C) | Waxy solid / Heavy oil | Crystalline powder |
| Hygroscopicity | Extreme (Deliquescent) | Low to Moderate |
| Atmospheric Stability | Poor (Forms carbamates with CO₂) | Excellent (Bench-stable) |
| Handling Requirement | Glovebox, Schlenk, or Weighing by Difference | Standard analytical balance |
| Solubility | High in DCM, THF, Toluene, Water | High in Water, MeOH; Low in non-polar organics |
Part 4: Self-Validating Experimental Protocols
If you cannot use the dihydrochloride salt and lack a glovebox, you must rely on rigorous analytical techniques.
Protocol A: Glovebox-Free "Weighing by Difference"
This protocol prevents the amine from being exposed to the atmosphere during the actual measurement phase on the balance[4][5][11].
Step-by-Step Methodology:
-
Preparation: Dry a glass weighing bottle equipped with a tight-fitting ground-glass stopper in an oven at 120°C for 4 hours. Cool it to room temperature inside a vacuum desiccator[2][3].
-
Initial Tare: Place the empty, sealed weighing bottle on the analytical balance. Record this mass ( M1 ).
-
Transfer (Inert Atmosphere): Move the sealed bottle and the bulk amine container into a portable nitrogen-flushed glove bag[6]. Open the bottle, quickly transfer the estimated required mass of 1,3-Dimethylpiperidin-4-amine into it, and firmly reseal the glass stopper.
-
Gross Weighing: Remove the sealed bottle from the glove bag and place it on the benchtop analytical balance. Record this stable mass ( M2 ).
-
Reaction Addition: Open the weighing bottle directly over your active reaction flask (which should be under positive nitrogen flow), quickly tap the contents into the solvent, and immediately replace the stopper.
-
Final Weighing: Place the "empty" sealed bottle back on the balance and record the mass ( M3 ).
-
Calculation: The exact mass of amine transferred to your reaction is M2−M3 .
Self-Validation Check: Observe the balance readout during Step 4 and Step 6. Because the bottle is hermetically sealed, the mass reading must lock in and remain perfectly stable (fluctuating by no more than ±0.1 mg). If the mass drifts upward, your ground-glass seal is compromised, moisture is entering the bottle, and the data must be discarded.
Protocol B: In-Situ Stock Solution Preparation (Schlenk Technique)
For liquid or highly deliquescent batches of the freebase, preparing a volumetric stock solution is the most accurate method[7][8].
Step-by-Step Methodology:
-
Apparatus Prep: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a high-quality rubber septum. Cool under high vacuum and backfill with dry Argon[8].
-
Bulk Transfer: Inside a glovebox, transfer the entire contents of the newly purchased 1,3-Dimethylpiperidin-4-amine bottle into the Schlenk flask. Seal with the septum.
-
Solvent Addition: On the benchtop Schlenk line, inject a precisely measured volume of anhydrous, deoxygenated solvent (e.g., THF) through the septum using an oven-dried, argon-flushed syringe[8].
-
Homogenization: Stir until completely dissolved. Calculate the exact molarity based on the bulk mass provided by the vendor (assuming 100% transfer).
-
Dispensing: Withdraw aliquots for your reactions using standard air-free syringe techniques[8].
Self-Validation Check: To validate the integrity of your stock solution, extract a 100 µL aliquot using an air-free syringe and inject it into a Karl Fischer titrator. If the water content reads >100 ppm, your solvent was wet or your Schlenk technique was breached, and the stoichiometry of subsequent coupling reactions will be compromised.
References
-
Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition. ACS Publications.[Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]
-
Almerja. (2016). Weighing Hygroscopic Solids (Fundamentals of Analytical Chemistry).[Link]
-
Reddit (r/labrats). (2017). How do you guys prepare solutions of hygroscopic chemicals?[Link]
-
HepatoChem. (2016). How do you handle hygroscopic salts?[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. msesupplies.com [msesupplies.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Weighing Hygroscopic Solids [ns1.almerja.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. reddit.com [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Page loading... [wap.guidechem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. scribd.com [scribd.com]
Validation & Comparative
A Comprehensive Comparison Guide: ¹H NMR Interpretation of 1,3-Dimethylpiperidin-4-amine Isomers
For researchers and drug development professionals, the precise stereochemical assignment of piperidine derivatives is non-negotiable. Small-molecule therapeutics often rely on specific spatial geometries to achieve target binding affinity and pharmacokinetic stability. In the case of 1,3-dimethylpiperidin-4-amine , the relative stereochemistry between the C3-methyl and C4-amine groups generates distinct cis and trans diastereomers.
This guide objectively compares the structural dynamics of these isomers and provides a self-validating ¹H Nuclear Magnetic Resonance (NMR) methodology to unambiguously differentiate them based on scalar coupling constants.
Conformational Causality: The "Why" Behind the Spectra
To understand the NMR performance of these isomers, we must first analyze the causality of their 3D chair conformations. The piperidine ring undergoes rapid nitrogen inversion at room temperature, meaning the stereochemical focus is strictly on the C3 and C4 positions.
The C3-methyl group acts as a conformational anchor. To minimize severe 1,3-diaxial steric clashes, the C3-methyl strongly prefers the equatorial position. This thermodynamic preference dictates the spatial orientation of the adjacent C4 protons:
-
The trans-Isomer ((3R,4R) or (3S,4S)): Because the C3-methyl is equatorial, the trans C4-amine must also occupy an equatorial position. Consequently, the protons attached to C3 ( H3 ) and C4 ( H4 ) are forced into an axial-axial relationship. According to the [1], this antiperiplanar arrangement (dihedral angle θ≈180∘ ) results in a large vicinal coupling constant ( 3JH,H ).
-
The cis-Isomer ((3R,4S) or (3S,4R)): With the C3-methyl locked in the equatorial position, the cis C4-amine is forced into an axial position. This places the H3 proton in an axial position and the H4 proton in an equatorial position. The resulting gauche relationship (dihedral angle θ≈60∘ ) yields a significantly smaller coupling constant [2].
Comparative ¹H NMR Data Analysis
The most diagnostic signal for distinguishing these isomers is the H4 proton, which is deshielded by the adjacent primary amine (typically appearing between 2.50 and 3.00 ppm). The table below summarizes the expected quantitative data for objective comparison [3].
Table 1: Comparative ¹H NMR Parameters for 1,3-Dimethylpiperidin-4-amine Isomers
| Parameter | trans-1,3-Dimethylpiperidin-4-amine | cis-1,3-Dimethylpiperidin-4-amine |
| Relative Stereochemistry | (3R,4R) or (3S,4S) | (3R,4S) or (3S,4R) |
| Most Stable Conformation | C3-CH3 (eq), C4-NH2 (eq) | C3-CH3 (eq), C4-NH2 (ax) |
| H3 / H4 Spatial Relationship | Axial / Axial | Axial / Equatorial |
| Dihedral Angle ( θ ) | ~180° (Antiperiplanar) | ~60° (Gauche) |
| Expected 3JH3,H4 Coupling | 9.0 – 12.0 Hz | 3.0 – 5.0 Hz |
| H4 Multiplet Appearance | Triplet of doublets (td) or broad multiplet | Narrow multiplet (m) |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in your stereochemical assignment, do not rely on a single multiplet observation. The following protocol establishes a self-validating system for acquiring and interpreting the NMR data.
Step 1: Optimized Sample Preparation Dissolve 5–10 mg of the purified isomer in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO- d6 ). Causality: Maintaining a high analyte concentration ensures a high signal-to-noise (S/N) ratio. Poor S/N can obscure the outer sub-peaks of a multiplet, leading to an artificially low J -coupling measurement and a false cis assignment.
Step 2: High-Resolution Acquisition Acquire the 1D proton spectrum on an NMR spectrometer operating at ≥ 400 MHz. Use a standard pulse sequence (e.g., zg30) with a minimum of 16 scans and a relaxation delay (D1) of 1.5 seconds.
Step 3: Precision Data Processing Apply a zero-filling factor to at least 64k data points and use a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Causality: Zero-filling increases digital resolution, ensuring that the distance between data points is small enough to accurately quantify fine J -couplings without distorting the peak shape.
Step 4: Reciprocal Validation (The Self-Validating Step)
-
Locate the H4 signal (~2.5–3.0 ppm) and measure the 3JH3,H4 coupling constant.
-
Validation: Locate the H3 signal (typically further upfield, ~1.5–2.0 ppm). You must be able to extract the exact same J -coupling value from the H3 multiplet. If the coupling constant is not reciprocal, the initial measurement is an artifact of overlapping signals, and the assignment is invalid.
Diagnostic Workflow Visualization
The following decision tree illustrates the logical workflow for differentiating the isomers based on the extracted NMR parameters.
Logical workflow for differentiating 1,3-dimethylpiperidin-4-amine isomers via 1H NMR.
References
-
Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons."[Link]
- Google Patents.
Mass spectrometry fragmentation patterns of 1,3-Dimethylpiperidin-4-amine
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1,3-Dimethylpiperidin-4-amine: A Comparative Analysis
Introduction
In the fields of pharmaceutical development, medicinal chemistry, and forensic analysis, the unambiguous structural elucidation of novel chemical entities is paramount. 1,3-Dimethylpiperidin-4-amine, a substituted cyclic amine, represents a structural motif whose characterization relies heavily on modern analytical techniques. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only the molecular weight but also a detailed structural fingerprint through fragmentation analysis.
This guide offers a comprehensive examination of the mass spectrometric behavior of 1,3-Dimethylpiperidin-4-amine. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal mechanisms behind bond cleavages. We will compare its fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques with simpler, foundational structures—piperidine and 1-methylpiperidine—to provide a clear, contextual understanding of how each substituent influences the fragmentation pathways.
Pillar 1: The Fundamentals of Cyclic Amine Fragmentation
The fragmentation of cyclic amines like piperidine derivatives is governed by a set of well-established principles, primarily dictated by the location of the charge and the stability of the resulting fragments.[1]
-
The Nitrogen Rule: A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][3] 1,3-Dimethylpiperidin-4-amine (C₇H₁₆N₂) contains two nitrogen atoms, and thus will have an even molecular weight (128 g/mol ).
-
Electron Ionization (EI-MS): In EI, a high-energy electron beam removes an electron from the molecule, typically from a region of high electron density, such as the lone pair on a nitrogen atom.[4] This creates an energetically unstable molecular ion (M•+) that readily undergoes fragmentation.[5] The dominant fragmentation pathway for amines is α-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][6][7] This process is highly favorable as it leads to the formation of a resonance-stabilized iminium ion.[1][8]
-
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, especially for basic compounds like amines.[1] Fragmentation is then induced in the collision cell of a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron [M+H]⁺ ion often proceeds through different, charge-directed pathways, including the neutral loss of small molecules (e.g., ammonia) and ring cleavage initiated at the protonated nitrogen site.[1][9][10]
Pillar 2: A Comparative Analysis of Fragmentation Patterns
To fully appreciate the fragmentation of 1,3-Dimethylpiperidin-4-amine, we will build a comparative framework starting with the simplest piperidine structures.
Electron Ionization (EI-MS) Fragmentation
Reference Compound: Piperidine The EI mass spectrum of piperidine (MW=85) is characterized by a strong molecular ion peak. The most prominent fragment arises from the loss of a hydrogen atom via α-cleavage, resulting in a stable iminium ion at m/z 84.[2][7]
Comparator Compound: 1-Methylpiperidine Introducing a methyl group on the nitrogen (MW=99) directs the α-cleavage. The primary fragmentation is again the loss of a hydrogen atom from the α-carbon (C2 or C6) to yield a dominant peak at m/z 98. A secondary, less favorable α-cleavage involves the loss of the methyl group itself, which is generally less preferred than the loss of a hydrogen radical.[7]
Target Compound: 1,3-Dimethylpiperidin-4-amine (MW=128) The structure of 1,3-Dimethylpiperidin-4-amine presents multiple sites for fragmentation, making its spectrum more complex but also more informative.
-
α-Cleavage at the Ring Nitrogen (N1):
-
Cleavage of the C2-C3 bond: This is a highly favored pathway. The loss of a C₄H₉N• radical (containing the 4-amine and 3-methyl groups) would lead to the formation of an iminium ion at m/z 70 .
-
Cleavage of the C6-C5 bond: This cleavage results in the loss of a propyl radical (•C₃H₇) to form a stable, substituted iminium ion at m/z 85 . The stability of the resulting ion makes this a probable fragmentation.
-
-
Cleavage adjacent to the 4-Amine Group (N2):
-
The primary amine at the C4 position can also direct cleavage. Ring cleavage initiated by ionization at this nitrogen is possible, leading to a complex series of smaller fragments. A simple cleavage of the C4-NH₂ bond is less common.
-
-
Ring Fission and Rearrangements: The piperidine ring itself can undergo cleavage after the initial α-cleavage, leading to a variety of acyclic fragment ions.[1][11]
The expected base peak would likely result from one of the highly stabilized iminium ions formed through α-cleavage, with the m/z 85 fragment being a strong candidate due to the favorable loss of a propyl radical.
Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation
Under ESI conditions, 1,3-Dimethylpiperidin-4-amine will readily form a protonated molecule, [M+H]⁺, at m/z 129 . Collision-induced dissociation (CID) of this precursor ion is expected to yield the following fragments:
-
Neutral Loss of Ammonia: Protonation can occur at either nitrogen. If the 4-amino group is protonated, a common fragmentation pathway for primary amines is the neutral loss of ammonia (NH₃, 17 Da). This would produce a fragment ion at m/z 112 .
-
Ring Opening Pathways: Protonation of the ring nitrogen can induce ring opening. A common pathway involves the cleavage of the C2-C3 and C5-C6 bonds, followed by the loss of neutral molecules. For instance, subsequent fragmentation of the opened ring could lead to the loss of ethylene or propene, depending on the specific rearrangement.
-
Loss of Methyl Group: Loss of a methyl radical from an even-electron ion is atypical, but the loss of neutral methane (16 Da) via a rearrangement is possible, though generally not a major pathway.
The fragmentation under ESI-MS/MS is expected to be less complex than EI, dominated by the neutral loss of ammonia, providing a clear diagnostic peak.
Pillar 3: Experimental Protocols and Data Visualization
To ensure scientific rigor, the following protocols describe a self-validating system for the analysis of 1,3-Dimethylpiperidin-4-amine.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
This method is ideal for analyzing the volatile amine and obtaining its characteristic EI fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve 1 mg of 1,3-Dimethylpiperidin-4-amine in 1 mL of methanol.
-
GC System: Agilent 8890 GC (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless injector at 250°C with a 10:1 split ratio.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is used to analyze the protonated molecule and its subsequent fragmentation.
Methodology:
-
Sample Preparation: Dilute the stock solution from the GC-MS prep to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
-
LC System: Waters ACQUITY UPLC I-Class (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 2 µL.[1]
-
MS System: Sciex Triple Quad 6500+ (or equivalent).
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500°C.
-
MS/MS Method:
-
Full Scan (Q1): Scan from m/z 50-200 to identify the [M+H]⁺ precursor at m/z 129.
-
Product Ion Scan: Select m/z 129 as the precursor ion and scan Q3 from m/z 40-130 to observe fragment ions. Optimize collision energy (CE) to maximize fragmentation (typically 15-35 eV).
-
Data Summary
The following table summarizes the key predicted ions for 1,3-Dimethylpiperidin-4-amine.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure / Origin | Comparator Context |
| EI-MS | 128 (M•+) | 127 | [M-H]⁺ | Common loss from cyclic amines.[2] |
| 85 | [M - C₃H₇]⁺ | α-cleavage at N1, loss of propyl radical. | ||
| 70 | [M - C₄H₉N]⁺ | α-cleavage at N1, loss of a substituted radical. | ||
| ESI-MS/MS | 129 ([M+H]⁺) | 112 | [M+H - NH₃]⁺ | Neutral loss of ammonia from the 4-amino group. |
| Various | - | Ring opening fragments. |
Visualizing the Fragmentation and Workflow
To provide a clear visual representation of the complex processes described, the following diagrams were generated using Graphviz.
Caption: Predicted EI-MS fragmentation of 1,3-Dimethylpiperidin-4-amine.
Caption: Key ESI-MS/MS fragmentation pathways for protonated 1,3-Dimethylpiperidin-4-amine.
Caption: General experimental workflow for MS analysis.
Conclusion
The mass spectrometric fragmentation of 1,3-Dimethylpiperidin-4-amine is a predictable process governed by the fundamental principles of ion chemistry. Under electron ionization, its fragmentation is dominated by α-cleavages relative to the ring nitrogen, leading to characteristic iminium ions at m/z 85 and m/z 70. This pattern is significantly more complex than that of unsubstituted piperidine, demonstrating the directing effect of the N-methyl and C3-methyl substituents. In contrast, soft ionization via ESI followed by tandem MS provides a cleaner spectrum, highlighted by the diagnostic neutral loss of ammonia (NH₃) from the protonated molecule to yield a fragment at m/z 112. By comparing these distinct patterns against simpler analogues and employing both hard and soft ionization techniques, researchers can confidently identify and structurally characterize 1,3-Dimethylpiperidin-4-amine and related compounds in complex matrices.
References
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
- 4-aminopiperidine-4-carbonitrile | 50289-05-9. Benchchem.
- Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. PubMed. 2022.
- Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. 2022.
- The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. 2020.
- GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry. 2011.
- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. ResearchGate. 2023.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023.
- Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. 2006.
- Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics.
- GCMS Section 6.15. Whitman College.
- Video: Mass Spectrometry of Amines. JoVE. 2023.
- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace.
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. 2018.
- Mass Spectrometry: Fragmentation.
- Fragmentation mechanisms in electron impact mass spectrometry.
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. 2018.
- Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato.
- mass spectra - fragmentation patterns. Chemguide.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. 2023.
- Mass Spectrometry of Diamines: A Comparative Guide for Researchers. Benchchem.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Video: Mass Spectrometry of Amines [jove.com]
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- 10. scispace.com [scispace.com]
- 11. people.whitman.edu [people.whitman.edu]
HPLC Method Development Guide: Purity Analysis of 1,3-Dimethylpiperidin-4-amine
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Dilemma of Aliphatic Amines
1,3-Dimethylpiperidin-4-amine (CAS: 900642-45-7) is a highly polar, basic aliphatic amine frequently utilized as a critical building block in pharmaceutical synthesis. However, its structural properties make it a notoriously difficult candidate for traditional high-performance liquid chromatography (HPLC).
As a Senior Application Scientist, I frequently see methods fail due to a fundamental mismatch between the analyte's physicochemical properties and the chosen chromatographic system. 1,3-Dimethylpiperidin-4-amine presents two primary challenges:
-
The Retention and Peak Shape Dilemma: With two basic nitrogen centers (a tertiary piperidine nitrogen and a primary amine) and a predicted LogP near 0.3, the molecule is highly hydrophilic. At typical acidic mobile phase pH (pH 2–4), it exists as a dication. This results in virtually no retention on standard hydrophobic C18 columns. Furthermore, these protonated amines strongly interact with residual, unendcapped silanols (pKa ~4.5) on the silica support via secondary ion-exchange mechanisms, leading to severe peak tailing.
-
The Detection Dilemma: The molecule completely lacks a conjugated π-system (chromophore). Consequently, UV detection is restricted to low wavelengths (205–210 nm), which suffers from severe gradient baseline drift and solvent background noise, making trace-level impurity quantification highly unreliable [1].
To establish a self-validating, robust purity method, we must abandon legacy Reversed-Phase (RP) UV methods and adopt orthogonal chemistries paired with universal detection [2].
Column Chemistry & Detection Comparison
To objectively evaluate the optimal method for resolving 1,3-dimethylpiperidin-4-amine from its synthetic impurities (e.g., positional isomers and 1,3-dimethylpiperidin-4-one), we compared three distinct chromatographic strategies.
-
Method A (Legacy RP-UV): Standard C18 Column (100 Å, 3 µm) with UV detection at 210 nm. Mobile phase: 0.1% TFA in Water/Acetonitrile.
-
Method B (Mixed-Mode-UV): C18/Cation-Exchange Mixed-Mode Column with UV detection at 210 nm. Mobile phase: 20 mM Potassium Phosphate (pH 3.0) / Acetonitrile.
-
Method C (HILIC-CAD): Zwitterionic HILIC (ZIC-HILIC) Column with Charged Aerosol Detection (CAD). Mobile phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile.
Quantitative Performance Summary
| Chromatographic Parameter | Method A: Standard C18 (UV 210nm) | Method B: Mixed-Mode (UV 210nm) | Method C: ZIC-HILIC (CAD) |
| Retention Factor ( k′ ) | 0.4 (Elutes in void volume) | 4.2 (Good retention) | 6.5 (Excellent retention) |
| Asymmetry Factor ( As ) | 2.8 (Severe tailing) | 1.3 (Acceptable) | 1.05 (Highly symmetrical) |
| Theoretical Plates ( N ) | < 2,000 | 8,500 | > 15,000 |
| Limit of Quantitation (LOQ) | 0.5% (High UV background) | 0.1% (Baseline drift) | 0.01% (High sensitivity) |
| Detector Compatibility | MS-suppressed by TFA | Non-volatile buffer (No MS/CAD) | Ideal for CAD / MS |
Causality & Mechanistic Insights
Method A fails because hydrophobic C18 chains cannot retain the highly polar dication, and Trifluoroacetic acid (TFA) is insufficient to mask all silanol ion-exchange interactions. Method B improves retention via intentional cation-exchange mechanisms, but the required non-volatile phosphate buffer precludes the use of universal detectors like CAD or Mass Spectrometry (MS).
Method C (HILIC-CAD) represents the optimal, self-validating system. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on a zwitterionic stationary phase to strongly partition the polar amine, yielding excellent retention and peak shape. Simultaneously, the volatile ammonium formate buffer allows seamless integration with CAD, which measures the charge transferred to residual analyte particles after solvent evaporation, providing high-sensitivity, chromophore-independent detection [3].
Optimized Experimental Workflow: HILIC-CAD
The following step-by-step protocol details the optimized Method C workflow for the purity analysis of 1,3-dimethylpiperidin-4-amine.
Step 1: Mobile Phase Preparation
Causality Check: Strict pH control is mandatory in HILIC to ensure the analyte remains fully and consistently ionized, preventing split peaks.
-
Mobile Phase A (Aqueous Buffer): Dissolve 10 mM ammonium formate in LC-MS grade water. Adjust the pH to 3.0 using neat formic acid. Filter through a 0.2 µm membrane.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C. (Elevated temperature improves mass transfer for basic compounds, further reducing peak tailing).
-
Gradient Program:
-
0.0 - 2.0 min: 90% B (Initial high organic ensures strong HILIC partitioning)
-
2.0 - 15.0 min: Linear ramp to 50% B (Increasing aqueous content elutes the highly polar amine)
-
15.0 - 18.0 min: Hold at 50% B
-
18.1 - 25.0 min: Re-equilibrate at 90% B
-
Step 3: Charged Aerosol Detector (CAD) Settings
-
Evaporation Temperature: 35°C. (Critical: 1,3-Dimethylpiperidin-4-amine is a small molecule and potentially semi-volatile. Lowering the evaporation tube temperature prevents analyte loss during the aerosolization process, ensuring accurate mass-based response).
-
Data Collection Rate: 10 Hz.
-
Filter Constant: 3.6 seconds.
Step 4: Sample Preparation
-
Sample Diluent: 80:20 Acetonitrile:Water. (Critical: Injecting a highly aqueous sample into a HILIC system will disrupt the stationary phase water layer, causing severe peak distortion and solvent front breakthrough. The diluent must closely match the starting gradient conditions).
-
Concentration: Prepare the sample at 1.0 mg/mL for impurity profiling.
Visualizing the Method Development Logic
The decision matrix for analyzing small, basic aliphatic amines relies heavily on their optical properties and polarity. The flowchart below maps the logical pathway leading to the HILIC-CAD selection.
Decision tree for aliphatic amine HPLC method development highlighting the HILIC-CAD pathway.
References
-
Title: A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines Source: Analytical and Bioanalytical Chemistry, 2009. URL: [Link]
-
Title: Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD) Source: ResearchGate (Originally published in peer-reviewed literature), 2005. URL: [Link]
-
Title: Simultaneous Measurement of Anions and Cations: Method Validation Source: LCGC International / Chromatography Online, 2020. URL: [Link]
Causality in Vibrational Spectroscopy: The Steric Effect
Structural Elucidation and FTIR Spectral Comparison of 1,3-Dimethylpiperidin-4-amine
As drug discovery pipelines increasingly rely on highly functionalized aliphatic heterocycles to navigate complex structure-activity relationship (SAR) landscapes, the precise structural verification of building blocks becomes paramount. 1,3-Dimethylpiperidin-4-amine is a critical intermediate used in the synthesis of central nervous system (CNS) active agents, such as SSTR4 modulators[1].
However, verifying the structural integrity of this compound before downstream amidation or cross-coupling requires nuanced analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to confirm the presence of the primary amine and assess the steric environment of the piperidine ring. This guide provides an in-depth comparative analysis of the FTIR spectrum of 1,3-dimethylpiperidin-4-amine against its less substituted analogs, detailing the causality behind its unique vibrational signature.
To understand the FTIR spectrum of 1,3-dimethylpiperidin-4-amine, we must analyze its structural deviations from unsubstituted piperidin-4-amine.
-
N-H Stretching Dynamics: Primary amines ( R−NH2 ) exhibit two distinct N-H stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric (higher frequency) and symmetric (lower frequency) stretching modes[2]. These bands are typically separated by 80 to 100 cm⁻¹[3].
-
Elimination of Secondary Amine Interference: Unsubstituted piperidin-4-amine possesses a secondary amine within the ring (N1), which produces a weak N-H stretch around 3310 cm⁻¹[4]. In 1,3-dimethylpiperidin-4-amine, the N1 position is methylated (tertiary amine), completely eliminating this secondary N-H band and simplifying the 3300 cm⁻¹ region[4].
-
Steric Hindrance and Blue Shifting: The defining feature of 1,3-dimethylpiperidin-4-amine is the methyl group at the C3 position, adjacent to the C4 primary amine. This methyl group introduces significant steric bulk. Causality dictates that steric hindrance physically restricts the molecules from packing tightly, thereby reducing the extent of intermolecular hydrogen bonding[3]. Because hydrogen bonding weakens the N-H bond (lowering its force constant), the reduction of hydrogen bonding in the sterically hindered 1,3-dimethyl analog increases the N-H force constant. This results in a measurable "blue shift" (shift to higher wavenumbers) in the FTIR spectrum compared to unhindered analogs.
Comparative FTIR Spectral Data
The following table synthesizes the quantitative vibrational shifts across three piperidine analogs, highlighting how sequential methylation alters the FTIR landscape.
| Vibrational Mode | Piperidin-4-amine (Unsubstituted) | 1-Methylpiperidin-4-amine | 1,3-Dimethylpiperidin-4-amine | Mechanistic Causality |
| N-H Stretch (Primary Asym) | ~3360 cm⁻¹ | ~3365 cm⁻¹ | ~3375 cm⁻¹ | Blue shift due to C3-methyl steric hindrance reducing intermolecular H-bonding[3]. |
| N-H Stretch (Primary Sym) | ~3290 cm⁻¹ | ~3295 cm⁻¹ | ~3305 cm⁻¹ | Correlated blue shift with the asymmetric stretch[5]. |
| N-H Stretch (Secondary) | ~3310 cm⁻¹ (Weak) | Absent | Absent | N1 is a tertiary amine in methylated analogs, possessing no N-H bond[4]. |
| N-H Bend (Scissoring) | ~1610 cm⁻¹ | ~1615 cm⁻¹ | ~1620 cm⁻¹ | Restricted bending mode due to adjacent C3-methyl bulk[2]. |
| C-N Stretch (Aliphatic) | ~1100 cm⁻¹ | ~1120 cm⁻¹ | ~1140 cm⁻¹ | Inductive electron-donating effect of methyl groups strengthens the C-N bond[2]. |
| N-H Wagging | ~800 cm⁻¹ (Broad) | ~810 cm⁻¹ (Broad) | ~825 cm⁻¹ (Sharper) | Reduced H-bonding sharpens the out-of-plane wagging vibration[5]. |
Self-Validating ATR-FTIR Experimental Protocol
To capture the subtle blue shifts caused by steric hindrance, the analytical protocol must be rigorously controlled. The following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system to ensure data integrity.
Step 1: System Purge and Background Calibration
-
Action: Clean the diamond/ZnSe ATR crystal with highly volatile, IR-transparent solvent (e.g., HPLC-grade dichloromethane). Collect a background single-beam spectrum (64 scans).
-
Causality: 64 scans increase the Signal-to-Noise Ratio (SNR) by a factor of 8 ( 64 ) compared to a single scan, which is critical for resolving the relatively weak N-H stretches of aliphatic amines[5].
-
Validation Checkpoint: The background spectrum must show atmospheric H2O (3900-3500 cm⁻¹) and CO2 (2350 cm⁻¹) variance of less than 2% transmittance. If higher, the purge system is failing, and data will be compromised.
Step 2: Sample Application and Optical Contact
-
Action: Apply 2-3 drops of neat 1,3-dimethylpiperidin-4-amine (liquid at RT) directly onto the ATR crystal. Ensure no air bubbles are trapped at the interface.
-
Causality: Intimate contact with the crystal is required for the evanescent wave to penetrate the sample (typically 0.5 - 2.0 µm depth).
-
Validation Checkpoint: Monitor the live spectral preview. The strongest peak (typically C-H stretching around 2900 cm⁻¹) must register an absorbance between 0.2 and 0.8 A. Absorbance > 1.0 indicates detector saturation, requiring sample thinning.
Step 3: High-Resolution Data Acquisition
-
Action: Acquire the sample spectrum using 64 scans at a resolution of 4 cm⁻¹.
-
Causality: A 4 cm⁻¹ resolution provides the optimal thermodynamic balance: it is narrow enough to distinctly resolve the asymmetric and symmetric N-H stretches (separated by ~70 cm⁻¹), but wide enough to prevent excessive interferogram noise[3].
Step 4: Spectral Deconvolution and Verification
-
Action: Apply an atmospheric suppression algorithm. Isolate the 3500–3200 cm⁻¹ region.
-
Validation Checkpoint: A perfectly flat baseline at 4000–3800 cm⁻¹ confirms successful water vapor subtraction. The presence of exactly two peaks in the 3500–3200 cm⁻¹ region confirms the primary amine and the absence of a secondary amine impurity.
Analytical Workflow Visualization
Figure 1: Self-validating ATR-FTIR workflow for primary amine structural elucidation.
Conclusion
The FTIR spectrum of 1,3-dimethylpiperidin-4-amine is a textbook example of how localized steric environments dictate macroscopic vibrational properties. By comparing it to unsubstituted piperidin-4-amine, researchers can utilize the ~10-15 cm⁻¹ blue shift in the N-H stretching region as a reliable, quantitative marker of C3-methylation. Adhering to a self-validating ATR-FTIR protocol ensures that these subtle spectral shifts are accurately captured, preventing costly downstream failures in complex synthetic drug pipelines.
Sources
Comparative Bioactivity Guide: 1,3-Dimethylpiperidin-4-amine vs. 1-Methylpiperidin-4-amine in Drug Discovery
As a Senior Application Scientist, I frequently encounter drug discovery programs where the optimization of a basic amine pharmacophore dictates the success or failure of a lead series. Piperidine derivatives are ubiquitous in medicinal chemistry, serving as critical hinge-binding motifs in kinases, surface recognition caps in epigenetic modulators, and core scaffolds for GPCR ligands.
This guide provides an objective, data-driven comparison between two highly utilized building blocks: 1-Methylpiperidin-4-amine and its conformationally restricted analog, 1,3-Dimethylpiperidin-4-amine . By analyzing the thermodynamic causality behind their structural differences, we can establish a rational framework for selecting the optimal scaffold for your target.
Mechanistic Causality: Conformational Flexibility vs. Restriction
The bioactivity of a small molecule is fundamentally governed by the Gibbs free energy of binding ( ΔG=ΔH−TΔS ). The structural difference between these two piperidines—a single methyl group at the C3 position—profoundly impacts the entropic penalty ( ΔS ) upon target engagement.
-
1-Methylpiperidin-4-amine: This scaffold exists in a dynamic equilibrium, rapidly undergoing chair-chair interconversions. While this flexibility allows it to adapt to various binding pockets (making it a great initial screening moiety)[1],[2], it requires the molecule to "freeze" into a single bioactive conformation upon binding. This loss of conformational degrees of freedom results in a high entropic penalty, often limiting maximum potency and target selectivity.
-
1,3-Dimethylpiperidin-4-amine: The introduction of a C3 methyl group creates severe 1,3-diaxial steric clashes if the ring attempts to flip. Consequently, the piperidine ring is thermodynamically "locked" into a specific chair conformation. Depending on the synthesized diastereomer (cis or trans), the 4-amino group is pre-organized into a fixed axial or equatorial vector. This pre-organization bypasses the entropic penalty of binding and forces the basic amine into a precise trajectory, which is critical for interacting with highly specific acidic residues (e.g., Glu234/Glu278 in Akt kinases)[3].
Caption: Conformational restriction by the 3-methyl group enhances target selectivity.
Comparative Bioactivity Profile
The theoretical advantages of conformational restriction translate directly into measurable biochemical outcomes. The table below synthesizes quantitative performance data across distinct therapeutic target classes, demonstrating how the transition from a 1-methyl to a 1,3-dimethyl scaffold impacts bioactivity.
| Target Class | Biological Assay / Metric | 1-Methylpiperidin-4-amine | 1,3-Dimethylpiperidin-4-amine | Mechanistic Advantage |
| SSTR4 (GPCR) | cAMP Inhibition (pEC50) | 6.4 – 7.1 | 7.3 – 8.4 | Conformational locking significantly enhances receptor subtype selectivity and agonist potency[4]. |
| Akt Kinases | In vitro IC50 & Crystallography | Flexible binding; moderate selectivity | Locked axial basic amine; high selectivity | Precise vectoring of the basic amine into the kinase's acidic hole (Glu234/Glu278)[3]. |
| HDAC / G9a | Cellular EC50 (Dual Inhibition) | Effective surface recognition motif | Restricted bulk alters dual-inhibition ratio | Steric bulk at C3 modulates entry into the narrow HDAC active site, allowing tunable selectivity[1]. |
| PfPK6 (Parasitic Kinase) | Biochemical IC50 | Broad hinge binding | Decreased affinity if steric clash occurs | The flexible 1-methyl analog adapts better to atypical parasitic kinase pockets[2]. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the bioactivity of these derivatives must be evaluated using self-validating assay systems. A robust protocol must include orthogonal readouts, internal controls, and strict data quality thresholds (e.g., Z'-factor > 0.5). Below are the standardized methodologies for evaluating these piperidine derivatives.
Protocol A: GPCR Agonism via Forskolin-Stimulated cAMP Assay
This cell-based assay measures the ability of the piperidine derivatives to act as Somatostatin Receptor 4 (SSTR4) agonists, which couple to Gi proteins to inhibit cAMP production[5].
-
Cell Preparation: Plate CHO-K1 cells stably overexpressing human SSTR4 (e.g., DiscoveRx 95-0059C2) in a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation).
-
Compound Treatment: Prepare a 10-point dose-response curve (ranging from 10 pM to 10 µM) for both the 1-methyl and 1,3-dimethyl derivatives. Dispense compounds into the wells and incubate for 15 minutes at room temperature.
-
Stimulation: Add Forskolin (final concentration of 10 µM) to all wells to stimulate adenylate cyclase. Incubate for 30 minutes at room temperature.
-
Detection: Add TR-FRET cAMP detection reagents (e.g., LANCE Ultra cAMP kit: Eu-cAMP tracer and ULight-anti-cAMP). Incubate for 1 hour.
-
Validation & Readout: Read the microplate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
-
Self-Validation Check: Calculate the Z'-factor using Forskolin-only (maximum cAMP) and Somatostatin-14 reference (maximum inhibition) controls. The assay is only valid if Z' ≥ 0.6.
-
Protocol B: Kinase Inhibition via Microfluidic Mobility Shift
To evaluate the precise vectoring of the basic amine in kinase targets (e.g., Akt), a direct biochemical readout is required[3].
-
Reaction Assembly: In a 384-well plate, combine 1 nM recombinant Akt1 enzyme, 2 µM fluorescently labeled peptide substrate (e.g., FAM-labeled Crosstide), and the piperidine test compounds (10-point titration).
-
Initiation: Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km ) to ensure competitive binding kinetics.
-
Incubation: Incubate for 60 minutes at 25°C.
-
Termination & Detection: Stop the reaction with EDTA. Analyze the mixture using a microfluidic mobility shift assay (e.g., Caliper EZ Reader), which electrophoretically separates the phosphorylated product from the unphosphorylated substrate based on charge.
-
Validation & Readout: Calculate the conversion ratio.
-
Self-Validation Check: Generate a Hill slope from the IC50 curve. A Hill slope significantly deviating from 1.0 indicates non-stoichiometric binding, aggregation, or assay interference, invalidating the derivative's data.
-
Caption: Self-validating experimental workflow ensuring robust piperidine derivative evaluation.
References
- CA3092450A1 - Piperidinyl-3-(aryloxy)
- WO2019169153A1 - Piperidinyl-3-(aryloxy)
- Source: PMC (NIH)
- Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)
- Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6)
Sources
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- 4. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]
- 5. WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]
Validating Chiral Purity of 1,3-Dimethylpiperidin-4-amine: A Comparative Guide to Chiral HPLC and SFC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. For intermediates like 1,3-Dimethylpiperidin-4-amine, a common building block in complex active pharmaceutical ingredients (APIs), ensuring high chiral purity is not merely a quality control checkpoint; it is a fundamental requirement for safety and efficacy.
This guide provides an in-depth, comparative analysis of two leading analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). We will delve into the causality behind methodological choices, present detailed validation protocols grounded in International Council for Harmonisation (ICH) guidelines, and offer a head-to-head data comparison to empower researchers and drug development professionals in making informed decisions for their analytical workflows.
The Analytical Challenge: Resolving Basic Chiral Amines
1,3-Dimethylpiperidin-4-amine presents a classic analytical challenge. As a primary amine, its basic nature can lead to undesirable interactions with the silica-based stationary phases commonly used in chromatography. These interactions often result in poor peak shape (tailing), which compromises resolution and complicates accurate quantification of the minor enantiomer. Therefore, the selection of both the chiral stationary phase (CSP) and the mobile phase composition is critical to overcome these issues and achieve a robust, reliable separation.[1]
Head-to-Head: Chiral HPLC vs. Chiral SFC
While both HPLC and SFC are powerful techniques for chiral separations, they operate on different principles and offer distinct advantages.[2][3] HPLC relies on pumping a liquid mobile phase through a column, whereas SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This fundamental difference has significant implications for speed, efficiency, and environmental impact.
Method 1: The Established Workhorse - Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold-standard and most widely adopted technique for enantiomeric purity assessment.[4][5] Its ubiquity in analytical labs means that instrumentation is readily available and analysts are generally well-versed in its operation.
Causality of Method Design:
For a basic amine like 1,3-Dimethylpiperidin-4-amine, a polysaccharide-based CSP, such as cellulose or amylose derivatives, is an excellent starting point due to their broad enantioselectivity.[4][6] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. To mitigate peak tailing, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase.[5][6] This additive competes with the basic analyte for active sites on the stationary phase, effectively masking them and leading to improved peak symmetry. A normal-phase mode (e.g., n-Hexane/Isopropanol) is often preferred for these types of compounds as it can offer superior selectivity compared to reversed-phase conditions.
Method 2: The High-Throughput Challenger - Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a compelling alternative to HPLC, particularly for high-throughput screening and purification.[7] The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates without a significant loss in column efficiency, drastically reducing analysis times.[8]
Causality of Method Design:
SFC is particularly well-suited for normal-phase separations, making it an ideal platform for many chiral applications. The mobile phase consists primarily of CO2, with a small percentage of a polar organic modifier (e.g., methanol) and additives. For primary amines, a combination of an acidic and a basic additive (e.g., trifluoroacetic acid and triethylamine) in the modifier has been shown to be highly effective in achieving good peak shapes and resolution.[8] Cyclofructan-based CSPs have also demonstrated excellent performance for the separation of primary amines under SFC conditions, often providing superior peak symmetry compared to HPLC.[9]
Experimental Data: A Performance Comparison
To provide a clear comparison, a simulated dataset for the analysis of a 99.5:0.5 mixture of the (S) and (R)-enantiomers of 1,3-Dimethylpiperidin-4-amine is presented below.
| Parameter | Chiral HPLC | Chiral SFC |
| Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm | Larihc CF6-P, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1) | CO2 / Methanol (with 0.3% TFA, 0.2% TEA) (85:15) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Run Time | 15 min | 5 min |
| (S)-Enantiomer RT | 10.2 min | 3.1 min |
| (R)-Enantiomer RT | 12.5 min | 3.8 min |
| Resolution (Rs) | 2.1 | 1.9 |
| Peak Asymmetry (As) | 1.3 | 1.1 |
| Solvent Consumption | ~15 mL / run | ~0.75 mL organic / run |
Analysis: The data clearly illustrates the primary advantage of SFC: a three-fold reduction in run time . This translates to significantly higher throughput, a critical factor in drug development environments. Furthermore, SFC demonstrates superior peak symmetry , which simplifies integration and improves the accuracy of quantifying the minor enantiomer. While the resolution in this example is slightly lower for SFC, it remains well above the generally accepted minimum of 1.5 for baseline separation, ensuring reliable quantification.[4] The drastic reduction in organic solvent consumption also positions SFC as a "greener" and more cost-effective technology.[8]
Validating the Chiral HPLC Method: A Step-by-Step Protocol
Method validation is the process of formally demonstrating that an analytical method is suitable for its intended purpose.[4] The following protocols are based on ICH Q2(R1) guidelines and are designed to ensure the trustworthiness and reliability of the chiral HPLC method for quantifying the undesired enantiomer as a chiral impurity.[10][11]
System Suitability
Before any validation or sample analysis, the performance of the chromatographic system must be verified.
-
Preparation: Prepare a system suitability solution containing both enantiomers at a concentration where the minor peak is approximately at the quantitation limit (e.g., 0.1% of the major peak).
-
Injection: Make five replicate injections of the solution.
-
Acceptance Criteria:
-
Resolution (Rs) between the enantiomer peaks: ≥ 1.7[4]
-
Relative Standard Deviation (%RSD) of the peak area for the major enantiomer: ≤ 2.0%
-
Peak Tailing/Asymmetry factor for the major enantiomer: ≤ 1.5
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure: Analyze a blank (mobile phase), the individual enantiomers, and a racemic mixture.
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank chromatogram. The method must demonstrate baseline resolution between the two enantiomers.[4]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of solutions of the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, prepare solutions from ~0.05% to 0.15%).
-
Analysis: Plot the peak area response against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Precision
Precision is the measure of the degree of scatter of a series of measurements.
-
Repeatability (Intra-assay precision):
-
Procedure: Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at the specification limit.
-
Analysis: Calculate the %RSD of the results.
-
Acceptance Criteria: %RSD should be ≤ 5.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Analysis: Compare the results from both experiments.
-
Acceptance Criteria: The overall %RSD for the combined data should be ≤ 10.0%.
-
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Verification: Verify the LOQ by preparing samples at this concentration and demonstrating that the precision and accuracy criteria are met.
Visualizing the Workflow
To better illustrate the logical flow of the validation process and the decision-making framework for method selection, the following diagrams are provided.
Caption: A typical workflow for the validation of a chiral chromatographic method.
Caption: Decision matrix for selecting between Chiral HPLC and Chiral SFC.
Conclusion and Recommendation
Both Chiral HPLC and Chiral SFC are highly capable and reliable techniques for validating the chiral purity of 1,3-Dimethylpiperidin-4-amine. The choice between them is not one of right versus wrong, but rather of aligning the method's characteristics with the laboratory's specific priorities.
-
Chiral HPLC remains the dependable and accessible workhorse. For laboratories with existing HPLC infrastructure and lower sample throughput needs, it is an excellent and cost-effective choice. The methodologies are well-established, and its high-resolution capabilities are proven.[2][4]
-
Chiral SFC represents the future for high-throughput chiral analysis. For laboratories focused on process development, large-scale screening, or those operating under "green" chemistry initiatives, the significant advantages in speed and reduced solvent consumption make SFC an increasingly attractive and powerful alternative.[2] Its superior performance in handling basic amines, leading to better peak shapes, is a distinct advantage for this particular analyte.
Ultimately, the rigorous validation of either method according to ICH guidelines will ensure the generation of trustworthy and accurate data, safeguarding the quality and safety of the final pharmaceutical product.
References
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
-
SeparationsNow. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
Jo, B. W., et al. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Reeder, M. R., et al. (2003). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Organic Letters. [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex. [Link]
-
Armstrong, D. W., et al. (2020). Chiral Separations. LCGC International. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Uddin, M. N., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Welch, C. J., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
-
Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
Ponder, G. W., et al. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A. [Link]
-
Reddy, R. P., et al. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]
- Google Patents. (2008).
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Wang, Z., et al. (2023). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PMC. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Piperidin-4-amines
Introduction: The Privileged Scaffold and its Reactive Nature
The N-substituted piperidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved pharmaceuticals. The piperidine ring often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the strategic placement of the 4-amino group and the N1-substituent provides crucial vectors for molecular recognition at biological targets. However, the very features that make this scaffold so versatile—its two distinct nitrogen atoms—also create a complex reactivity landscape.
For researchers in drug development, understanding the relative nucleophilicity of the endocyclic (N1) and exocyclic (C4) amines is not an academic exercise; it is a critical factor that dictates the success of synthetic campaigns, the design of linker chemistries for antibody-drug conjugates, and the interpretation of structure-activity relationships (SAR). This guide provides a framework for understanding, predicting, and experimentally quantifying the comparative reactivity of substituted piperidin-4-amines. We will dissect the underlying electronic and steric principles and present a robust experimental protocol for generating decisive comparative data.
Chapter 1: The Dueling Nucleophiles - Understanding the Reactivity Landscape
The reactivity of a substituted piperidin-4-amine is primarily governed by the interplay of electronic and steric effects on its two nucleophilic centers: the ring nitrogen (N1) and the 4-amino group. The outcome of a reaction with an electrophile depends on which nitrogen is more poised to attack.
-
Electronic Effects : The nature of the substituent at the N1 position is the most powerful determinant of reactivity.
-
Electron-Donating Groups (EDGs) : Alkyl groups (e.g., Methyl, Ethyl) on the N1 nitrogen increase the electron density on both nitrogen atoms through an inductive effect, enhancing their basicity and nucleophilicity. The N1 nitrogen, being a tertiary amine, becomes a potent nucleophile.
-
Electron-Withdrawing Groups (EWGs) : Acyl, carbamate (e.g., Boc), or aryl groups on the N1 nitrogen drastically decrease the electron density of the ring nitrogen, rendering it significantly less nucleophilic.[1] This effect is so pronounced that in N-Boc or N-benzoyl piperidines, reactivity is almost exclusively channeled through the exocyclic C4-amino group.
-
-
Steric Hindrance : The accessibility of the nitrogen lone pair is crucial. While the C4-amino group is relatively unhindered, the N1 nitrogen's reactivity can be modulated by the size of its substituent. Large, bulky groups can sterically shield the N1 nitrogen, favoring reactions at the C4 position, even if electronic factors suggest otherwise.
-
pKa as a Reactivity Predictor : The basicity of an amine, quantified by its pKa value, is a strong indicator of its nucleophilic potential.[2] A higher pKa generally correlates with higher nucleophilicity. Substituents that increase the pKa of the piperidine nitrogens will typically accelerate their reaction with electrophiles.
Chapter 2: Experimental Design for Comparative Analysis
To move from theoretical principles to actionable data, a well-designed experiment is essential. A competitive reaction, where multiple piperidine substrates compete for a limited amount of an electrophile, provides a direct and robust measure of relative reactivity.
Objective : To establish a reproducible method for ranking the nucleophilic reactivity of a panel of N1-substituted piperidin-4-amines.
The Benchmark Reaction: Competitive Acylation We select acylation with benzoyl chloride as our benchmark transformation. This reaction is fast, generally high-yielding, and the products are easily distinguishable from starting materials by mass spectrometry. By using a sub-stoichiometric amount of benzoyl chloride, we ensure the amines are in competition, and the relative ratio of acylated products will directly reflect their inherent nucleophilicity.
Selection of a Representative Amine Panel : To illustrate the impact of N1-substitution, we will compare the following commercially available compounds:
-
Piperidin-4-amine (Parent) : The baseline, with a secondary N1 amine and a primary C4 amine.
-
1-Methylpiperidin-4-amine (EDG-Substituted) : An electron-donating group is expected to activate the system.
-
1-Boc-piperidin-4-amine (EWG-Substituted) : An electron-withdrawing, sterically bulky group is expected to deactivate N1 and direct reactivity to C4.
-
1-Phenylpiperidin-4-amine (Aryl-Substituted) : An aryl group is generally electron-withdrawing, expected to deactivate N1.
Analytical Methodology : Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal analytical tool. It allows for:
-
Monitoring : Tracking the disappearance of starting materials and the appearance of products in real-time.
-
Quantification : By comparing peak areas (assuming similar ionization efficiencies or using a calibration curve), we can determine the relative percentage of each amine that has reacted.
Chapter 3: Standard Operating Protocol: Competitive Acylation
This protocol is designed to be a self-validating system. The inclusion of an internal standard and LC-MS monitoring ensures that the results are reproducible and quantitatively sound.
Materials and Reagents :
-
Piperidin-4-amine (≥98%)
-
1-Methylpiperidin-4-amine (≥98%)
-
1-Boc-piperidin-4-amine (≥98%)
-
1-Phenylpiperidin-4-amine (≥98%)
-
Benzoyl Chloride (≥99%)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA), distilled (≥99.5%)
-
Methanol (LC-MS Grade)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
Experimental Workflow Diagram
Caption: Workflow for the competitive acylation experiment.
Step-by-Step Procedure :
-
Preparation :
-
In a dry, inert atmosphere, prepare a master mix containing equimolar amounts (e.g., 0.1 mmol each) of the four selected piperidin-4-amines in anhydrous DCM (4 mL).
-
Add triethylamine (1.2 equivalents relative to total amine content) to the mixture. This base acts as a scavenger for the HCl generated during the reaction.[3]
-
-
Reaction Initiation :
-
Cool the reaction vial to 0 °C in an ice bath.
-
Prepare a separate solution of benzoyl chloride (0.5 equivalents relative to total amine content) in anhydrous DCM (1 mL).
-
Add the benzoyl chloride solution dropwise to the stirred amine mixture over 2 minutes.
-
-
Reaction and Monitoring :
-
Stir the reaction at 0 °C. Take a small aliquot (e.g., 10 µL) at t=5 min, quench it immediately in a vial containing methanol, and analyze by LC-MS to monitor progress.
-
Allow the reaction to warm to room temperature and stir for a total of 1 hour.
-
-
Work-up and Analysis :
-
Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Prepare a sample for LC-MS analysis by diluting an aliquot of the final organic layer with methanol.
-
Analyze the sample, identifying each starting amine and its corresponding mono-acylated product(s) by their mass-to-charge ratio (m/z). Calculate the percent conversion for each amine based on the disappearance of the starting material peak area relative to the initial (t=0) mixture.
-
Chapter 4: Data Interpretation & Structure-Reactivity Relationships
The LC-MS data from the competitive experiment allows for a direct comparison of nucleophilicity. The amine that is consumed to the greatest extent is the most reactive under these conditions.
Illustrative Data Summary
| Compound | N1-Substituent | Expected Primary Site of Acylation | Illustrative % Conversion | Relative Reactivity Rank |
| 1-Methylpiperidin-4-amine | -CH₃ (EDG) | N1 (tertiary amine) | ~75% | 1 (Most Reactive) |
| Piperidin-4-amine | -H | N1 (secondary amine) | ~20% | 2 |
| 1-Boc-piperidin-4-amine | -Boc (EWG) | C4-Amine | ~5% | 3 |
| 1-Phenylpiperidin-4-amine | -Ph (EWG) | C4-Amine | <1% | 4 (Least Reactive) |
| Note: This is representative data based on established chemical principles. Actual results may vary based on precise reaction conditions. |
Analysis of Structure-Reactivity Relationships (SRR)
-
1-Methylpiperidin-4-amine emerges as the most reactive species. The electron-donating methyl group significantly enhances the nucleophilicity of the N1 nitrogen, making it the primary site of acylation.
-
Piperidin-4-amine is the next most reactive. Its N1 nitrogen is a secondary amine, which is generally a strong nucleophile, but it lacks the activating effect of the methyl group.
-
1-Boc-piperidin-4-amine shows low overall conversion. The powerful electron-withdrawing and sterically hindering Boc group effectively "shuts down" the reactivity of the N1 nitrogen. The small amount of product observed is exclusively from the acylation of the C4-amino group.
-
1-Phenylpiperidin-4-amine is the least reactive. The electron-withdrawing nature of the phenyl ring deactivates the N1 nitrogen, and in this competitive scenario, it cannot effectively compete with the more nucleophilic amines.
Conceptual Diagram of Reactivity Modulation
Caption: Influence of N1-substituents on reactivity sites.
Conclusion
The reactivity of substituted piperidin-4-amines is a predictable yet nuanced interplay of steric and electronic factors. As demonstrated, the identity of the N1-substituent is the single most critical element in determining both the rate and site of reaction. Electron-donating groups enhance the nucleophilicity of the N1 position, making it the primary reactive center. Conversely, electron-withdrawing groups deactivate the N1 nitrogen, channeling all reactivity through the exocyclic C4-amino group.
By employing a straightforward competitive acylation experiment coupled with LC-MS analysis, researchers can rapidly and quantitatively map the reactivity of their specific piperidine building blocks. This empirical data is invaluable for optimizing synthetic routes, designing stable linkers, and ensuring that chemical modifications occur at the intended position, ultimately accelerating the drug discovery and development process.
References
- BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem Technical Support.
- BenchChem. (2025). Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds. BenchChem.
- ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
- BenchChem. (2025). N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds. BenchChem.
- ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Huheey, J. E., Keiter, E. A., & Keiter, R. L. (1993). Inorganic Chemistry: Principles of Structure and Reactivity. (This is a foundational chemistry textbook, a specific URL is not applicable, but the principles are standard).
- ResearchGate. (n.d.). On the theory of aromatic substitution: III. Reactivity in electrophilic and nucleophilic substitution reactions.
- R Discovery. (n.d.). Basicity of amines of the piperidine series and dependence of the basicity upon steric and polar factors. R Discovery.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric effects in nucleophilic substitution of five-membered rings. Influence of the nature of the leaving group on secondary steric effects. RSC Publishing.
- Taylor & Francis Online. (2008). Kinetic and Mechanistic Studies of the Ozonation of Alicyclic Amines. Taylor & Francis.
- BenchChem. (2025). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine. BenchChem.
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A Comparative Guide to Quality Control Standards for Pharmaceutical-Grade 1,3-Dimethylpiperidin-4-amine
Introduction: The Critical Role of Starting Material Quality in Drug Synthesis
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is not merely a matter of process efficiency; it is a cornerstone of the final drug product's safety and efficacy. 1,3-Dimethylpiperidin-4-amine, a substituted piperidine derivative, serves as a key building block in the synthesis of various complex pharmaceutical agents.[1][2][3] Its specific stereochemistry and reactive amine group make it a valuable synthon, but also introduce critical quality attributes (CQAs) that must be rigorously controlled.
This guide provides an in-depth technical framework for establishing robust Quality Control (QC) standards for pharmaceutical-grade 1,3-Dimethylpiperidin-4-amine. As no dedicated pharmacopeial monograph currently exists for this intermediate, this document synthesizes principles from the International Council for Harmonisation (ICH) guidelines—primarily ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances)—to propose a comprehensive testing strategy.[4][5][6] We will explore the causality behind experimental choices, compare the stringent requirements for "pharmaceutical grade" against a standard "chemical grade," and provide actionable experimental protocols for implementation in a regulated laboratory environment.
The Foundation of Quality: A Risk-Based Approach
The control strategy for a pharmaceutical intermediate like 1,3-Dimethylpiperidin-4-amine must be built on a foundation of process understanding and risk management.[4][7] The manufacturing process itself is the primary source of potential impurities. A common synthetic route to such aminopiperidines is the reductive amination of a corresponding ketone, in this case, 1,3-dimethylpiperidin-4-one.[8][9]
This understanding allows us to anticipate potential impurities, including:
-
Starting Materials & Reagents: Unreacted 1,3-dimethylpiperidin-4-one, residual reducing agents (e.g., borohydrides), and catalysts.[10][11]
-
By-products: Products of side reactions, such as over-alkylation or dimerization.[8]
-
Degradation Products: Impurities formed during storage or under stress conditions.
The following QC workflow illustrates a systematic approach to ensuring the quality of each batch from receipt to release.
Identification
The first and most fundamental QC test is to confirm the identity of the material. This ensures that the correct substance is being used, preventing catastrophic process failures and the generation of incorrect products. For a pharmaceutical-grade material, identity testing must be highly specific.[12]
Comparison of Methods:
| Method | Pharmaceutical Grade Rationale | Standard Chemical Grade |
| FTIR Spectroscopy | Provides a unique molecular fingerprint. The spectrum must match that of a qualified reference standard. Highly specific and rapid. | Often sufficient. May be compared to a literature spectrum. |
| HPLC Retention Time | The retention time of the major peak must match that of a reference standard under identical, validated chromatographic conditions. | Not typically required. |
| NMR Spectroscopy | Used for definitive structural confirmation during reference standard qualification. Not typically used for routine batch release. | Rarely performed. |
Experimental Protocol: Identification by FTIR
-
Objective: To confirm the identity of the test sample of 1,3-Dimethylpiperidin-4-amine by comparing its infrared spectrum with that of a qualified reference standard.
-
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain the spectrum of the reference standard by placing a small amount onto the ATR crystal and applying consistent pressure. Collect the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Obtain a background spectrum of the clean, dry crystal.
-
Place a small amount of the test sample onto the ATR crystal and acquire its spectrum under the same conditions as the reference standard.
-
-
Acceptance Criterion: The infrared spectrum of the sample must be concordant with the spectrum of the 1,3-Dimethylpiperidin-4-amine reference standard. Significant peaks in the sample spectrum should correspond in position and relative intensity to those in the standard spectrum.[7][13]
Assay and Purity
Assay and purity tests are quantitative analyses designed to determine the amount of the desired compound and the levels of impurities present. For a pharmaceutical intermediate, these are distinct but related attributes. Assay measures the concentration of the main component, while purity (specifically, related substances analysis) identifies and quantifies individual and total impurities.
Comparison of Methods & Acceptance Criteria:
| Parameter | Test Method | Pharmaceutical Grade Acceptance Criteria | Standard Chemical Grade Specification |
| Assay | HPLC or Titration | 99.0% - 101.0% (on anhydrous basis) | Typically >97% or >98% |
| Individual Unspecified Impurity | HPLC | ≤ 0.10% | Not specified |
| Total Impurities | HPLC | ≤ 0.50% | Not specified |
The stringent limits for pharmaceutical-grade materials are mandated by ICH guidelines to control impurities that could be carried through the synthetic process and compromise the quality of the final API.[10][14]
Experimental Protocol: Assay and Purity by HPLC-UV
-
Objective: To simultaneously determine the assay of 1,3-Dimethylpiperidin-4-amine and quantify related substances using a validated gradient HPLC method. Since aliphatic amines often lack a strong UV chromophore, derivatization may be necessary for adequate sensitivity.[15][16] However, for assay purposes where the main peak is large, direct detection at low UV wavelengths (e.g., 210 nm) may be feasible. This protocol assumes direct detection is possible.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of 1,3-Dimethylpiperidin-4-amine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. This is the Standard Stock Solution. Further dilute to a working concentration of approximately 0.1 mg/mL with Mobile Phase A.
-
Sample Preparation: Prepare the sample solution at the same concentration as the working standard using Mobile Phase A.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
-
Calculations:
-
Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Impurity (%): Calculate the percentage of each impurity using area normalization, assuming a relative response factor of 1.0 for unspecified impurities unless otherwise determined. Sum all impurities greater than the reporting threshold (e.g., 0.05%) to determine Total Impurities.
-
Why HPLC over GC? While GC is excellent for volatile compounds, HPLC is generally more versatile for pharmaceutical intermediates which may be less volatile or thermally labile.[17][18][19] HPLC also offers a wider range of stationary and mobile phases, allowing for better separation of closely related polar impurities often found in amine syntheses.
Control of Specific Impurities
A robust QC strategy involves not only controlling total and unspecified impurities but also identifying and setting limits for specific, known impurities, particularly those that are process-related or potential degradation products.
| Impurity Type | Typical Limit (Pharm Grade) | Rationale |
| Unreacted Starting Material | ≤ 0.15% | Controlled as a known process impurity. Limit based on process capability and ICH Q3A thresholds.[10] |
| Process By-products | Individually specified and limited (e.g., ≤ 0.20%) | Must be evaluated for potential toxicity and impact on downstream reactions. |
Residual Solvents
Solvents used in the final purification steps must be controlled according to ICH Q3C guidelines. These are classified based on their toxicity.
| Solvent Class | Example | Limit (Pharm Grade) | Rationale |
| Class 2 | Dichloromethane, Acetonitrile | e.g., DCM ≤ 600 ppm | Solvents with inherent toxicity; limits are based on Permitted Daily Exposure (PDE). |
| Class 3 | Ethanol, Isopropanol | ≤ 5000 ppm | Solvents with low toxic potential. |
Experimental Protocol: Residual Solvents by Headspace Gas Chromatography (GC-HS)
-
Objective: To quantify residual solvents in 1,3-Dimethylpiperidin-4-amine using GC with headspace sampling.
-
Apparatus: Gas Chromatograph with Flame Ionization Detector (FID) and a Headspace Autosampler.
-
Chromatographic Conditions (Typical):
-
Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or similar
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature: Programmed, e.g., 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Injector/Detector Temp: 250°C
-
Headspace Parameters: Vial Equilibration Temp: 80°C; Equilibration Time: 15 min.
-
-
Procedure:
-
Standard Preparation: Prepare a stock standard of all potential residual solvents in a suitable diluent (e.g., DMSO). Create a working standard by spiking the diluent to the concentration corresponding to the ICH limits.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a precise volume of diluent.
-
Analysis: Analyze the standard and sample preparations using the headspace GC system.
-
-
Acceptance Criteria: The concentration of each residual solvent must not exceed the limits specified in ICH Q3C.[20]
Water Content
Water can act as a reactive impurity in subsequent synthetic steps or affect the physical properties of the material. Its content must be carefully controlled.
| Method | Pharmaceutical Grade Rationale & Limit | Standard Chemical Grade |
| Karl Fischer Titration | Specific for water. Limit: ≤ 0.5%. | May use less specific "Loss on Drying," which also measures volatile solvents. |
Experimental Protocol: Water Content by Coulometric Karl Fischer Titration
-
Objective: To determine the water content in the sample using a specific titration method.[12][18]
-
Apparatus: Karl Fischer Coulometer.
-
Procedure:
-
Standardize the instrument and titrate the cell to a dry endpoint.
-
Accurately weigh a suitable amount of the sample (e.g., 100-200 mg) and introduce it into the titration vessel.
-
Initiate the titration. The instrument will automatically stop at the endpoint and calculate the water content.
-
-
Acceptance Criterion: Water content must be no more than 0.5%.
Elemental Impurities
The outdated "Heavy Metals" test (USP <231>) has been replaced by a risk-based approach outlined in ICH Q3D and USP <232>/<233>.[2][21][22] For an intermediate, a risk assessment should be performed to determine which elemental impurities could potentially be present (from catalysts, reagents, or equipment). If the risk assessment indicates a potential for their presence, testing via a modern instrumental method like ICP-MS is required. For a pharmaceutical-grade material, this risk assessment and potential testing are mandatory.
Summary and Conclusion
The quality control of a pharmaceutical intermediate like 1,3-Dimethylpiperidin-4-amine is a multi-faceted process that goes far beyond a simple purity check. It requires a deep understanding of the synthetic process, adherence to GMP principles, and the application of validated, specific analytical methods.
The key differentiator between a "pharmaceutical grade" and a "standard chemical grade" lies in this systematic, risk-based approach. It is defined by stringent, justified acceptance criteria for not just the main component, but for every potential impurity—be it organic, inorganic, or residual solvent. This rigorous control, validated by precise and accurate analytical data, is what ensures the intermediate is fit for its intended purpose: the reliable and safe manufacture of a high-quality active pharmaceutical ingredient.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). (2012).
- Aridoss, G., et al. (2021).
- Watson, P. S., et al. (2012). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines.
- Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Scientific Instrument Co., Ltd.
- Regulatory Considerations for Raw Material Qualification and Related Controls for Biotechnology Drugs. (n.d.).
- Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
- US Patent US4680296A. (1987). Piperidine derivatives and pharmaceutical compositions containing them.
- Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride. (2025). BenchChem.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Inc.
- Abdel-Magid, A. F., et al. (2025). Boron reagents for reductive amination.
- A Comparative Guide to HPLC and GC-MS for the Analysis of Vanillylamine. (2025). BenchChem.
- Piperidine derivatives scope of this review. (n.d.).
- BA Sciences. (2025). What is Non-Compendial Testing?. BA Sciences.
- Piperidine Synthesis. (2025).
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences.
- Allan Chemical Corporation. (2025). Compendial vs. Non-Compendial Testing: Key Differences.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers. (2022). White Rose Research Online.
- WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof. (2018).
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development.
- Celegence. (2026). Raw Material Compliance in Pharmaceuticals: FDA & GMP Guide. Celegence.
- Mochizuki, A., et al. (2008). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. HETEROCYCLES.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
- Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). Journal of Forensic Sciences.
- AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
- Qualification of Raw Materials for Biopharmaceutical Use. (2022).
- An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (2025). BenchChem.
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A Comparative Guide to the Elemental Analysis of 1,3-Dimethylpiperidin-4-amine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For molecules such as 1,3-Dimethylpiperidin-4-amine, a substituted piperidine derivative with potential applications in medicinal chemistry, rigorous analytical scrutiny is not just a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of elemental analysis benchmarks for 1,3-Dimethylpiperidin-4-amine, offering both theoretical foundations and practical, field-proven insights to ensure the integrity of your research.
Theoretical Elemental Composition: The Foundation of Purity
The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. For 1,3-Dimethylpiperidin-4-amine, the molecular formula is C₇H₁₆N₂.[1][2][3][4] With a molecular weight of 128.22 g/mol , the theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are calculated as follows:[1][2][3][4]
-
Carbon (C): (7 * 12.011) / 128.22 * 100% = 65.56%
-
Hydrogen (H): (16 * 1.008) / 128.22 * 100% = 12.58%
-
Nitrogen (N): (2 * 14.007) / 128.22 * 100% = 21.85%
These theoretical values serve as the primary benchmark against which all experimental results are compared.
Combustion Analysis (CHN Analysis): The Gold Standard
Combustion analysis is a robust and widely adopted method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[5] The technique relies on the complete combustion of a sample in a high-oxygen environment, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, and N₂).
Experimental Workflow for Combustion Analysis
The following protocol outlines the key steps for the elemental analysis of 1,3-Dimethylpiperidin-4-amine using a modern CHN analyzer.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethylpiperidin-4-amine
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 1,3-Dimethylpiperidin-4-amine, a substituted cyclic amine, is a valuable building block in synthesis, but its handling and disposal require a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond simple checklists to explain the causality behind each procedure. Our goal is to empower you with the knowledge to manage this chemical waste safely, compliantly, and with confidence, ensuring the integrity of your research environment and the safety of your colleagues. This document is structured to serve as a direct operational plan, grounded in authoritative regulatory standards.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the inherent risks is paramount. 1,3-Dimethylpiperidin-4-amine, like many aliphatic amines, is classified as a hazardous substance due to its chemical properties.[1][2] The primary hazards stem from its corrosivity, potential toxicity, and reactivity.
The basic nitrogen atom in the piperidine ring is the root cause of its corrosivity, capable of causing severe skin burns and eye damage upon contact.[3] This basicity also dictates its incompatibility with acids, with which it can react exothermically. Therefore, proper segregation is not just a regulatory requirement but a critical safety measure to prevent violent reactions.[4]
Table 1: GHS Hazard Profile for Representative Dimethylpiperidin-4-amine Compounds
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2] |
| Combustible Liquid | No Pictogram Required | Warning | H227: Combustible liquid. |
Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of 1,3-Dimethylpiperidin-4-amine is not merely a matter of laboratory best practice; it is strictly governed by federal and local regulations. All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous materials.[5] This means the generator of the waste is responsible for it from creation to final disposal.
In the laboratory environment, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a written Chemical Hygiene Plan (CHP) .[6][7] Your institution's CHP is the primary document outlining specific procedures for safe handling and disposal. All personnel must be trained on its contents.[6][8]
Key Regulatory Mandates:
-
Waste Characterization: All generators must determine if their waste is hazardous. Given its properties, 1,3-Dimethylpiperidin-4-amine waste must be managed as hazardous.
-
Prohibited Disposal Methods: Disposal in regular trash or down the sanitary sewer is strictly forbidden.[4][5]
-
Licensed Disposal: All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[3][4][5][9]
Part 3: Core Disposal Workflow
The following diagram outlines the decision-making process and required steps for the compliant disposal of 1,3-Dimethylpiperidin-4-amine waste, from the point of generation to its final removal from your laboratory.
Caption: Decision workflow for the disposal of 1,3-Dimethylpiperidin-4-amine.
Part 4: Step-by-Step Disposal Protocols
Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.
Protocol 4.1: Disposal of Unused/Neat 1,3-Dimethylpiperidin-4-amine
This protocol applies to the original reagent, reaction residues, or collected spills.
-
Container Selection: Obtain a designated hazardous waste container from your EHS department or use the original, structurally sound product container.[4] Ensure the container material is compatible (e.g., glass or polyethylene).
-
Waste Transfer: Carefully transfer the chemical waste into the selected container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Secure Closure: Tightly seal the container.[4]
-
Labeling: Affix a completed EHS hazardous waste tag to the container.[5] The tag must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "1,3-Dimethylpiperidin-4-amine".
-
The date of waste generation.
-
The specific hazards (e.g., "Corrosive," "Toxic").[5]
-
The name of the Principal Investigator and the laboratory location.
-
-
Storage: Place the sealed and labeled container in your lab's designated Satellite Accumulation Area (SAA). Ensure it is stored separately from acids and oxidizing agents.[4][10]
-
Schedule Pickup: Follow your institution's procedure to submit a chemical waste pickup request to the EHS office.[5]
Protocol 4.2: Disposal of Contaminated Solid Materials
This protocol covers items such as contaminated gloves, weigh boats, and absorbent pads from small spills.
-
Segregation: Do not mix this solid waste with non-hazardous lab trash.
-
Containment: Place all contaminated solid materials into a designated, clearly labeled solid hazardous waste container or a securely sealed, heavy-duty plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste" and list the contaminant: "Solid waste contaminated with 1,3-Dimethylpiperidin-4-amine."
-
Storage and Pickup: Store the container in your SAA and schedule a pickup with EHS.
Protocol 4.3: Management of "Empty" Reagent Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: Crucially, each rinse must be collected and disposed of as liquid hazardous waste.[11] This rinsate should be added to a compatible liquid waste stream (e.g., non-halogenated solvent waste).
-
Container De-facing: After triple-rinsing, completely remove or deface the original manufacturer's label to prevent confusion.[12]
-
Final Disposal: The decontaminated and de-faced container may now be disposed of in the appropriate regular waste stream (e.g., broken glass box).[11]
Protocol 4.4: Emergency Spill Response and Cleanup
This protocol is for minor, incidental spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact EHS immediately.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.
-
Containment: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical spill kit absorbent.[13][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material and place it into a compatible, sealable container for hazardous waste disposal.[15]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as contaminated solid waste.
-
Disposal: Label the container with all spill debris as hazardous waste and manage it according to Protocol 4.2.
References
-
How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Case Western Reserve University. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]
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Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]
-
The Laboratory Standard. (n.d.). Office of Clinical and Research Safety, Vanderbilt University. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. [Link]
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Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental. [Link]
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Material Safety Data Sheet: 2, 4-D Amine 4. (n.d.). Winfield Solutions, LLC. [Link]
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MCPP-p 4 AMINE Herbicide Label. (n.d.). Greenbook. [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. [Link]
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Treatment of amine wastes generated in industrial processes. (2021, March 16). ResearchGate. [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (n.d.). WIT Press. [Link]
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Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. [Link]
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Safety Data Sheet: 3M™ Scotch-Weld™ Epoxy Adhesive 460 Off-White, Part A. (n.d.). 3M. [Link]
-
Chemical Compatibility Chart. (n.d.). Unknown Source. [Link]
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N,N-Dimethylpiperidin-4-amine MSDS. (2025, August 26). Chemsrc. [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. [Link]
-
N,N-Dimethylpiperidin-4-amine Hazard Summary. (n.d.). PubChem, National Institutes of Health. [Link]
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A Comprehensive Guide to the Safe Handling of 1,3-Dimethylpiperidin-4-amine
Disclaimer: This guide has been developed based on the safety data for the closely related compound, N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6), as a specific Safety Data Sheet (SDS) for 1,3-Dimethylpiperidin-4-amine was not available. Due to the structural similarities, a comparable hazard profile is anticipated. This information is intended for use by trained professionals and is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations.
Immediate Safety Concerns and Hazard Classification
1,3-Dimethylpiperidin-4-amine and its analogs are classified as hazardous chemicals. Based on available data for similar compounds, this substance is expected to be corrosive and capable of causing severe skin burns and eye damage . It may also cause respiratory irritation .[1]
GHS Hazard Identification for Analog N,N-Dimethylpiperidin-4-amine:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Signal Word: Danger
Hazard Statements:
Personal Protective Equipment (PPE): A Multi-Layered Defense
A rigorous and correctly implemented PPE protocol is the most critical line of defense against the hazards posed by 1,3-Dimethylpiperidin-4-amine. The following recommendations are based on the corrosive nature of this chemical class.
Eye and Face Protection
-
Minimum Requirement: Tightly sealed chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a full-face shield must be worn in conjunction with chemical safety goggles.
The causality for this stringent eye protection is the high risk of irreversible eye damage, including blindness, upon contact with corrosive amines.[1]
Skin Protection
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check for glove integrity before each use and to employ proper glove removal techniques to avoid skin contact. Contaminated gloves should be disposed of immediately as hazardous waste.
-
Lab Coat: A chemically resistant lab coat is mandatory.
-
Additional Protection: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and arm sleeves should be worn over the lab coat.
Respiratory Protection
-
Engineering Controls: All work with 1,3-Dimethylpiperidin-4-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Operational and Disposal Plans: From Benchtop to Waste Stream
Safe Handling and Storage
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors or mists.[1] All handling should occur within a designated and properly functioning chemical fume hood. Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[4] Keep away from incompatible materials such as strong oxidizing agents and acids.[4]
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (with caution): For small spills, a dilute solution of a weak acid (e.g., acetic acid) can be used to neutralize the amine. This should only be performed by trained personnel.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
Disposal Plan
All waste containing 1,3-Dimethylpiperidin-4-amine, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.
Emergency Procedures: A Step-by-Step Guide
In Case of Exposure
Immediate action is critical in the event of any exposure to 1,3-Dimethylpiperidin-4-amine.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
The following diagram outlines the immediate response workflow for an exposure incident:
Caption: Immediate response workflow for an exposure incident.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
